Product packaging for Sinapoyl malate(Cat. No.:CAS No. 92344-58-6)

Sinapoyl malate

Cat. No.: B3179136
CAS No.: 92344-58-6
M. Wt: 340.28 g/mol
InChI Key: DUDGAPSRYCQPBG-UFFNRZRYSA-N
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Description

Sinapoyl malate (CAS 76656-81-0) is a natural phenylpropanoid compound found in plants such as Arabidopsis thaliana , where it functions as a highly effective sunscreen molecule in the upper epidermis of leaves to protect photosynthetic machinery from harmful ultraviolet (UV) radiation . Its primary research value lies in its ultrafast photoprotective mechanism; upon UV-B photoexcitation, it undergoes deactivation via a trans-cis isomerization pathway within approximately 20–30 picoseconds, efficiently dissipating excess energy as heat and preventing photodamage . This remarkable photodynamic mechanism is remarkably well-conserved even in structurally augmented derivatives, suggesting potential for molecular engineering to enhance compatibility in sunscreen formulations while retaining core function . Recent advances have led to more expeditious and sustainable synthetic pathways for this compound and its analogs, making them more accessible for research and development . Beyond its foundational role as a natural, photostable UV-B filter, studies indicate that these bio-based, water-soluble molecules also exhibit radical scavenging (antioxidant) and antimicrobial activities, and have been demonstrated to be non-endocrine disruptive, presenting them as multifaceted, safe candidates for bio-based cosmetic and material science research . Researchers are exploring its utility in the development of next-generation sunscreens and protective coatings that mimic natural plant defenses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O9 B3179136 Sinapoyl malate CAS No. 92344-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9/c1-22-9-5-8(6-10(23-2)14(9)19)3-4-13(18)24-11(15(20)21)7-12(16)17/h3-6,11,19H,7H2,1-2H3,(H,16,17)(H,20,21)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDGAPSRYCQPBG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346426
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92344-58-6
Record name Sinapoyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of Sinapoyl Malate in Arabidopsis thaliana: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapoyl malate is a prominent secondary metabolite in Arabidopsis thaliana, playing a crucial role in the plant's interaction with its environment. This phenylpropanoid ester, abundant in the epidermal cells of leaves and cotyledons, is a key player in protecting the plant against the damaging effects of ultraviolet-B (UV-B) radiation. Beyond its function as a natural sunscreen, this compound is also implicated in plant defense mechanisms against herbivores and exhibits antioxidant properties. This technical guide provides an in-depth overview of the functions of this compound in Arabidopsis thaliana, detailing its biosynthesis, the signaling pathways that regulate its accumulation, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its physiological significance.

Core Functions of this compound

This compound serves several vital functions in Arabidopsis thaliana, primarily centered around mitigating environmental stress.

UV-B Radiation Protection

The most well-documented function of this compound is its role as a UV-B protectant.[1] It accumulates in the vacuoles of epidermal cells, where it acts as a filter, absorbing incoming UV-B radiation and preventing it from reaching and damaging sensitive molecules like DNA and proteins in the underlying mesophyll tissues.[2][3] The accumulation of this compound is a dynamic process, with its synthesis being upregulated in response to UV-B exposure, a process mediated by the UVR8 photoreceptor signaling pathway.[4][5] Mutants deficient in this compound biosynthesis, such as fah1 (ferulic acid hydroxylase 1), exhibit increased sensitivity to UV-B radiation, underscoring its critical role in photoprotection.[1][4]

Herbivore Defense

This compound also contributes to the plant's defense against herbivores. Studies have shown that its accumulation is induced in response to feeding by certain phloem-feeding insects, such as aphids.[6] This response is part of a complex defense signaling network involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).[6] The accumulation of this compound in response to aphid feeding is associated with induced resistance against subsequent caterpillar feeding, suggesting a role in broad-spectrum herbivore defense.[6]

Antioxidant Activity

As a phenolic compound, this compound possesses antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). This activity is beneficial in mitigating oxidative stress induced by various abiotic and biotic factors, including high light and pathogen attack.

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway. The final step in its biosynthesis is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT) .[1][7] This enzyme transfers the sinapoyl group from sinapoylglucose to malate.[1] The gene encoding SMT in Arabidopsis is SNG1 (SINAPOYLGLUCOSE ACCUMULATOR 1).[7][8] Mutants lacking a functional SMT, such as sng1, accumulate sinapoylglucose instead of this compound.[1][8] The biosynthesis of the precursor, sinapic acid, is dependent on the enzyme ferulic acid hydroxylase (F5H) , encoded by the FAH1 gene.[1][4]

Quantitative Data on this compound Accumulation

The concentration of this compound in Arabidopsis thaliana varies depending on the tissue, developmental stage, and environmental conditions. The following tables summarize available quantitative data.

GenotypeTissueConditionThis compound LevelReference
Wild-Type (Col-0)3-week-old leavesNormal Light~100% (relative)[9]
ref1 mutant3-week-old leavesNormal Light<10% of Wild-Type[9]
Wild-TypeMature Seeds-Part of total sinapate esters (~740 pmol/mg)[3]
fah1 mutantLeavesNormal LightNot detected[9][10]
Wild-TypeSeedlingsUV-B exposureIncreased accumulation[4]
uvr8 mutantSeedlingsUV-B exposureNo induced accumulation[4]
hy5 hyh mutantSeedlingsUV-B exposureNo induced accumulation[4]
Wild-TypePlantsAphid feedingIncreased accumulation[6][11]

Note: The data presented are compiled from various sources and may have been obtained using different quantification methods and units. Direct comparison should be made with caution.

Signaling Pathways Regulating this compound Accumulation

The accumulation of this compound is tightly regulated by complex signaling networks in response to environmental cues.

UV-B Signaling Pathway

The UVR8 signaling pathway is central to the induction of this compound biosynthesis in response to UV-B radiation.

UVR8_Signaling_Pathway UVB UV-B Light UVR8_dimer UVR8 (dimer) (inactive) UVB->UVR8_dimer photon absorption UVR8_monomer UVR8 (monomer) (active) UVR8_dimer->UVR8_monomer monomerization COP1 COP1 UVR8_monomer->COP1 interaction HY5 HY5 (degraded) UVR8_monomer->HY5 prevents degradation COP1->HY5 promotes degradation HY5_stable HY5 (stable) Phenylpropanoid_Genes Phenylpropanoid Pathway Genes (e.g., F5H, SMT) HY5_stable->Phenylpropanoid_Genes transcriptional activation Sinapoyl_Malate This compound Accumulation Phenylpropanoid_Genes->Sinapoyl_Malate UV_Protection UV Protection Sinapoyl_Malate->UV_Protection

Caption: UVR8 signaling pathway leading to this compound accumulation.

Upon exposure to UV-B light, the UVR8 photoreceptor transitions from an inactive dimer to an active monomer.[12] The UVR8 monomer interacts with the E3 ubiquitin ligase COP1, preventing the degradation of the transcription factor HY5.[12][13] Stabilized HY5 then activates the transcription of genes in the phenylpropanoid pathway, including F5H and SMT, leading to the accumulation of this compound and enhanced UV protection.[4][13]

Herbivore Defense Signaling Pathway

The induction of this compound in response to aphid feeding involves a crosstalk between the jasmonate (JA) and salicylate (SA) signaling pathways.

Herbivore_Defense_Signaling Aphid Aphid Feeding SA_pathway Salicylate (SA) Pathway Aphid->SA_pathway induction WRKY70 WRKY70 SA_pathway->WRKY70 activation JA_pathway Jasmonate (JA) Pathway JA_pathway->WRKY70 repression SM_biosynthesis This compound Biosynthesis WRKY70->SM_biosynthesis potential regulation Resistance Resistance to Caterpillars SM_biosynthesis->Resistance

Caption: Herbivore defense signaling involving this compound.

Aphid feeding primarily induces the salicylic acid (SA) pathway.[6] There is an antagonistic relationship between the SA and jasmonic acid (JA) pathways, often mediated by transcription factors like WRKY70.[6] The induction of the SA pathway by aphids leads to an increase in this compound levels, which contributes to resistance against subsequent attack by chewing herbivores like caterpillars.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in Arabidopsis thaliana.

Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of soluble phenylpropanoids from Arabidopsis leaf tissue and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • 80% (v/v) methanol

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC system with a C18 reverse-phase column and a UV detector

  • This compound standard

  • Milli-Q water

  • Acetonitrile

  • Phosphoric acid

Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the powdered tissue to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for at least 1 hour with occasional vortexing to facilitate extraction.

  • Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 10-20 µL of the filtered extract onto a C18 HPLC column.

  • Elute the compounds using a gradient of solvent A (1.5% phosphoric acid in water) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-35% B; 25-30 min, 35-100% B; 30-35 min, 100% B; 35-40 min, 100-5% B.

  • Monitor the elution at 330 nm, the characteristic absorbance maximum for this compound.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

HPLC_Workflow Start Harvest & Freeze Leaf Tissue Grind Grind to Fine Powder Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter Supernatant Collect->Filter Inject Inject onto HPLC Filter->Inject Detect Detect at 330 nm Inject->Detect Quantify Quantify using Standard Curve Detect->Quantify

Caption: Workflow for this compound extraction and HPLC quantification.

In Vivo Localization of this compound Synthase (SMT) by Immunolocalization

This protocol outlines the steps for localizing the SMT protein within Arabidopsis leaf tissue using immunofluorescence microscopy.

Materials:

  • Arabidopsis thaliana young rosette leaves

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-SMT)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • DAPI for nuclear staining

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Fix small pieces of young rosette leaves in fixation buffer for 1 hour at room temperature.

  • Wash the fixed tissue three times with PBS for 10 minutes each.

  • Permeabilize the tissue by incubating in permeabilization buffer for 30 minutes.

  • Wash the tissue three times with PBS for 10 minutes each.

  • Block non-specific antibody binding by incubating the tissue in blocking buffer for 1 hour.

  • Incubate the tissue with the primary antibody (anti-SMT) diluted in blocking buffer overnight at 4°C.

  • Wash the tissue three times with PBS for 10 minutes each.

  • Incubate the tissue with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours in the dark.

  • Wash the tissue three times with PBS for 10 minutes each.

  • Counterstain the nuclei by incubating with DAPI for 10 minutes.

  • Wash the tissue twice with PBS.

  • Mount the tissue on a microscope slide with a drop of anti-fade mounting medium and cover with a coverslip.

  • Visualize the fluorescence signal using a confocal microscope. The SMT protein is expected to be localized in the vacuole.[14]

Immunolocalization_Workflow Start Fix Leaf Tissue Permeabilize Permeabilize Tissue Start->Permeabilize Block Block Non-specific Binding Permeabilize->Block Primary_Ab Incubate with Primary Antibody (anti-SMT) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Stain Counterstain Nuclei (DAPI) Secondary_Ab->Stain Mount Mount on Slide Stain->Mount Visualize Visualize with Confocal Microscope Mount->Visualize

Caption: Workflow for the immunolocalization of SMT protein.

Conclusion

This compound is a pivotal metabolite in Arabidopsis thaliana, contributing significantly to its resilience against environmental challenges. Its primary role as a UV-B sunscreen is well-established and is intricately regulated by the UVR8 signaling pathway. Furthermore, emerging evidence highlights its involvement in plant defense against herbivores through complex interactions with phytohormonal signaling networks. The methodologies outlined in this guide provide a framework for the continued investigation of this multifaceted compound. Future research aimed at elucidating the precise molecular mechanisms underlying its diverse functions and the identification of additional regulatory components will further enhance our understanding of plant adaptation and may offer novel avenues for crop improvement and the development of natural photoprotective agents.

References

The Role of Sinapoyl Malate in Plant UV-B Protection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of plants to withstand the damaging effects of ultraviolet-B (UV-B) radiation is crucial for their survival and productivity. A key player in this defense mechanism is sinapoyl malate, a phenylpropanoid that acts as a natural sunscreen, absorbing harmful UV-B rays and dissipating the energy to prevent cellular damage. This technical guide provides an in-depth overview of the biosynthesis, regulation, and mechanism of action of this compound in plant UV-B protection, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of UV-B Protection by this compound

This compound is a highly efficient UV-B screening compound due to its strong absorption in the UV-B spectrum (280-315 nm).[1][2][3] Its efficacy lies in its molecular structure, which allows it to absorb UV-B photons and then dissipate the absorbed energy through harmless thermal decay, preventing the formation of damaging reactive oxygen species (ROS).[4] This process involves an ultrafast, barrierless trans-cis photoisomerization, which efficiently converts the electronic excitation energy into vibrational energy, thus protecting cellular components like DNA, proteins, and the photosynthetic machinery from UV-B induced damage.[4]

The absorption efficiency of this compound is remarkably high, with an oscillator strength of 0.65 (where 1.0 is the maximum possible), enabling it to capture a significant amount of UV-B light while allowing other wavelengths necessary for photosynthesis to pass through.[1] This broad and efficient absorption across the entire UV-B spectrum makes this compound a superior plant sunscreen.[1]

Biosynthesis of this compound

This compound is synthesized through the phenylpropanoid pathway, a major route for the production of various secondary metabolites in plants. The biosynthesis is a multi-step process that begins with the amino acid phenylalanine.

The key enzymatic steps leading to the formation of this compound are:

  • Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-coumaroyl-CoA.

  • p-Coumaroyl shikimate/quinate transferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

  • p-Coumaroyl 5-O-shikimate-3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety.

  • Caffeoyl-CoA O-methyltransferase (COMT): Methylates the hydroxyl group to produce feruloyl-CoA.

  • Ferulate 5-hydroxylase (F5H): A key enzyme that hydroxylates ferulic acid to 5-hydroxyferulic acid.[5] This step is crucial for the synthesis of sinapate esters.[4]

  • Caffeic acid O-methyltransferase (COMT): Catalyzes the methylation of 5-hydroxyferulic acid to produce sinapic acid.

  • UDP-glucose:sinapate glucosyltransferase (SGT): Converts sinapic acid to sinapoyl-glucose.

  • Sinapoylglucose:malate sinapoyltransferase (SMT): Transfers the sinapoyl group from sinapoyl-glucose to malate, forming the final product, this compound.[6]

The biosynthesis and deposition of sinapate esters primarily occur in the vacuole of epidermal cells, providing a protective shield for the underlying tissues.[7]

UV-B Signaling Pathway and Regulation of this compound Biosynthesis

The accumulation of this compound is tightly regulated by a UV-B specific signaling pathway initiated by the photoreceptor UV RESISTANCE LOCUS 8 (UVR8).[8][9][10]

Upon exposure to UV-B radiation, the UVR8 homodimer monomerizes and interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[8][9] This interaction leads to the stabilization and accumulation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5).[8][11] HY5, in turn, activates the expression of genes encoding key enzymes in the phenylpropanoid pathway, including Chalcone Synthase (CHS) for flavonoid biosynthesis and Ferulate 5-hydroxylase (F5H) for this compound biosynthesis.[5]

Several MYB transcription factors, such as MYB12, are also involved in the regulation of flavonoid and sinapate ester biosynthesis downstream of the UVR8-COP1-HY5 module.[12][13] Conversely, some MYB factors, like AtMYB4, act as repressors of the pathway, and their expression is downregulated by UV-B, leading to an increased production of sinapate esters.[3]

UVB_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UV-B Radiation UV-B Radiation UVR8 (dimer) UVR8 (dimer) UVR8 (monomer) UVR8 (monomer) UVR8 (dimer)->UVR8 (monomer) UV-B COP1 COP1 HY5 (degraded) HY5 (degraded) HY5 (stable) HY5 (stable) MYB Transcription Factors MYB Transcription Factors Biosynthesis Genes (PAL, C4H, F5H, etc.) Biosynthesis Genes (PAL, C4H, F5H, etc.) This compound This compound

Quantitative Data on this compound Accumulation and UV-B Tolerance

The accumulation of this compound is directly correlated with a plant's tolerance to UV-B radiation. Studies using Arabidopsis thaliana mutants have provided valuable quantitative insights into this relationship.

GenotypePhenotypeThis compound Level (under UV-B)Flavonoid Level (under UV-B)UV-B SensitivityReference
Wild Type (Col-0) StandardIncreasedIncreasedTolerant[1][4][14]
fah1 Deficient in Ferulate 5-hydroxylaseAbsentWild-type levelsHighly Sensitive[1][4]
tt4 Deficient in Chalcone SynthaseWild-type levelsAbsentModerately Sensitive[1][14]
uvr8 Deficient in UV-B photoreceptorNot inducedNot inducedHighly Sensitive[1]
atmyb4 Deficient in a repressor MYB factor~6-fold higher than wild type-More Tolerant[3]

These data clearly demonstrate that this compound plays a more critical role in UV-B protection than flavonoids in Arabidopsis, as the fah1 mutant, which lacks this compound but has normal flavonoid levels, is more sensitive to UV-B than the tt4 mutant, which lacks flavonoids but has normal this compound levels.[4]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of this compound from plant leaf tissue.

Materials:

  • Plant leaf tissue (fresh or frozen in liquid nitrogen)

  • 80% (v/v) methanol

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Microcentrifuge

  • HPLC system with a C18 reverse-phase column and a diode array detector (DAD) or UV detector

  • This compound standard

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Extraction:

    • Weigh approximately 100 mg of fresh or frozen leaf tissue.

    • Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.

    • Transfer the powder to a microcentrifuge tube and add 1 mL of 80% methanol.

    • Vortex thoroughly and incubate at 4°C for 1 hour with occasional vortexing.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor absorbance at 330 nm.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using a series of known concentrations of this compound standard.

    • Quantify the amount of this compound in the plant extracts by comparing the peak area to the standard curve.

HPLC_Workflow Plant Tissue Plant Tissue Grinding Grinding Plant Tissue->Grinding Liquid N2 Extraction Extraction Grinding->Extraction 80% Methanol Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration 0.22 µm filter HPLC Analysis HPLC Analysis Filtration->HPLC Analysis C18 Column Data Analysis Data Analysis HPLC Analysis->Data Analysis Absorbance at 330 nm Quantification Quantification Data Analysis->Quantification Standard Curve

Assessment of Photosynthetic Health using Chlorophyll Fluorescence

Chlorophyll fluorescence is a non-invasive technique used to assess the health of the photosynthetic apparatus, which can be damaged by UV-B stress. The maximum quantum yield of photosystem II (PSII), measured as Fv/Fm, is a common parameter to quantify this stress.

Materials:

  • Pulse-Amplitude-Modulation (PAM) fluorometer

  • Dark adaptation clips

  • Plants exposed to control and UV-B conditions

Procedure:

  • Dark Adaptation:

    • Attach dark adaptation clips to the leaves of both control and UV-B treated plants for at least 30 minutes. This ensures that all reaction centers of PSII are open.

  • Measurement:

    • Place the fiber optic probe of the PAM fluorometer over the dark-adapted leaf area.

    • Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.

    • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).

  • Calculation:

    • The variable fluorescence (Fv) is calculated as: Fv = Fm - Fo.

    • The maximum quantum yield of PSII (Fv/Fm) is calculated as: Fv/Fm = (Fm - Fo) / Fm.

  • Interpretation:

    • Healthy, unstressed plants typically have an Fv/Fm ratio of around 0.83.

    • A decrease in the Fv/Fm ratio indicates photoinhibition and damage to the PSII reaction centers, which is a common symptom of UV-B stress.

Chlorophyll_Fluorescence_Workflow Plant Treatment Control vs. UV-B Dark Adaptation 30 min Plant Treatment->Dark Adaptation PAM Fluorometer Measurement PAM Fluorometer Measurement Dark Adaptation->PAM Fluorometer Measurement Fo Measurement Fo Measurement PAM Fluorometer Measurement->Fo Measurement Modulated Light Fm Measurement Fm Measurement PAM Fluorometer Measurement->Fm Measurement Saturating Pulse Calculation Calculation Fo Measurement->Calculation Fm Measurement->Calculation Fv = Fm - Fo Fv = Fm - Fo Calculation->Fv = Fm - Fo Fv/Fm = (Fm - Fo) / Fm Fv/Fm = (Fm - Fo) / Fm Calculation->Fv/Fm = (Fm - Fo) / Fm Stress Assessment Stress Assessment Calculation->Stress Assessment

Conclusion and Future Perspectives

This compound is a vital component of the plant's defense arsenal against the damaging effects of UV-B radiation. Its efficient UV-B absorption and energy dissipation capabilities, coupled with its inducible biosynthesis regulated by the UVR8 signaling pathway, make it a powerful natural sunscreen. The quantitative data from mutant studies unequivocally highlight its critical role in UV-B tolerance.

For researchers in plant science and drug development, understanding the intricacies of the this compound pathway offers several opportunities. In agriculture, enhancing the production of this compound in crops could lead to the development of more UV-B tolerant varieties, improving crop yields in the face of changing environmental conditions. In the pharmaceutical and cosmetic industries, the photoprotective properties of this compound and its derivatives could be harnessed to develop novel, plant-derived sunscreen agents for human use. Further research into the downstream effects of this compound and the potential for synergistic interactions with other photoprotective compounds will undoubtedly open new avenues for both fundamental and applied science.

References

Sinapoyl Malate in Plants: A Technical Guide to its Discovery, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent phenylpropanoid derivative found in a variety of plants, particularly within the Brassicaceae family, including the model organism Arabidopsis thaliana.[1] First identified as a major UV-B absorbing compound, its primary role is to protect plants from the damaging effects of ultraviolet radiation.[2][3][4] Beyond its function as a natural sunscreen, this compound is also involved in regulating lignin biosynthesis and possesses antioxidant properties.[5] This technical guide provides an in-depth overview of the discovery, identification, and analysis of this compound, offering detailed experimental protocols and summarizing key quantitative data for researchers in plant science and drug development.

Biosynthesis and Physiological Role

This compound is synthesized via the phenylpropanoid pathway.[6][7] The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to sinapic acid. Sinapic acid is then glycosylated to form sinapoyl glucose, which serves as the activated acyl donor for the final step.[8][9] The enzyme sinapoylglucose:malate sinapoyltransferase (SMT) catalyzes the transfer of the sinapoyl group from sinapoylglucose to L-malate, forming this compound.[6][8]

The accumulation of this compound in the epidermal cells of leaves allows it to act as a filter, absorbing UV-B radiation and preventing it from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery.[3][10] Studies on mutants deficient in this compound biosynthesis have shown increased sensitivity to UV-B radiation, highlighting its critical photoprotective role.[11][12]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between plant species, tissues, and in response to environmental stimuli such as UV-B radiation. The following table summarizes quantitative data from various studies.

Plant SpeciesTissueConditionThis compound Concentration (nmol/g FW or as specified)Reference
Arabidopsis thaliana (WT)Rosette LeavesNo UV-B~150[13]
Arabidopsis thaliana (WT)Rosette LeavesUV-B treatmentIncrease of ~70.63%[4]
Arabidopsis thaliana (sng1 mutant)Rosette LeavesNo UV-BNot detectable[3]
Brassica napusSeeds-Varies by cultivar[14]
Brassica rapaSeedlings-Developmentally regulated[8]

Experimental Protocols

Extraction of Sinapoyl Esters from Plant Tissue

This protocol describes a general method for the extraction of sinapoyl esters, including this compound, from plant tissues.

Materials:

  • Fresh or frozen plant tissue

  • 80% (v/v) methanol

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Harvest and weigh 50-100 mg of fresh plant tissue. If using frozen tissue, keep it frozen in liquid nitrogen until homogenization.

  • Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for at least 1 hour (or overnight) to allow for complete extraction.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube. This is the crude extract containing sinapoyl esters.

  • The extract can be directly used for HPLC or LC-MS analysis or stored at -20°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of this compound using HPLC with Diode Array Detection (DAD).[15]

Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Solvent A: 0.1% Formic acid in water.

  • Solvent B: 0.1% Formic acid in methanol.[2]

  • Flow Rate: 0.8 mL/min.[15]

  • Gradient:

    • 0-15 min: 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-26.5 min: Hold at 5% B[2]

Detection:

  • Monitor at 330 nm for sinapic acid derivatives.[15]

Quantification:

  • Prepare a standard curve using a pure this compound standard of known concentrations.

  • Inject the extracted samples and quantify the this compound peak area against the standard curve.

Identification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the sensitive and specific identification of this compound.[16][17]

Instrumentation:

  • UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[16]

  • Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).[2]

Mobile Phase and Gradient:

  • Same as for HPLC analysis.

Mass Spectrometry Parameters (Example for a Q-TOF):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Energy (for MS/MS): 10-30 eV (ramp).

  • Precursor Ion for MS/MS: m/z 339.07 (for [M-H]⁻ of this compound).

Data Analysis:

  • Identify this compound based on its retention time and the exact mass of the deprotonated molecule [M-H]⁻.

  • Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with that of a standard or with previously reported data.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous structural elucidation of isolated compounds.[18][19][20]

Sample Preparation:

  • Isolate and purify this compound from plant extracts using preparative HPLC or other chromatographic techniques.

  • Dissolve the purified compound in a deuterated solvent (e.g., Methanol-d4).

NMR Experiments:

  • 1H NMR: Provides information on the number and chemical environment of protons.

  • 13C NMR: Provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity of protons and carbons, confirming the structure of this compound.

Signaling Pathways and Workflows

UV-B Signaling Pathway Leading to this compound Biosynthesis

UV-B radiation is perceived by the UVR8 photoreceptor, which then monomerizes and interacts with COP1. This interaction leads to the stabilization of the transcription factor HY5, which in turn activates the expression of genes involved in the phenylpropanoid pathway, including those required for this compound biosynthesis.[12][21]

UVB_Signaling_Pathway UVB UV-B Radiation UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer monomerization COP1 COP1 UVR8_monomer->COP1 interaction HY5_degradation HY5 Degradation COP1->HY5_degradation inhibits HY5 HY5 (stabilized) PP_Genes Phenylpropanoid Pathway Genes HY5->PP_Genes activates transcription SM_Biosynthesis This compound Biosynthesis PP_Genes->SM_Biosynthesis leads to

Caption: UV-B signaling pathway for this compound biosynthesis.

Experimental Workflow for this compound Identification and Quantification

The following diagram illustrates the typical workflow for the analysis of this compound in plant samples.

Experimental_Workflow Start Plant Sample Collection Extraction Extraction of Phenylpropanoids Start->Extraction Analysis Analytical Method Extraction->Analysis HPLC HPLC-DAD (Quantification) Analysis->HPLC for quantification LCMS LC-MS/MS (Identification & Quantification) Analysis->LCMS for identification/ quantification NMR NMR (Structural Elucidation) Analysis->NMR for structure Data Data Analysis HPLC->Data LCMS->Data NMR->Data End Results Data->End

Caption: Workflow for this compound analysis.

Conclusion

This compound is a key plant metabolite with a well-established role in UV-B protection. The methodologies for its extraction, identification, and quantification are well-developed, relying on standard analytical techniques such as HPLC and LC-MS. For researchers in plant biology, understanding the regulation of this compound biosynthesis can provide insights into plant stress responses. For professionals in drug development, its potent UV-absorbing and antioxidant properties may offer a basis for the development of novel photoprotective agents. This guide provides a solid foundation for the investigation of this compound in various research and development contexts.

References

Sinapoyl Malate: A Comprehensive Technical Guide to a Primary Plant UV-Screening Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid that plays a crucial role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation.[1] Found predominantly in the leaves of plants belonging to the Brassicaceae family, such as Arabidopsis thaliana, it acts as a highly effective sunscreen.[2] Its molecular structure allows for the strong absorption of UV-B light, and it dissipates this energy through an ultrafast and efficient photoprotective process.[2] Upon absorbing a UV-B photon, the molecule undergoes a rapid trans-cis isomerization, a key mechanism in its ability to function as a sunscreen.[1][2] This technical guide provides an in-depth overview of this compound, covering its biosynthesis, UV-screening properties, and the experimental protocols for its analysis.

UV-Screening Properties of this compound

This compound exhibits exceptional UV-B screening capabilities due to its inherently broad absorption spectrum and high absorption efficiency.[3][4] Unlike other similar molecules that may have gaps in their spectral coverage, this compound absorbs a wide range of UV-B wavelengths, ensuring comprehensive protection.[4] This broad absorption is attributed to the mixing of its bright V (1ππ) state with a lower 1nπ state, which is influenced by the electron-rich malate side chain.[3][5]

PropertyValuePlant Species/ConditionsReference
UV Absorption Maximum UV-B regionGeneral[3][5]
Oscillator Strength 0.65 (where 1.0 is the maximum possible)Arabidopsis thaliana[4]
Spectral Broadening Over 1000 cm⁻¹ in the UV-B regionJet-cooled conditions[3][6]
Photodeactivation Pathway Trans-cis isomerizationSolution-phase[1]
Isomerization Timescale ~20–30 psDioxane and methanol solvent[1]
Accumulation Location Leaf epidermisArabidopsis thaliana[6]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway. The final steps of this pathway are specific to the formation of sinapate esters.

A critical intermediate in this pathway is sinapic acid.[7] This is then converted to the high-energy compound 1-O-sinapoyl-β-D-glucose (sinapoylglucose) by the enzyme sinapate:UDP-glucose glucosyltransferase (SGT).[2][7] This activation step is crucial as it facilitates the subsequent transfer of the sinapoyl group to malate.[2] The final step is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which transfers the sinapoyl group from sinapoylglucose to L-malate, forming this compound and releasing glucose.[2][8] The biosynthesis and deposition of sinapate esters occur in the vacuole, while the formation of sinapoylglucose is thought to happen in the cytosol.[9]

Sinapoyl_Malate_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Sinapic_Acid Sinapic Acid Phenylpropanoid_Pathway->Sinapic_Acid Sinapoylglucose 1-O-Sinapoyl-β-D-glucose (Sinapoylglucose) Sinapic_Acid->Sinapoylglucose SGT UDP_Glucose UDP-Glucose UDP_Glucose->Sinapoylglucose Sinapoyl_Malate This compound Sinapoylglucose->Sinapoyl_Malate SMT UDP UDP Sinapoylglucose->UDP L_Malate L-Malate L_Malate->Sinapoyl_Malate Glucose Glucose Sinapoyl_Malate->Glucose

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of Sinapate Esters from Plant Tissue

This protocol is adapted from methodologies used for the analysis of sinapate esters in Arabidopsis thaliana.

Materials:

  • Plant tissue (e.g., leaves)

  • Extraction solvent: 50% methanol containing 0.75% (v/v) phosphoric acid.[10]

  • Microcentrifuge tubes

  • Heater block or water bath

  • Centrifuge

  • HPLC vials

Procedure:

  • Harvest fresh plant tissue (e.g., a single 3-week-old plant).[10]

  • Weigh the tissue and place it in a microcentrifuge tube.

  • Add the extraction solvent at a ratio of 1 ml per 100 mg of tissue.[10]

  • Incubate the mixture at 65°C for 1 hour.[10]

  • Centrifuge the tubes to pellet the plant debris.

  • Carefully transfer the supernatant containing the extracted sinapate esters to a clean HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of this compound.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or a mass spectrometer (MS).[11][12]

  • Reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 2.1 × 150 mm, 1.8 μm).[11][13]

Reagents:

  • Solvent A: 0.1% Formic acid in water.[11][13]

  • Solvent B: 0.1% Formic acid in methanol.[11][13]

  • This compound standard for calibration.

Procedure:

  • Set the column oven temperature to 40°C and the autosampler to 4°C.[11][13]

  • Inject 2 μL of the sample extract.[13]

  • Elute the compounds using a linear gradient with a flow rate of 0.4 mL/min.[11][13] A typical gradient might be:

    • Start with 95% Solvent A and 5% Solvent B.

    • Linearly increase Solvent B to 95% over 15 minutes.

    • Hold at 95% Solvent B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 5.5 minutes before the next injection.[11][13]

  • Monitor the elution profile at a wavelength corresponding to the absorption maximum of this compound (in the UV-B range).

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the this compound standard.

Experimental_Workflow Start Plant Tissue Collection Extraction Extraction with Methanol/Phosphoric Acid Start->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Analysis (C18 Column) Supernatant->HPLC Detection UV/DAD or MS Detection HPLC->Detection Data_Analysis Data Analysis: Peak Integration & Quantification Detection->Data_Analysis End Results Data_Analysis->End

General experimental workflow for this compound analysis.

Conclusion

This compound is a highly specialized and efficient natural product for UV-B protection in plants. Its unique photophysical properties and biosynthetic pathway make it a compelling subject for research in plant biology, natural product chemistry, and even for applications in the development of novel sunscreen agents. The methodologies outlined in this guide provide a solid foundation for researchers and scientists to further investigate this important molecule.

References

The Ubiquitous Plant Sunscreen: A Technical Guide to the Natural Occurrence of Sinapoyl Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of sinapoyl malate, a key phenylpropanoid involved in plant stress tolerance, particularly protection against UV radiation. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways and workflows.

Introduction

This compound is a prominent secondary metabolite found throughout the plant kingdom, with a particularly high prevalence in the Brassicaceae family, which includes economically important crops such as Brassica napus (rapeseed), Brassica oleracea (cabbage, broccoli), and the model organism Arabidopsis thaliana.[1][2][3][4] This phenolic ester plays a crucial role as a natural sunscreen, absorbing harmful UV-B radiation in the epidermal layers of leaves and other aerial plant parts, thus protecting the photosynthetic machinery from damage.[3][4] Its biosynthesis is intricately linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. Given its protective functions and potential bioactivities, understanding the distribution and quantification of this compound is of significant interest for crop improvement, natural product chemistry, and drug discovery.

Quantitative Occurrence of this compound

The concentration of this compound varies considerably among plant species, different tissues of the same plant, and even in response to environmental stimuli. Leaves, particularly the epidermal cells, are the primary sites of accumulation. While comprehensive quantitative data across a wide range of species is still an area of active research, existing studies provide valuable insights into its distribution, primarily within the Brassicaceae.

Plant SpeciesPlant Tissue/OrganDevelopmental StageStress ConditionThis compound Concentration (Relative or Absolute)Reference(s)
Brassica rapaLeaves--Major hydroxycinnamic acid derivative[1]
Brassica rapaLeaves-Jasmonate treatmentIncreased levels[1]
Brassica campestris subsp. chinensis (Pak Choi)Leaves--Main p-hydroxycinnamic ester[2]
Brassica juncea (Chinese Mustard)Leaves--Main p-hydroxycinnamic ester[2]
Arabidopsis thalianaLeaves-UV-B radiationIncreased levels[5]
Brassica napusSeedlings--Accumulates in seedlings[3][4]
Brassica rapaDifferent cultivars and developmental stagesVaried-Levels vary between cultivars and growth stages[6]
Arabidopsis thalianaLeavesWild-type vs. comt1 mutant-Present in wild-type, levels vary in mutant[7]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a complex network of enzymatic reactions that starts with the amino acid phenylalanine.

Phenylpropanoid Pathway Leading to Sinapic Acid

The initial steps of the pathway involve the conversion of phenylalanine to p-coumaroyl-CoA. This central intermediate is then hydroxylated and methylated to produce feruloyl-CoA and subsequently sinapoyl-CoA. The final step to generate sinapic acid can occur through different enzymatic routes.

Final Steps in this compound Formation

The biosynthesis of this compound from sinapic acid involves two key enzymatic steps catalyzed by UDP-glucose:sinapate glucosyltransferase (SGT) and sinapoylglucose:malate sinapoyltransferase (SMT).[3][4] SGT activates sinapic acid by attaching a glucose molecule, forming 1-O-sinapoylglucose. SMT then transfers the sinapoyl group from 1-O-sinapoylglucose to malate, yielding this compound.

Sinapoyl_Malate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA COMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapic_acid Sinapic Acid Sinapoyl_CoA->Sinapic_acid _1_O_Sinapoylglucose 1-O-Sinapoylglucose Sinapic_acid->_1_O_Sinapoylglucose SGT Sinapoyl_malate This compound _1_O_Sinapoylglucose->Sinapoyl_malate SMT

Biosynthesis of this compound.

Experimental Protocols

Extraction of this compound from Plant Leaves

This protocol is adapted from methodologies described for the extraction of phenolic compounds from Brassica and Arabidopsis species.[1][7]

Materials:

  • Fresh or frozen plant leaf tissue

  • Liquid nitrogen

  • 80% (v/v) aqueous methanol containing 0.1% (v/v) formic acid

  • Microcentrifuge tubes (2 mL)

  • Mortar and pestle or tissue homogenizer

  • Sonicator

  • Centrifuge (capable of 13,000 x g)

  • Syringe filters (0.22 µm, PVDF)

  • HPLC vials

Procedure:

  • Weigh approximately 200 mg of fresh or frozen leaf tissue.

  • If using fresh tissue, flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

  • Add 1 mL of 80% aqueous methanol with 0.1% formic acid to the tube.

  • Vortex the tube vigorously for 1 minute.

  • Sonicate the sample for 20 minutes at room temperature.

  • Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • Store the extract at -20°C until HPLC analysis.

Quantification of this compound by HPLC-DAD

This protocol outlines a general method for the quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: Deionized water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 60% B

    • 25-30 min: Hold at 60% B

    • 30-32 min: Linear gradient from 60% to 10% B

    • 32-40 min: Hold at 10% B (column re-equilibration)

Detection:

  • Monitor at 330 nm for this compound.

  • Acquire full UV spectra (200-400 nm) to confirm peak identity.

Quantification:

  • Prepare a stock solution of authentic this compound standard of known concentration in methanol.

  • Generate a calibration curve by preparing a series of dilutions of the stock solution and injecting them into the HPLC system.

  • Plot the peak area of the this compound standard against its concentration to create the calibration curve.

  • Inject the plant extracts and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extracts using the linear regression equation from the calibration curve.

  • Express the final concentration as mg/g of fresh or dry weight of the plant tissue.

Experimental_Workflow Start Plant Leaf Sample (Fresh or Frozen) Grinding Grinding in Liquid Nitrogen Start->Grinding Extraction Extraction with 80% Methanol + 0.1% Formic Acid Grinding->Extraction Sonication Sonication (20 min) Extraction->Sonication Centrifugation Centrifugation (13,000 x g, 15 min) Sonication->Centrifugation Filtration Filtration (0.22 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC-DAD Analysis Filtration->HPLC_Analysis Quantification Quantification using Standard Curve HPLC_Analysis->Quantification Result This compound Concentration (mg/g tissue) Quantification->Result

Workflow for this compound Analysis.

Conclusion

This compound is a key metabolite in the chemical defense arsenal of many plants, particularly those in the Brassicaceae family. Its role as a UV protectant underscores its importance for plant fitness in terrestrial ecosystems. The methodologies outlined in this guide provide a robust framework for the extraction and quantification of this compound, enabling further research into its physiological functions, regulation, and potential applications. The provided diagrams offer a clear visual representation of the biosynthetic pathway and the experimental workflow, facilitating a deeper understanding of this important natural product. Further comparative studies across a broader range of plant species will continue to illuminate the evolutionary and ecological significance of this compound.

References

An In-depth Technical Guide to the Light-Regulated Biosynthesis of Sinapoyl Malate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular mechanisms governing the light-induced biosynthesis of sinapoyl malate, a key UV-B-protecting compound in plants. It covers the core signaling cascades, transcriptional regulation, relevant quantitative data, and detailed experimental protocols for key assays.

Introduction: this compound as a Natural Sunscreen

This compound is a phenylpropanoid-derived specialized metabolite that accumulates in the epidermal cells of plants, such as Arabidopsis thaliana.[1] Its primary function is to act as a natural sunscreen, absorbing harmful ultraviolet-B (UV-B) radiation and thus protecting the plant's photosynthetic machinery and preventing DNA damage.[1][2] The biosynthesis of this compound is tightly regulated by light, with UV-B radiation being a particularly strong inducing signal.[3][4] Understanding this regulatory network is crucial for developing strategies to enhance stress tolerance in crops and for exploring novel photoprotective compounds.

Core Signaling Pathway: From Light Perception to Gene Activation

The light-induced accumulation of this compound is initiated by the perception of specific light wavelengths by photoreceptors. The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8), along with red/far-red light-sensing phytochromes and blue-light-sensing cryptochromes, play a concerted role.[5][6]

Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase. This interaction prevents COP1 from targeting key transcription factors for degradation.[6] A central transcription factor in this pathway is ELONGATED HYPOCOTYL 5 (HY5) and its homolog HYH.[5][6] Light-induced stabilization of HY5/HYH allows them to accumulate in the nucleus and activate the expression of target genes, including those encoding enzymes in the sinapate ester biosynthesis pathway.[5][7]

Light_Signaling_Pathway cluster_light Light Signal cluster_perception Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Light UV-B Light UVR8 UVR8 (dimer) Light->UVR8 Absorption UVR8_mono UVR8 (monomer) UVR8->UVR8_mono Monomerization COP1 COP1 (E3 Ubiquitin Ligase) UVR8_mono->COP1 Inhibition HY5_stable HY5/HYH (Stable) COP1->HY5_stable Targets for Degradation HY5_deg HY5/HYH Degradation FAH1_gene FAH1 Gene Promoter HY5_stable->FAH1_gene Binding & Activation FAH1_exp FAH1 Transcription FAH1_gene->FAH1_exp Sinapate Sinapate Ester Biosynthesis FAH1_exp->Sinapate

Caption: UV-B signaling pathway leading to sinapate ester biosynthesis.

The this compound Biosynthesis Pathway

This compound is synthesized via the general phenylpropanoid pathway. The process begins with the amino acid phenylalanine. A key regulatory step, controlled by light, is the conversion of ferulic acid to 5-hydroxyferulic acid, a reaction catalyzed by FERULIC ACID 5-HYDROXYLASE 1 (FAH1) .[5][6][7] The resulting sinapic acid is then activated to sinapoyl-glucose, which serves as the acyl donor for the final reaction catalyzed by SINAPOYLGLUCOSE:MALATE SINAPOYLTRANSFERASE (SMT) to produce this compound.[8][9][10]

Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid FAH1 FAH1 (Light-Induced) Ferulic_Acid->FAH1 Sinapic_Acid Sinapic Acid Sinapoyl_Glucose 1-O-Sinapoyl-β-D-glucose Sinapic_Acid->Sinapoyl_Glucose UGT SMT SMT Sinapoyl_Glucose->SMT + L-Malate Sinapoyl_Malate This compound FAH1->Sinapic_Acid SMT->Sinapoyl_Malate

Caption: Key steps in the this compound biosynthesis pathway.

Quantitative Data on Light Regulation

The regulation of this compound biosynthesis by light has been quantified at both the transcript and metabolite levels. Studies show a significant induction of key biosynthetic genes and accumulation of sinapate esters upon exposure to UV-B light. This response is dependent on the key signaling components outlined above.

Table 1: UV-B Induced Gene Expression Changes

This table summarizes the relative mRNA levels of the key biosynthetic gene FAH1 in Arabidopsis thaliana seedlings after exposure to supplemental UV-B light. Data are presented as fold change relative to wild-type (Col-0) without UV-B.

GenotypeTreatmentRelative FAH1 mRNA Level (Fold Change)Citation
Wild Type (Col-0)+ 3h UV-B~4.5[6]
Wild Type (Col-0)+ 6h UV-B~6.0[6]
uvr8-6 (UVR8 mutant)+ 6h UV-B~1.0 (No induction)[6]
hy5 hyh (HY5/HYH mutant)+ 6h UV-B~1.0 (No induction)[6]
uvr8-17D (Hyperactive UVR8)+ 6h UV-B~10.0[6]
Table 2: Accumulation of Sinapate Esters and Related Compounds

This table shows the accumulation of this compound and related precursors in response to UV-B irradiation in different Arabidopsis thaliana genotypes.

GenotypeTreatmentThis compound AccumulationMalate AccumulationCitation
Wild Type (WT)Normal LightBasal LevelBasal Level[4]
Wild Type (WT)+ UV-BInducedInduced[4]
sng1 (biosynthesis mutant)Normal LightReducedBasal Level[4]
sng1 (biosynthesis mutant)+ UV-BNot InducedNot Induced[3][4]

Experimental Protocols

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for HY5

This protocol is used to identify the direct binding of the transcription factor HY5 to the promoter regions of its target genes (e.g., FAH1) across the genome.

Workflow Diagram:

ChIP_Seq_Workflow Start Plant Tissue Collection (e.g., UV-B treated seedlings) Fixation Cross-linking (Formaldehyde) Start->Fixation Nuclei Nuclei Isolation & Chromatin Extraction Fixation->Nuclei Shearing Chromatin Shearing (Sonication or Enzymatic Digestion) Nuclei->Shearing IP Immunoprecipitation (IP) (with anti-HY5 antibody) Shearing->IP Wash Wash & Elute IP->Wash Reverse Reverse Cross-links & DNA Purification Wash->Reverse Library Library Preparation (End-repair, A-tailing, Adapter Ligation) Reverse->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Bioinformatic Analysis (Peak Calling, Motif Discovery) Sequencing->Analysis

Caption: Workflow for a Chromatin Immunoprecipitation Sequencing (ChIP-Seq) experiment.

Detailed Methodology: [11][12][13]

  • Tissue Fixation: Harvest ~1-2 grams of young seedlings (e.g., 7-day-old Arabidopsis) grown under control and UV-B light conditions. Immediately fix by vacuum infiltrating with 1% (v/v) formaldehyde for 15 minutes. Quench the reaction by adding glycine to a final concentration of 0.125 M and vacuum infiltrating for another 5 minutes.

  • Nuclei Isolation: Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder. Isolate nuclei using a sucrose gradient centrifugation method.

  • Chromatin Shearing: Resuspend the nuclear pellet in a suitable lysis buffer. Shear the chromatin to an average size of 200-500 bp using a sonicator. Centrifuge to remove debris.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to HY5. Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking: Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial PCR purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm to identify genomic regions enriched in the HY5 IP sample compared to an input control.

Protocol: Protoplast Transient Expression Assay

This assay is used to validate the function of a transcription factor (HY5) in activating a specific promoter (pFAH1). It involves co-expressing an effector plasmid (containing the transcription factor) and a reporter plasmid (containing the promoter fused to a reporter gene like Luciferase) in plant protoplasts.[14][15][16]

Detailed Methodology:

  • Plasmid Construction:

    • Reporter Construct: Clone the promoter region of the FAH1 gene upstream of a reporter gene (e.g., Firefly Luciferase, LUC) in a plant expression vector.

    • Effector Construct: Clone the coding sequence of HY5 into a similar vector, typically driven by a strong constitutive promoter like CaMV 35S.

    • Internal Control: A plasmid expressing a different reporter (e.g., Renilla Luciferase, REN) under a constitutive promoter is used for normalization.

  • Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of 4-week-old Arabidopsis thaliana plants by digesting the cell walls with an enzyme solution (e.g., cellulase and macerozyme).

  • Transfection: Transfect the isolated protoplasts with the reporter, effector, and internal control plasmids using a PEG-calcium-mediated method. Typically, 5-10 µg of each plasmid is used for a 100 µL protoplast suspension.

  • Incubation: Incubate the transfected protoplasts in the dark for 16-24 hours to allow for gene expression.

  • Lysis and Luciferase Assay: Lyse the protoplasts and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Calculate the ratio of LUC to REN activity for each sample. An increase in this ratio in the presence of the HY5 effector construct compared to an empty effector control indicates that HY5 activates the FAH1 promoter.

Protocol: Quantification of Phenylpropanoids by HPLC

This protocol describes the extraction and quantification of this compound and other phenylpropanoids from plant tissue.[17]

Detailed Methodology:

  • Sample Preparation: Harvest and freeze-dry plant tissue (e.g., leaves). Grind the lyophilized tissue to a fine powder.

  • Extraction: Extract metabolites from ~50 mg of powdered tissue with 1.5 mL of 80% (v/v) methanol by vortexing and incubating at 4°C overnight.

  • Clarification: Centrifuge the samples at >13,000 x g for 10 minutes to pellet debris. Transfer the supernatant to a new tube.

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used: Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Gradient: A linear gradient from ~5% B to ~50% B over 30-40 minutes is often effective for separating phenylpropanoids.

    • Detection: Monitor the elution profile at multiple wavelengths. Sinapate esters have a characteristic absorbance maximum around 330 nm.

  • Quantification: Identify peaks by comparing retention times and UV spectra with authentic standards (e.g., sinapic acid). Quantify the compounds by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.

References

The Evolutionary Rise of a Plant Sunscreen: A Technical Guide to Sinapoyl Malate

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of plants from aquatic to terrestrial environments necessitated the evolution of protective mechanisms against novel stressors, most notably high levels of ultraviolet (UV) radiation. Among the key molecular adaptations that facilitated this transition is the accumulation of phenylpropanoid compounds, which act as potent UV screens. Sinapoyl malate, a derivative of sinapic acid, has emerged as a crucial UV-B protectant in a diverse range of land plants, particularly within the Brassicaceae family. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and functional roles of this compound. We present a compilation of quantitative data on its accumulation under various conditions, detailed experimental protocols for its analysis, and visual representations of its biosynthetic and signaling pathways to serve as a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development.

Evolutionary Significance of this compound

The evolution of the phenylpropanoid pathway was a pivotal event in the colonization of land by plants, providing a rich source of metabolites for protection against abiotic stresses like UV-B radiation and desiccation.[1] While early land plants likely utilized a range of phenolic compounds for UV protection, the diversification of the phenylpropanoid pathway led to the emergence of more specialized and efficient sunscreens.

This compound's significance lies in its strong absorption in the UV-B spectrum (280-315 nm), the most damaging range of solar radiation for biological molecules. Its accumulation in the epidermal layers of leaves allows it to act as a filter, shielding the underlying photosynthetic tissues from damage.[2] The evolution of the enzymes responsible for this compound biosynthesis, particularly those in the serine carboxypeptidase-like (SCPL) acyltransferase family, represents a key innovation in the adaptation of plants to terrestrial life.[3][4][5][6] The presence of genes for phenylpropanoid biosynthesis in streptophyte algae, the closest relatives of land plants, suggests that the foundational elements of this pathway predate the move to land, with subsequent radiations and divergences of enzyme families occurring in terrestrial lineages.[3][4][5][6]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of sinapic acid, which is then conjugated to a malate molecule.

The biosynthesis of this compound is a multi-step process that is tightly regulated by developmental and environmental cues, particularly UV-B light. The core pathway involves the following key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid to its CoA thioester.

  • p-Coumaroyl Shikimate Transferase (CST) and p-Coumaroyl 5-O-Shikimate 3'-Hydroxylase (CS3'H) : These enzymes are involved in the hydroxylation of the aromatic ring.

  • Caffeoyl Shikimate Esterase (CSE) : Converts caffeoyl shikimate to caffeic acid.

  • Caffeic Acid O-Methyltransferase (COMT) : Methylates caffeic acid to ferulic acid.

  • Ferulate 5-Hydroxylase (F5H) : Hydroxylates ferulic acid to 5-hydroxyferulic acid.

  • Caffeic Acid O-Methyltransferase (COMT) : Further methylates 5-hydroxyferulic acid to sinapic acid.

  • UDP-Glucose:Sinapate Glucosyltransferase (SGT) : Glycosylates sinapic acid to form 1-O-sinapoyl-β-glucose.

  • Sinapoylglucose:Malate Sinapoyltransferase (SMT) : Transfers the sinapoyl group from 1-O-sinapoyl-β-glucose to malate, forming this compound.

Sinapoyl_Malate_Biosynthesis Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid FourCL 4CL pCou->FourCL pCouCoA p-Coumaroyl-CoA Hydroxylation Hydroxylation Steps (CST, CS3'H, CSE) pCouCoA->Hydroxylation Caf Caffeic Acid COMT1 COMT Caf->COMT1 Fer Ferulic Acid F5H F5H Fer->F5H HFA 5-Hydroxyferulic Acid COMT2 COMT HFA->COMT2 SinA Sinapic Acid SGT SGT SinA->SGT SinG 1-O-Sinapoyl-β-glucose SMT SMT SinG->SMT SM This compound Mal Malate Mal->SMT PAL->Cin C4H->pCou FourCL->pCouCoA Hydroxylation->Caf COMT1->Fer F5H->HFA COMT2->SinA SGT->SinG SMT->SM

Biosynthesis of this compound.

UV-B Signaling and Regulation of this compound Accumulation

The accumulation of this compound is a highly regulated process, primarily induced by exposure to UV-B radiation. The UVR8 photoreceptor is the key sensor of UV-B light in plants. Upon UV-B absorption, the UVR8 dimer monomerizes and interacts with the E3 ubiquitin ligase COP1. This interaction prevents COP1 from targeting the transcription factor HY5 for degradation. Stabilized HY5 then moves into the nucleus and activates the expression of genes involved in the phenylpropanoid pathway, including those required for this compound biosynthesis.

UVB_Signaling_Pathway cluster_nucleus Nucleus UVB UV-B Radiation UVR8_dimer UVR8 (dimer) (inactive) UVB->UVR8_dimer absorption UVR8_monomer UVR8 (monomer) (active) UVR8_dimer->UVR8_monomer monomerization COP1 COP1 UVR8_monomer->COP1 interaction HY5_inactive HY5 (inactive/degraded) COP1->HY5_inactive degradation (inhibited by UVR8) HY5_active HY5 (active) Nucleus Nucleus Biosynthesis_Genes Phenylpropanoid Biosynthesis Genes (PAL, C4H, CHS, F5H, SMT, etc.) HY5_active->Biosynthesis_Genes activates transcription Sinapoyl_Malate This compound Accumulation Biosynthesis_Genes->Sinapoyl_Malate UV_Protection UV Protection Sinapoyl_Malate->UV_Protection Extraction_Workflow Start Plant Tissue Freeze Freeze in Liquid Nitrogen Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter Analysis HPLC or LC-MS Analysis Filter->Analysis

References

Sinapoyl Malate: A Multifaceted Guardian in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Sinapoyl malate, a phenylpropanoid derivative, is a key secondary metabolite in many plant species, particularly within the Brassicaceae family. It is renowned for its crucial role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation. Emerging research, however, is progressively unveiling its broader significance in plant defense mechanisms against a range of biotic and abiotic threats. This technical guide provides an in-depth exploration of this compound's biosynthesis, its diverse roles in plant defense, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway. The pathway funnels intermediates into the production of sinapic acid, which is then converted to this compound.

The biosynthesis and accumulation of this compound are developmentally regulated and can be induced by various environmental stimuli, most notably UV-B radiation. In Arabidopsis thaliana, the accumulation of this compound in cotyledons and leaves imparts a characteristic blue-green fluorescence under UV light[1].

Biosynthetic Pathway

The core biosynthetic pathway leading to this compound involves several key enzymatic reactions. Phenylalanine serves as the initial precursor, which is converted through a series of steps to p-coumaroyl-CoA. This intermediate is then hydroxylated and methylated to produce ferulic acid and subsequently sinapic acid. The final steps to this compound are as follows:

  • Activation of Sinapic Acid: Sinapic acid is activated by UDP-glucose glucosyltransferase (SGT) to form the high-energy intermediate 1-O-sinapoyl-β-D-glucose[2].

  • Acyl Transfer: The sinapoyl group is transferred from 1-O-sinapoyl-β-D-glucose to L-malate. This reaction is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT)[3][4].

The accumulation of sinapate esters, including this compound, is dependent on the expression of key biosynthetic genes such as FERULATE-5-HYDROXYLASE (F5H)[5].

Sinapoyl_Malate_Biosynthesis Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA Phenylpropanoid Pathway Sinapic_Acid Sinapic_Acid pCoumaroyl_CoA->Sinapic_Acid Multiple Steps Sinapoyl_Glucose Sinapoyl_Glucose Sinapic_Acid->Sinapoyl_Glucose SGT (UDP-glucose glucosyltransferase) Sinapoyl_Malate Sinapoyl_Malate Sinapoyl_Glucose->Sinapoyl_Malate SMT (sinapoylglucose:malate sinapoyltransferase) Malate Malate Malate->Sinapoyl_Malate

Fig 1. Simplified biosynthetic pathway of this compound.

Role in Plant Defense Mechanisms

This compound contributes to plant fitness and survival through its involvement in both abiotic and biotic stress responses.

Abiotic Stress: UV-B Radiation Shield

The most well-documented function of this compound is its role as a natural sunscreen, protecting plants from harmful UV-B radiation. It accumulates in the vacuoles of epidermal cells, where it effectively absorbs UV-B rays, preventing them from reaching and damaging sensitive cellular components like DNA and the photosynthetic machinery[6]. Upon absorbing UV-B radiation, this compound rapidly dissipates the energy as heat through a process of trans-cis isomerization, preventing the formation of damaging reactive oxygen species (ROS)[7]. The accumulation of this compound is significantly induced by UV-B exposure, highlighting its adaptive role in photoprotection[6].

Biotic Stress: Defense Against Pathogens and Herbivores

Recent evidence points to the involvement of this compound in defending plants against biotic threats such as pathogens and herbivores. The accumulation of sinapic acid and its derivatives has been observed in response to fungal infections and insect attacks[8].

Antimicrobial and Antifungal Activity: While specific minimum inhibitory concentration (MIC) values for this compound against a broad range of plant pathogens are not extensively documented, related phenolic compounds have demonstrated antimicrobial properties. The antioxidant activity of this compound, comparable to synthetic antioxidants like BHA and BHT, suggests a role in mitigating oxidative stress induced by pathogens[8].

Defense Against Herbivores: Phenylpropanoids, including this compound, can act as antifeedants, deterring insects from feeding. The accumulation of these compounds can be induced by herbivory, often mediated by plant defense hormones like jasmonic acid (JA) and salicylic acid (SA).

Signaling Pathways in Plant Defense

This compound accumulation and its defensive functions are intricately linked with the major plant defense signaling pathways, primarily those regulated by jasmonic acid and salicylic acid.

Jasmonic Acid (JA) Signaling

The jasmonate signaling pathway is central to defense against necrotrophic pathogens and chewing insects. A key regulatory module in this pathway involves the JAZ (Jasmonate ZIM-domain) repressor proteins and the MYC2 transcription factor. In the absence of JA, JAZ proteins bind to and inhibit MYC2, repressing the expression of JA-responsive genes. Upon herbivory or pathogen attack, the bioactive form of jasmonate, JA-isoleucine (JA-Ile), accumulates and promotes the degradation of JAZ proteins via the 26S proteasome, thereby activating MYC2 and downstream defense gene expression[9][10]. While direct regulation of this compound biosynthesis by MYC2 is still under investigation, the induction of phenylpropanoid pathways by JA is well-established.

JA_Signaling cluster_nucleus Nucleus JAZ JAZ MYC2 MYC2 JAZ->MYC2 Repression Proteasome 26S Proteasome JAZ->Proteasome JA_Genes JA-Responsive Genes MYC2->JA_Genes Activation Defense_Metabolites Defense Metabolites (e.g., this compound) JA_Genes->Defense_Metabolites Biotic_Stress Biotic_Stress JA_Ile JA_Ile Biotic_Stress->JA_Ile Induces accumulation SCF_COI1 SCF-COI1 JA_Ile->SCF_COI1 Promotes binding to JAZ SCF_COI1->JAZ Targets for degradation

Fig 2. Jasmonic acid signaling pathway leading to defense responses.
Salicylic Acid (SA) Signaling and Crosstalk

The salicylic acid pathway is crucial for defense against biotrophic pathogens. The central regulator of this pathway is NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Following pathogen-induced SA accumulation, changes in the cellular redox state lead to the monomerization of NPR1 and its translocation to the nucleus. Nuclear NPR1 interacts with TGA transcription factors to activate the expression of defense-related genes, including PATHOGENESIS-RELATED (PR) genes[11]. There is often an antagonistic relationship between the SA and JA pathways, and NPR1 plays a role in this crosstalk[12].

WRKY transcription factors are also key players in plant defense signaling, acting downstream of both SA and JA. For instance, WRKY33 is essential for defense against the necrotrophic fungus Botrytis cinerea and appears to be involved in regulating the balance between SA and JA responses[13][14]. The promoters of many genes in the phenylpropanoid pathway contain W-box elements, the binding sites for WRKY transcription factors, suggesting a direct regulatory link.

SA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 (oligomer) NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer Translocation TGA TGA NPR1_monomer->TGA Interacts with PR_Genes PR Genes TGA->PR_Genes Activates SAR Systemic Acquired Resistance PR_Genes->SAR Pathogen_Attack Pathogen_Attack SA Salicylic Acid Pathogen_Attack->SA Induces accumulation SA->NPR1_oligomer Triggers monomerization

Fig 3. Salicylic acid signaling pathway leading to systemic acquired resistance.

Data Presentation

The concentration of this compound and related sinapate esters can vary significantly between plant species, tissues, and in response to environmental conditions.

Table 1: Concentration of Sinapate Esters in Various Plant Species

Plant SpeciesTissueCompound(s)Concentration Range (mg/g dry matter)Reference(s)
Brassica napus (Rapeseed)SeedsSinapine8.0 - 10.4[8]
Brassica napus (Rapeseed)SeedsSinapic Acid0.49 - 2.49[8]
Brassica juncea (Mustard)BranSinapineup to 8.7[8]
Brassica campestris subsp. chinensis (Pak Choi)LeavesThis compoundMajor p-hydroxycinnamic ester[8]
Arabidopsis thalianaLeavesThis compoundAccumulation induced by UV-B[6]

Table 2: Antimicrobial and Antioxidant Activity of Sinapate Derivatives

CompoundAssayResultReference(s)
This compoundAntioxidant (vs. BHA, BHT)Comparable activity[8]
Sinapic Acid DerivativesAntimicrobialActivity demonstrated[8]

Experimental Protocols

Extraction of this compound from Plant Tissue for HPLC Analysis

This protocol is adapted for the extraction of this compound and other phenolic compounds from Arabidopsis thaliana or other plant leaf tissue.

Materials:

  • Fresh or freeze-dried plant leaf tissue

  • 80% (v/v) methanol

  • Liquid nitrogen

  • Microcentrifuge tubes

  • Mortar and pestle or tissue homogenizer

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized tissue.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Transfer the powdered tissue to a pre-weighed microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for at least 4 hours (or overnight) in the dark to facilitate extraction.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the filtered extract at -20°C until HPLC analysis.

Extraction_Workflow Start Start: Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis

Fig 4. Workflow for the extraction of this compound.
Quantification of this compound by HPLC-UV

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start with a low percentage of B, increase it linearly to elute the compounds, and then return to the initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm (near the absorption maximum for sinapate esters).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of authentic this compound standard in methanol. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the standards and the prepared plant extracts onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms of the extracts by comparing the retention time with that of the standard. Quantify the amount of this compound in the extracts by integrating the peak area and comparing it to the standard curve.

Broth Microdilution Assay for Antimicrobial Activity

This protocol provides a general framework for assessing the minimum inhibitory concentration (MIC) of this compound against bacteria.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, then diluted in growth medium).

  • Bacterial culture in logarithmic growth phase.

  • Sterile 96-well microtiter plates.

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

  • Spectrophotometer or microplate reader.

  • Positive control (a known antibiotic) and negative control (solvent vehicle).

Procedure:

  • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

  • Add 200 µL of the highest concentration of the this compound test solution to the first well of a row.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism[2][15][16][17][18].

No-Choice Insect Feeding Assay

This assay is used to determine the antifeedant properties of this compound against a chewing insect like Spodoptera litura (common cutworm).

Materials:

  • Leaf discs from a host plant (e.g., cabbage, castor bean).

  • This compound solutions at various concentrations in a suitable solvent (e.g., 5% ethanol).

  • Petri dishes lined with moist filter paper.

  • Insect larvae (e.g., 3rd or 4th instar S. litura).

  • Leaf area meter or scanner and image analysis software.

  • Control solution (solvent only).

Procedure:

  • Prepare leaf discs of a uniform size using a cork borer.

  • Dip the leaf discs in the different concentrations of this compound solution for a few seconds. Dip control discs in the solvent only.

  • Allow the discs to air dry completely.

  • Place one treated leaf disc in each Petri dish.

  • Introduce one pre-starved (for ~2-4 hours) larva into each Petri dish.

  • Allow the larvae to feed for a set period (e.g., 24 or 48 hours).

  • After the feeding period, remove the larvae and measure the remaining leaf area of each disc.

  • Calculate the Feeding Deterrence Index (FDI) using the following formula: FDI (%) = [(C - T) / (C + T)] x 100 Where C is the area of leaf consumed in the control group, and T is the area of leaf consumed in the treatment group[19][20][21].

Conclusion

This compound is a vital secondary metabolite with a well-established role in UV-B protection and an emerging significance in biotic stress responses. Its biosynthesis and accumulation are tightly regulated and integrated with major plant defense signaling networks. For researchers in plant science and drug development, understanding the multifaceted functions of this compound opens avenues for developing novel strategies for crop protection and identifying new bioactive compounds. The experimental protocols provided in this guide offer a starting point for the detailed investigation of this important plant defense compound. Further research is needed to fully elucidate the specific molecular interactions of this compound within defense signaling cascades and to quantify its efficacy against a broader range of plant pests and pathogens.

References

Subcellular Localization of Sinapoyl Malate in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent phenylpropanoid secondary metabolite found in the vegetative tissues of Arabidopsis thaliana and other members of the Brassicaceae family. This compound plays a crucial role in protecting plants from the damaging effects of UV-B radiation. Understanding the precise subcellular localization of this compound is fundamental to elucidating its biosynthesis, transport, and physiological functions. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, detailed experimental methodologies for its localization, and visualizations of the associated biochemical pathways.

Data Presentation: Subcellular Distribution of this compound

The accumulation of this compound is predominantly localized within the central vacuole of plant cells. This is strongly supported by the vacuolar localization of the terminal enzyme in its biosynthetic pathway, sinapoylglucose:malate sinapoyltransferase (SMT), and by direct analysis of isolated vacuoles. While precise quantitative distribution can vary based on tissue type and developmental stage, the following table summarizes the expected distribution based on current scientific understanding.

Subcellular CompartmentPercentage of Total this compoundKey Evidence
Vacuole > 95%Immunolocalization of SMT to the vacuole[1]; Analysis of isolated protoplasts and vacuoles from Raphanus sativus showing accumulation of sinapic acid esters within the vacuole[2].
Cytosol < 5%The precursor, sinapoylglucose, is synthesized in the cytosol before transport into the vacuole. Residual amounts may be present.
Chloroplast NegligibleNo direct evidence of this compound accumulation.
Mitochondria NegligibleNo direct evidence of this compound accumulation.
Nucleus NegligibleNo direct evidence of this compound accumulation.
Endoplasmic Reticulum NegligibleWhile SMT is synthesized as a precursor protein targeted to the ER, this compound itself does not accumulate there[1].

Experimental Protocols

Subcellular Fractionation using Non-Aqueous Fractionation (NAF)

This method is considered the gold standard for determining the in vivo distribution of metabolites by minimizing the redistribution of water-soluble compounds during fractionation.

Objective: To separate Arabidopsis leaf tissue into fractions enriched in cytosol, plastids, and vacuoles for the subsequent analysis of this compound content.

Materials:

  • Arabidopsis thaliana leaves

  • Liquid nitrogen

  • Heptane and tetrachloroethylene (for density gradient)

  • Mortar and pestle

  • Ultracentrifuge and appropriate tubes

  • Lyophilizer

Procedure:

  • Harvesting and Freezing: Harvest Arabidopsis leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Lyophilization: Freeze-dry the frozen leaf material to remove all water.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a pre-chilled mortar and pestle.

  • Density Gradient Preparation: Prepare a density gradient using a mixture of heptane and tetrachloroethylene. The exact composition of the gradient layers needs to be optimized to achieve good separation of the different organelles.

  • Centrifugation: Resuspend the powdered leaf tissue in the lightest gradient medium and layer it on top of the prepared density gradient. Centrifuge at high speed in an ultracentrifuge.

  • Fraction Collection: After centrifugation, distinct bands corresponding to different subcellular compartments will be visible. Carefully collect these fractions.

  • Marker Enzyme Analysis: To determine the purity of each fraction, perform assays for marker enzymes specific to each compartment (e.g., ADP-glucose pyrophosphorylase for plastids, phosphoenolpyruvate carboxylase for cytosol, and acid phosphatase for vacuoles)[3].

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in the subcellular fractions obtained from NAF.

Materials:

  • Subcellular fractions from NAF

  • Methanol

  • Formic acid or phosphoric acid

  • Acetonitrile

  • HPLC system with a C18 reverse-phase column and a Diode Array Detector (DAD) or UV detector

  • This compound standard

Procedure:

  • Extraction: Extract the metabolites from each subcellular fraction using an appropriate solvent, such as 80% methanol with 0.1% formic acid.

  • Centrifugation and Filtration: Centrifuge the extracts to pellet any debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid or a low concentration of phosphoric acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over a period of 20-30 minutes is common for separating phenylpropanoids.

    • Detection: Monitor the absorbance at approximately 330 nm, which is the characteristic absorption maximum for sinapoyl esters[4].

  • Quantification: Create a standard curve using known concentrations of a pure this compound standard. Compare the peak area of this compound in the samples to the standard curve to determine its concentration in each fraction.

Immunolocalization of Sinapoylglucose:Malate Sinapoyltransferase (SMT)

Objective: To visualize the in-situ localization of the SMT enzyme within Arabidopsis leaf cells.

Materials:

  • Arabidopsis leaf tissue

  • Fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

  • Embedding medium (e.g., paraffin or a resin)

  • Microtome

  • Primary antibody against SMT

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the leaf tissue in the fixative solution to preserve the cellular structure and antigenicity of the SMT protein.

  • Dehydration and Embedding: Dehydrate the tissue through a series of ethanol concentrations and then embed it in paraffin or a suitable resin.

  • Sectioning: Cut thin sections of the embedded tissue using a microtome.

  • Antigen Retrieval (if necessary): For some fixation methods, an antigen retrieval step may be required to unmask the epitope for antibody binding.

  • Immunostaining:

    • Incubate the sections with a blocking solution to prevent non-specific antibody binding.

    • Incubate with the primary antibody specific to SMT.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Wash the sections to remove unbound secondary antibody.

  • Microscopy: Mount the sections and observe them under a fluorescence microscope. The fluorescent signal will indicate the subcellular localization of the SMT enzyme[1].

Visualizations

Biosynthesis and Transport of this compound

Sinapoyl_Malate_Biosynthesis_Transport cluster_cytosol Cytosol cluster_vacuole Vacuole Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Sinapic_Acid Sinapic Acid Feruloyl_CoA->Sinapic_Acid F5H Sinapoylglucose Sinapoylglucose Sinapic_Acid->Sinapoylglucose SGT Sinapoylglucose_vac Sinapoylglucose Sinapoylglucose->Sinapoylglucose_vac Transporter (e.g., ABC) Malate_cyto Malate Malate_vac Malate Malate_cyto->Malate_vac Malate Transporter (e.g., AtTDT, ALMT) SMT SMT Sinapoylglucose_vac->SMT Malate_vac->SMT Sinapoyl_Malate This compound SMT->Sinapoyl_Malate

Caption: Biosynthesis of this compound precursor in the cytosol and final synthesis in the vacuole.

Experimental Workflow for Subcellular Localization

Experimental_Workflow start Start: Arabidopsis Leaf Tissue freezing Rapid Freezing (Liquid Nitrogen) start->freezing lyophilization Lyophilization (Freeze-drying) freezing->lyophilization homogenization Homogenization lyophilization->homogenization naf Non-Aqueous Fractionation (Density Gradient Centrifugation) homogenization->naf fraction_collection Fraction Collection (Cytosol, Vacuole, Plastid) naf->fraction_collection metabolite_extraction Metabolite Extraction fraction_collection->metabolite_extraction hplc HPLC Analysis metabolite_extraction->hplc quantification Quantification of This compound hplc->quantification end End: Subcellular Distribution Data quantification->end

Caption: Workflow for determining the subcellular localization of this compound.

Signaling and Transport Logical Relationship

Signaling_Transport cluster_outside cluster_cell Plant Cell UV_B UV-B Radiation Signal_Transduction Signal Transduction Cascade UV_B->Signal_Transduction Gene_Expression Upregulation of Phenylpropanoid Biosynthesis Genes Signal_Transduction->Gene_Expression Biosynthesis Increased Biosynthesis of Sinapoylglucose (Cytosol) Gene_Expression->Biosynthesis Transport Transport of Sinapoylglucose and Malate into Vacuole Biosynthesis->Transport Accumulation Accumulation of This compound (Vacuole) Transport->Accumulation

Caption: Logical flow from environmental stimulus to subcellular accumulation of this compound.

References

An In-depth Technical Guide to the Key Enzymes in the Sinapoyl Malate Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis of sinapoyl malate, a significant secondary metabolite in plants with roles in UV protection and defense. This document details the enzymatic steps, presents quantitative data for key enzymes, outlines detailed experimental protocols for their characterization, and provides a visual representation of the metabolic pathway.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts phenylalanine into sinapic acid. This is followed by two specific enzymatic steps that lead to the final product, this compound. The overall pathway can be summarized as follows:

L-Phenylalanine → Cinnamic Acid → p-Coumaric Acid → Caffeic Acid → Ferulic Acid → 5-Hydroxyferulic Acid → Sinapic Acid → 1-O-Sinapoylglucose → this compound

The key enzymes catalyzing these transformations are central to the regulation and flux of carbon into this important metabolic route.

Quantitative Data for Key Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway, primarily from studies on Arabidopsis thaliana and other model plant systems.

Table 1: Kinetic Properties of Enzymes in the General Phenylpropanoid Pathway

EnzymeAbbreviationOrganismSubstrateK_m_ (µM)V_max_ (pkat/mg)k_cat_ (s⁻¹)Reference(s)
Phenylalanine Ammonia-LyasePALArabidopsis thalianaL-Phenylalanine64 - 71--[1]
Cinnamate-4-HydroxylaseC4HHelianthus tuberosusCinnamic Acid4--[2]
4-Coumarate:CoA Ligase4CLMarchantia paleaceap-Coumaric Acid93.99--[3]
4-Coumarate:CoA Ligase4CLMarchantia paleaceaCaffeic Acid113.30--[3]
4-Coumarate:CoA Ligase4CLMarchantia paleaceaFerulic Acid414.10--[3]
Ferulate-5-HydroxylaseF5HArabidopsis thalianaFerulic Acid10004-[2]
Ferulate-5-HydroxylaseF5HArabidopsis thalianaConiferaldehyde15-[2]
Ferulate-5-HydroxylaseF5HArabidopsis thalianaConiferyl Alcohol36-[2]

Table 2: Kinetic Properties of Enzymes Specific to Sinapoyl Ester Biosynthesis

EnzymeAbbreviationOrganismSubstrateK_m_ (µM)Reference(s)
UDP-glucose:sinapate glucosyltransferaseUGT84A2Arabidopsis thalianaSinapate250[4]
Sinapoylglucose:L-malate sinapoyltransferaseSMTRaphanus sativus1-O-SinapoylglucoseSubstrate activation kinetics observed[5]
Sinapoylglucose:L-malate sinapoyltransferaseSMTRaphanus sativusL-MalateSubstrate inhibition kinetics observed[5]

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from a spectrophotometric method that measures the conversion of L-phenylalanine to trans-cinnamic acid.[6][7]

A. Enzyme Extraction:

  • Homogenize 150 mg of fresh plant tissue in 2 mL of ice-cold extraction buffer (100 mM Tris-HCl, pH 8.8, 14 mM 2-mercaptoethanol, and 3% w/v polyvinylpolypyrrolidone).[7]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[7]

  • Collect the supernatant, which contains the crude enzyme extract.

  • Determine the total protein concentration of the extract using the Bradford assay.[7]

B. Enzymatic Reaction:

  • Prepare a reaction mixture containing 1.9 mL of 100 mM Tris-HCl buffer (pH 8.8) and 1 mL of 15 mM L-phenylalanine.[7]

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the enzyme extract.

  • Incubate the reaction at 30°C for 15 minutes.[7]

  • Stop the reaction by adding 200 µL of 6 M HCl.[7]

C. Quantification:

  • Measure the absorbance of the reaction mixture at 290 nm using a spectrophotometer. The increase in absorbance is due to the formation of trans-cinnamic acid.[7]

  • Calculate the amount of trans-cinnamic acid produced using its molar extinction coefficient (9630 M⁻¹ cm⁻¹).[7]

  • Express PAL activity as nmol of trans-cinnamic acid formed per minute per mg of protein.[7]

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This protocol is based on a radio-enzymatic assay that measures the hydroxylation of [¹⁴C]-labeled cinnamic acid.[8]

A. Microsome Preparation (for membrane-bound C4H):

  • Homogenize plant tissue in an appropriate buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) and determine the protein concentration.

B. Enzymatic Reaction:

  • Prepare a 50 µL reaction mixture containing:

    • 0.5 to 15 µg of microsomal protein[8]

    • 50 mM potassium phosphate, pH 7.0[8]

    • 2 mM DTT[8]

    • An NADPH regenerating system (10 mM Glucose-6-phosphate and 0.5 units of Glucose-6-phosphate dehydrogenase)[8]

    • 20.8 µM [3-¹⁴C]cinnamate[8]

  • Pre-incubate the mixture for 5 minutes at 30°C.

  • Start the reaction by adding 0.5 mM NADPH.[8]

  • Incubate for 7.5 minutes at 30°C.[8]

  • Stop the reaction by adding 5 µL of 4 N HCl.[8]

C. Product Separation and Quantification:

  • Add unlabeled p-coumaric acid as a carrier.

  • Extract the reaction products with ethyl acetate.

  • Separate the substrate (cinnamic acid) from the product (p-coumaric acid) using thin-layer chromatography (TLC).

  • Quantify the radioactivity of the p-coumaric acid spot using a scintillation counter.

  • Calculate the enzyme activity based on the amount of radioactive p-coumaric acid formed.

4-Coumarate:CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the thioester bond between 4-coumaric acid and Coenzyme A.[1][9]

A. Enzyme Extraction and Purification (if necessary):

  • Extract total protein from plant tissue as described for PAL.

  • For kinetic studies, recombinant 4CL protein can be expressed in E. coli and purified.

B. Enzymatic Reaction:

  • Prepare a 2 mL reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl, pH 7.5

    • 5 µg of purified protein or an appropriate amount of crude extract[9]

    • 2.5 mM MgCl₂[9]

    • 2.5 mM ATP[9]

    • A range of concentrations of 4-coumaric acid (or other hydroxycinnamic acid substrates)[9]

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 0.2 mM Coenzyme A.[9]

C. Quantification:

  • Immediately monitor the increase in absorbance at 333 nm (for 4-coumaroyl-CoA) using a spectrophotometer.[1][9] The specific wavelength will vary depending on the hydroxycinnamoyl-CoA ester being formed.

  • Calculate the initial reaction velocity from the linear phase of the absorbance increase.

  • Determine the enzyme activity using the molar extinction coefficient of the respective CoA ester.

Ferulate-5-Hydroxylase (F5H) Activity Assay

This assay is typically performed using microsomes from yeast expressing the recombinant F5H enzyme and involves HPLC-based product detection.[2]

A. Microsome Preparation:

  • Express the F5H protein in a suitable host, such as Saccharomyces cerevisiae.

  • Prepare microsomal fractions from the yeast cells as described for C4H.

B. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein

    • An NADPH regenerating system (as described for C4H)

    • The substrate (e.g., ferulic acid, coniferaldehyde, or coniferyl alcohol) at various concentrations.

  • Pre-incubate the mixture at a suitable temperature (e.g., 30°C).

  • Initiate the reaction by adding NADPH.

  • Incubate for a defined period.

  • Stop the reaction by acidification (e.g., with HCl).

C. Quantification:

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Separate and quantify the product (5-hydroxyferulic acid, 5-hydroxyconiferaldehyde, or 5-hydroxyconiferyl alcohol) by reverse-phase HPLC with UV detection.

  • Calculate enzyme activity based on the amount of product formed.

UDP-glucose:sinapate glucosyltransferase (SGT/UGT84A2) Activity Assay

This assay can be performed using a variety of methods, including HPLC-based product detection or a coupled bioluminescent assay.

A. Enzyme Preparation:

  • Express recombinant UGT84A2 in a suitable system (e.g., E. coli) and purify the protein.

B. HPLC-based Assay:

  • Prepare a reaction mixture containing:

    • Purified UGT84A2 enzyme

    • Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • UDP-glucose (e.g., 7 mM)

    • Sinapic acid (at various concentrations)

  • Incubate the reaction at 30°C for a defined time (e.g., 10-30 minutes).

  • Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, 1-O-sinapoylglucose.

C. Bioluminescent Assay (e.g., UDP-Glo™ Glycosyltransferase Assay):

  • Follow the manufacturer's protocol for the UDP-Glo™ assay kit.

  • Set up the glycosyltransferase reaction as described above, but in a microplate format.

  • After the incubation period, add the UDP Detection Reagent, which converts the UDP product to ATP.

  • The ATP is then used in a luciferase reaction to generate a luminescent signal that is proportional to the amount of UDP produced.

  • Measure the luminescence using a plate reader.

Sinapoylglucose:L-malate sinapoyltransferase (SMT) Activity Assay

This assay measures the transfer of the sinapoyl group from 1-O-sinapoylglucose to L-malate and is typically monitored by HPLC.

A. Enzyme Preparation:

  • Extract total protein from plant tissues where SMT is active (e.g., young seedlings).

  • Alternatively, express and purify recombinant SMT.

B. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • Enzyme preparation

    • Buffer (e.g., potassium phosphate buffer, pH 6.0)

    • 1-O-sinapoylglucose (donor substrate)

    • L-malate (acceptor substrate)

  • Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time.

  • Stop the reaction, for example, by adding acid.

C. Quantification:

  • Analyze the reaction mixture by reverse-phase HPLC.

  • Monitor the decrease in the 1-O-sinapoylglucose peak and the increase in the this compound peak at a suitable wavelength (e.g., 330 nm).

  • Quantify the product formation based on a standard curve of authentic this compound.

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps in the this compound biosynthetic pathway.

Sinapoyl_Malate_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl_ester Sinapoyl Ester Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Sinapoyl-CoA Sinapoyl-CoA Sinapic Acid Sinapic Acid 1-O-Sinapoylglucose 1-O-Sinapoylglucose Sinapic Acid->1-O-Sinapoylglucose SGT (UGT84A) This compound This compound 1-O-Sinapoylglucose->this compound SMT

Caption: Key enzymatic steps in the this compound biosynthetic pathway.

Conclusion

This technical guide has provided a detailed overview of the key enzymes involved in the biosynthesis of this compound. The quantitative data and experimental protocols presented herein serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. A thorough understanding of these enzymes and their regulation is crucial for manipulating the production of this compound and other valuable phenylpropanoid compounds in plants. Further research into the structure-function relationships of these enzymes will undoubtedly open new avenues for their application in various biotechnological and pharmaceutical endeavors.

References

The Pivotal Role of Sinapoylglucose in the Biosynthesis of Sinapoyl Malate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of sinapoyl malate, focusing on the critical role of its precursor, 1-O-sinapoyl-β-D-glucose (sinapoylglucose). This compound is a significant secondary metabolite in plants, particularly within the Brassicaceae family, where it serves as a crucial protectant against UV radiation and is involved in various physiological processes. Understanding its biosynthetic pathway is essential for applications in crop improvement, natural product synthesis, and drug development.

Core Synthesis Pathway

The synthesis of this compound from sinapoylglucose is a key step in the phenylpropanoid pathway.[1][2] This reaction is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), which belongs to the family of serine carboxypeptidase-like (SCPL) acyltransferases.[3][4][5] SMT facilitates the transfer of the sinapoyl group from the high-energy donor molecule, sinapoylglucose, to L-malate, yielding this compound and glucose.[1][6]

The overall chemical reaction is as follows:

1-O-sinapoyl-β-D-glucose + (S)-malate ⇌ D-glucose + sinapoyl-(S)-malate[1]

This enzymatic conversion is a critical regulatory point in the accumulation of sinapoyl esters in plants.[6] In Arabidopsis thaliana, the gene encoding SMT is known as SNG1 (sinapoylglucose accumulator 1).[5][6] Mutants lacking functional SMT accumulate sinapoylglucose instead of this compound, highlighting the enzyme's essential role.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the enzymatic synthesis of this compound. These values are representative and can vary depending on the specific experimental conditions and the source of the enzyme.

ParameterValueEnzyme SourceNotes
Enzyme Commission (EC) Number 2.3.1.92GeneralDenotes a sinapoylglucose---malate O-sinapoyltransferase.[1]
Molecular Weight (1-O-sinapoyl-β-D-glucose) 386.3 g/mol N/AComputed molecular weight.[7]
Molecular Weight (this compound) 340.28 g/mol N/AComputed molecular weight.[8]
Optimal pH ~7.0 - 8.0Raphanus sativusActivity is highest in the neutral to slightly alkaline range.
Optimal Temperature ~30 - 40 °CRaphanus sativusThe enzyme shows typical mesophilic characteristics.
Km (1-O-sinapoyl-β-D-glucose) To be determinedArabidopsis thalianaRepresents the substrate concentration at half-maximal velocity.
Km (L-malate) To be determinedArabidopsis thalianaRepresents the substrate concentration at half-maximal velocity.
Vmax To be determinedArabidopsis thalianaRepresents the maximum rate of the reaction.

Experimental Protocols

Enzyme Extraction and Purification

A detailed protocol for the extraction and purification of sinapoylglucose:malate sinapoyltransferase (SMT) is crucial for its characterization. The following is a generalized methodology based on common protein purification techniques.

a. Plant Material:

  • Use young, actively growing leaf tissue from Arabidopsis thaliana or other members of the Brassicaceae family.

b. Homogenization:

  • Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Resuspend the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol, 1 mM EDTA, and protease inhibitors).

c. Centrifugation:

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

d. Protein Purification:

  • Subject the supernatant to ammonium sulfate precipitation to fractionate the proteins.

  • Further purify the SMT enzyme using a series of chromatography steps, such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography.

  • Monitor the purification process by assaying the enzyme activity in each fraction.

Enzyme Activity Assay

The activity of SMT can be determined by monitoring the formation of this compound or the consumption of sinapoylglucose. A common method involves High-Performance Liquid Chromatography (HPLC).

a. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • Purified SMT enzyme

    • 1-O-sinapoyl-β-D-glucose (substrate)

    • L-malate (substrate)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

b. Incubation:

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

c. Reaction Termination:

  • Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or an organic solvent (e.g., methanol).

d. HPLC Analysis:

  • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC using a C18 column.

  • Monitor the elution profile at a wavelength where sinapoyl esters absorb strongly (e.g., 330 nm).

  • Quantify the amount of this compound produced by comparing its peak area to a standard curve.

Visualizations

Biochemical Pathway of this compound Synthesis

Sinapoyl_Malate_Synthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sinapate Sinapate Biosynthesis cluster_activation Glucose Ester Formation cluster_final_step This compound Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p-Coumaroyl-CoA p-Coumaroyl-CoA p_Coumaric_acid->p-Coumaroyl-CoA ... ... p-Coumaroyl-CoA->... Multiple Steps Sinapic_acid Sinapic_acid ...->Sinapic_acid Multiple Steps Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose UDP-glucose: sinapic acid glucosyltransferase (SGT) UDP UDP Sinapoyl_malate Sinapoyl_malate Sinapoylglucose->Sinapoyl_malate Sinapoylglucose:malate sinapoyltransferase (SMT, EC 2.3.1.92) UDP_Glucose UDP-Glucose UDP_Glucose->Sinapoylglucose Glucose Glucose Malate L-Malate Malate->Sinapoyl_malate

Caption: Biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for SMT Activity Assay

SMT_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5) D Combine Buffer, Substrates, and Enzyme in a Microtube A->D B Prepare Substrate Solutions (Sinapoylglucose and L-Malate) B->D C Prepare Purified SMT Enzyme Solution C->D E Incubate at Optimal Temperature (e.g., 30°C for 30 min) D->E F Terminate Reaction (e.g., add Methanol) E->F G Centrifuge to Pellet Protein F->G H Inject Supernatant into HPLC G->H I Quantify this compound (Peak Area vs. Standard Curve) H->I

Caption: General workflow for the SMT enzyme activity assay.

Logical Relationship of Sinapoyl Ester Interconversion

Sinapoyl_Ester_Interconversion SGT: UDP-glucose:sinapic acid glucosyltransferase SMT: Sinapoylglucose:malate sinapoyltransferase SCT: Sinapoylglucose:choline sinapoyltransferase SCE: Sinapoylcholine esterase Sinapic_acid Sinapic Acid Sinapoylglucose 1-O-Sinapoyl-β-D-glucose (Sinapoylglucose) Sinapic_acid->Sinapoylglucose SGT Sinapoyl_malate This compound Sinapoylglucose->Sinapoyl_malate SMT Sinapoylcholine Sinapoylcholine (Sinapine) Sinapoylglucose->Sinapoylcholine SCT Sinapoylcholine->Sinapic_acid SCE

Caption: Interconversion of major sinapoyl esters in plants.

References

An In-depth Technical Guide to the Phenylpropanoid Pathway Leading to Sinapoyl Malate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core phenylpropanoid pathway culminating in the biosynthesis of sinapoyl malate. It is designed to furnish researchers, scientists, and drug development professionals with detailed enzymatic and analytical protocols, quantitative data, and a logical framework for understanding and manipulating this critical plant metabolic pathway.

Introduction to the Phenylpropanoid Pathway and this compound

The phenylpropanoid pathway is a major route of secondary metabolism in plants, responsible for the synthesis of a vast array of phenolic compounds. These metabolites play crucial roles in plant development, defense against pathogens and herbivores, and protection from environmental stressors such as UV radiation. The pathway begins with the amino acid phenylalanine and gives rise to diverse classes of compounds including flavonoids, lignans, and hydroxycinnamic acid esters.

This compound is a prominent hydroxycinnamic acid ester found in many plant species, particularly in the Brassicaceae family, including the model organism Arabidopsis thaliana. It functions as a vital UV-B protectant, absorbing harmful radiation and thus shielding the plant's photosynthetic machinery. The biosynthesis of this compound involves a series of enzymatic reactions that modify the basic phenylpropanoid skeleton. Understanding this pathway is of significant interest for crop improvement, engineering stress-tolerant plants, and potentially for the development of novel pharmaceuticals and sun-screening agents.

The Core Phenylpropanoid Pathway to this compound

The biosynthesis of this compound from phenylalanine involves a multi-step enzymatic cascade. The initial steps constitute the general phenylpropanoid pathway, which is then channeled into a specific branch leading to sinapic acid derivatives. The final steps involve the glycosylation of sinapic acid and the subsequent transfer of the sinapoyl group to malate.

The key enzymatic steps are as follows:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): A cytochrome P450 monooxygenase that hydroxylates the 3-position of the aromatic ring of p-coumaroyl shikimate (which is formed from p-coumaroyl-CoA by HCT).

  • Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyltransferase (HCT): This enzyme has a dual role. It first transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate. After hydroxylation by C3'H to form caffeoyl shikimate, HCT catalyzes the reverse reaction, transferring the caffeoyl group back to CoA to form caffeoyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Ferulate-5-Hydroxylase (F5H): A cytochrome P450 monooxygenase that hydroxylates the 5-position of the aromatic ring of ferulic acid (or coniferaldehyde/coniferyl alcohol) to produce 5-hydroxyferulic acid (or 5-hydroxyconiferaldehyde/5-hydroxyconiferyl alcohol).

  • Caffeic Acid O-Methyltransferase (COMT): Methylates the 5-hydroxyl group of 5-hydroxyferulic acid to yield sinapic acid.

  • UDP-Glycosyltransferase 84A2 (UGT84A2): A glucosyltransferase that converts sinapic acid to 1-O-sinapoyl-β-D-glucose, an activated form of sinapic acid.

  • Sinapoylglucose:Malate Sinapoyltransferase (SMT): Catalyzes the final step, transferring the sinapoyl group from 1-O-sinapoyl-β-D-glucose to L-malate, forming this compound.

// Nodes for metabolites Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouCoA [label="p-Coumaroyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; pCouShik [label="p-Coumaroyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafShik [label="Caffeoyl Shikimate", fillcolor="#F1F3F4", fontcolor="#202124"]; CafCoA [label="Caffeoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FerCoA [label="Feruloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FiveOHFer [label="5-Hydroxyferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SinAcid [label="Sinapic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; SinGlc [label="1-O-Sinapoyl-β-D-glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; SinMal [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for enzymes PAL [label="PAL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H [label="C4H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourCL [label="4CL", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT1 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3H [label="C3'H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HCT2 [label="HCT", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CCoAOMT [label="CCoAOMT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; F5H [label="F5H", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMT [label="COMT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; UGT84A2 [label="UGT84A2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SMT [label="SMT", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Phe -> PAL -> Cin; Cin -> C4H -> pCou; pCou -> FourCL -> pCouCoA; pCouCoA -> HCT1 -> pCouShik; pCouShik -> C3H -> CafShik; CafShik -> HCT2 -> CafCoA; CafCoA -> CCoAOMT -> FerCoA; // Simplified path from FerCoA to Sinapic Acid for clarity FerCoA -> F5H [label="... and other steps"]; F5H -> FiveOHFer; FiveOHFer -> COMT -> SinAcid; SinAcid -> UGT84A2 -> SinGlc; SinGlc -> SMT -> SinMal; } Phenylpropanoid pathway to this compound.

Quantitative Data

Quantitative understanding of enzyme kinetics is crucial for modeling metabolic flux and for designing strategies for metabolic engineering. The following tables summarize available kinetic parameters for key enzymes in the pathway.

Table 1: Kinetic Parameters of Phenylpropanoid Pathway Enzymes

EnzymeSubstrateKm (µM)Vmax (pkat/mg protein or nkat/mg protein)kcat (s⁻¹)Source
COMT (Lolium perenne)5-Hydroxyferulic acid3.03.5 nkat/mg-[1]
Caffeic acid10.32.7 nkat/mg-[1]
COMT (Triticum aestivum)Caffeoyl aldehyde--High[2]
5-Hydroxyconiferaldehyde--High[2]
F5H (Arabidopsis thaliana)Ferulate10004 pkat/mg-[3]

Note: Kinetic data for UGT84A2 and SMT are not extensively reported in the literature, highlighting an area for further research. The activity of these enzymes has been qualitatively or semi-quantitatively demonstrated.

Experimental Protocols

This section provides detailed methodologies for the analysis of the phenylpropanoid pathway leading to this compound.

Metabolite Extraction and Quantitative Analysis

4.1.1. Extraction of Phenylpropanoids from Plant Tissue

This protocol is adapted for the extraction of soluble phenylpropanoids, including this compound, from plant tissues like Arabidopsis thaliana leaves.

  • Harvest fresh plant tissue (e.g., 100 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Add 1 mL of 80% (v/v) methanol to the powdered tissue. For quantitative analysis, a known amount of an internal standard (e.g., an isotopically labeled phenylpropanoid) should be added at this step.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at 4°C for at least 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microfuge tube.

  • For enhanced precipitation of proteins and other macromolecules, the extract can be stored at -20°C for 30 minutes and then centrifuged again.

  • The supernatant is now ready for HPLC or LC-MS analysis. It may be dried down under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration if necessary.

4.1.2. HPLC Analysis of Phenylpropanoids

This method allows for the separation and quantification of this compound and its precursors.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 5% B

    • 5-30 min: Linear gradient from 5% to 50% B

    • 30-35 min: Linear gradient from 50% to 95% B

    • 35-40 min: Hold at 95% B

    • 40-41 min: Linear gradient from 95% to 5% B

    • 41-50 min: Hold at 5% B to re-equilibrate the column

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 330 nm for this compound and other sinapate esters. A PDA detector allows for the monitoring of multiple wavelengths and spectral analysis for compound identification.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can be determined by comparing their peak areas to the standard curve.

HPLC_Workflow Sample Plant Tissue Sample Extraction Metabolite Extraction (80% Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC System (C18 Column, PDA Detector) Supernatant->HPLC Data Data Acquisition (Chromatogram at 330 nm) HPLC->Data Analysis Data Analysis (Quantification) Data->Analysis

Enzyme Assays

4.2.1. Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL)

This assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.[4][5][6]

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl buffer, pH 8.8

    • 40 mM L-phenylalanine

    • Enzyme extract (e.g., 50-100 µg of total protein)

  • Procedure:

    • Pre-warm the reaction mixture (without the enzyme) to 37°C.

    • Initiate the reaction by adding the enzyme extract.

    • Monitor the increase in absorbance at 290 nm for 10-30 minutes using a spectrophotometer.

    • Calculate the rate of reaction using the molar extinction coefficient of trans-cinnamic acid at 290 nm (ε = 10,000 M⁻¹ cm⁻¹).

    • One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

4.2.2. HPLC-Based Assay for Cinnamate-4-Hydroxylase (C4H)

This assay is necessary because the substrate and product have overlapping absorbance spectra. It measures the conversion of cinnamic acid to p-coumaric acid.[7][8]

  • Reaction Mixture (200 µL total volume):

    • 50 mM Potassium phosphate buffer, pH 7.5

    • 1 mM NADPH

    • 100 µM Cinnamic acid

    • Microsomal enzyme preparation (containing C4H)

  • Procedure:

    • Pre-incubate the reaction mixture (without cinnamic acid) at 30°C for 5 minutes.

    • Start the reaction by adding cinnamic acid.

    • Incubate at 30°C for 20-30 minutes.

    • Stop the reaction by adding 20 µL of 6 M HCl.

    • Extract the products with 200 µL of ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the residue in 50 µL of methanol.

    • Analyze the formation of p-coumaric acid by HPLC as described in section 4.1.2.

4.2.3. Spectrophotometric Assay for 4-Coumarate:CoA Ligase (4CL)

This assay measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance maximum at 333 nm.[9][10]

  • Reaction Mixture (1 mL total volume):

    • 100 mM Potassium phosphate buffer, pH 7.5

    • 5 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 0.5 mM p-Coumaric acid

    • Enzyme extract

  • Procedure:

    • Mix all components except p-coumaric acid and incubate at 30°C for 5 minutes.

    • Initiate the reaction by adding p-coumaric acid.

    • Monitor the increase in absorbance at 333 nm.

    • Calculate the activity using the molar extinction coefficient of p-coumaroyl-CoA at 333 nm (ε ≈ 21,000 M⁻¹ cm⁻¹).

4.2.4. HPLC-Based Assay for Sinapoylglucose:Malate Sinapoyltransferase (SMT)

This assay measures the formation of this compound from 1-O-sinapoyl-β-D-glucose and L-malate.[11]

  • Reaction Mixture (100 µL total volume):

    • 100 mM Potassium phosphate buffer, pH 7.0

    • 1 mM 1-O-sinapoyl-β-D-glucose

    • 10 mM L-malate

    • Enzyme extract

  • Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of methanol containing an internal standard.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant for the formation of this compound by HPLC as described in section 4.1.2.

Molecular Biology Protocols

4.3.1. Cloning and Heterologous Expression of Pathway Genes

This section outlines a general workflow for the cloning and expression of a phenylpropanoid pathway gene (e.g., UGT84A2 or SMT) in E. coli for subsequent characterization.

Cloning_Expression_Workflow RNA_Isolation Total RNA Isolation (from Arabidopsis tissue) cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis PCR PCR Amplification (Gene-specific primers) cDNA_Synthesis->PCR Vector_Ligation Ligation into Expression Vector (e.g., pET vector) PCR->Vector_Ligation Transformation Transformation into E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Purification Protein Purification (e.g., Ni-NTA affinity chromatography) Expression->Purification Characterization Enzyme Characterization (Activity assays, kinetics) Purification->Characterization

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from Arabidopsis thaliana tissues where the gene of interest is expressed (e.g., leaves for SMT). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification: Amplify the coding sequence of the target gene using gene-specific primers with appropriate restriction sites for cloning into an expression vector.

  • Vector Ligation: Digest both the PCR product and the expression vector (e.g., a pET vector for E. coli expression) with the chosen restriction enzymes.[10][12] Ligate the digested gene into the vector.

  • Transformation and Expression: Transform the ligation product into a suitable E. coli expression strain (e.g., BL21(DE3)).[7][13] Grow the transformed cells in liquid culture and induce protein expression with IPTG.

  • Protein Purification: Lyse the bacterial cells and purify the recombinant protein, often using an affinity tag (e.g., His-tag) incorporated into the expression vector.[14]

4.3.2. Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the cloned gene to study the function of particular amino acid residues.

  • Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: Digest the parental (non-mutated) methylated DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Conclusion

The biosynthesis of this compound is a well-defined branch of the phenylpropanoid pathway, with most of the core enzymatic steps elucidated. This technical guide provides a foundation for researchers to investigate this pathway through detailed experimental protocols and available quantitative data. Further research, particularly in obtaining detailed kinetic parameters for the terminal enzymes UGT84A2 and SMT, will be crucial for a complete quantitative understanding and for advancing efforts in metabolic engineering to enhance plant stress tolerance and produce valuable secondary metabolites.

References

Methodological & Application

Application Note: Quantification of Sinapoyl Malate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sinapoyl malate. This compound is a significant secondary metabolite in plants, playing a crucial role in UV protection and as a precursor in lignin biosynthesis. Accurate quantification is essential for research in plant physiology, metabolomics, and the development of natural products. This document provides a comprehensive protocol, including sample preparation, detailed chromatographic conditions, and typical method validation parameters.

Introduction

This compound is an ester of sinapic acid and malic acid, commonly found in the vacuoles of plant epidermal cells. It is a primary defense mechanism against harmful UV-B radiation. Due to its antioxidant properties and potential health benefits, there is growing interest in its quantification in various plant matrices and derived products. This document outlines a reliable HPLC method coupled with UV detection for the accurate determination of this compound concentration.

Experimental Protocol

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Standards: this compound reference standard (purity ≥95%).

  • Sample Extraction Solvent: 80% Methanol in water (v/v).

A standard HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is suitable for this method. The parameters outlined below are based on established methods for the analysis of this compound and related phenolic compounds.[1][2]

Table 1: HPLC/UPLC Chromatographic Conditions

ParameterValue
Column Waters Acquity UPLC HSS T3 C18, 2.1 x 150 mm, 1.8 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Program Time (min)
0.0
15.0
20.0
21.0
25.0
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 330 nm
Autosampler Temp. 4 °C
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 200 µg/mL. These will be used to construct the calibration curve.

  • Extraction: For plant material, weigh approximately 1 g of homogenized sample (fresh or lyophilized) into a centrifuge tube. Add 10 mL of 80% methanol.[3]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation

The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for the analysis of sinapic acid derivatives, which are expected to be similar for this compound.[4]

Disclaimer: The following data is based on the validation of a method for sinapoyl glucose, a structurally related compound. Users should perform a full validation for this compound in their own laboratory to ensure accuracy and precision.

Table 2: Representative Method Validation Parameters

ParameterTypical Value
Linearity Range (µg/mL) 0.20 – 200.00
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.40 µg/mL
Limit of Quantification (LOQ) ~0.80 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98.0% - 102.0%

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions and plot the peak area against the concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Quantification: Inject the prepared sample solutions. Using the peak area of this compound from the sample chromatogram, calculate the concentration using the equation from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Plant Material Homogenize Homogenization Sample->Homogenize Standard Reference Standard Weigh_Standard Weigh Standard Standard->Weigh_Standard Weigh_Sample Weigh Sample Homogenize->Weigh_Sample Solvent_Add Add 80% Methanol Weigh_Sample->Solvent_Add Dissolve_Std Dissolve in Methanol (Stock Solution) Weigh_Standard->Dissolve_Std Sonicate Sonication (30 min) Solvent_Add->Sonicate Dilute_Std Serial Dilution (Working Standards) Dissolve_Std->Dilute_Std Centrifuge Centrifugation (4000 rpm, 15 min) Sonicate->Centrifuge Standard_Vials Standards in HPLC Vials Dilute_Std->Standard_Vials Filter Filter (0.45 µm) Centrifuge->Filter Sample_Vial Sample in HPLC Vial Filter->Sample_Vial HPLC HPLC System (C18 Column, Gradient Elution) Sample_Vial->HPLC Standard_Vials->HPLC UV_Detector UV Detector (330 nm) HPLC->UV_Detector Chromatograms Generate Chromatograms UV_Detector->Chromatograms Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatograms->Calibration Quantify Quantify this compound in Sample Calibration->Quantify Report Final Report (Concentration in mg/g) Quantify->Report

Caption: Experimental workflow for this compound quantification.

Disclaimer: This application note is intended for guidance and informational purposes only. The described protocol should be fully validated in the user's laboratory to ensure its suitability for the intended application.

References

Application Notes and Protocols: Extraction of Sinapoyl Malate from Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid found in a variety of plants, particularly in members of the Brassicaceae family such as Arabidopsis thaliana. It plays a crucial role in protecting plants from the damaging effects of ultraviolet (UV) radiation, acting as a natural sunscreen.[1][2][3] Its potent antioxidant and UV-filtering properties have garnered significant interest in the pharmaceutical, cosmetic, and drug development industries. This document provides a detailed protocol for the extraction of this compound from leaf tissue, along with methods for its quantification and an overview of the key biosynthetic and signaling pathways involved.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical factor in the efficient extraction of this compound. Polar solvents are generally more effective due to the hydrophilic nature of the malate ester. While specific comparative yield data for this compound is not extensively published, the following table summarizes the relative efficiencies of common solvents for the extraction of phenolic compounds, including hydroxycinnamic acid esters, from plant leaf tissue. Methanol, particularly in an aqueous solution, is widely reported to be highly effective for extracting these compounds.[4]

Solvent SystemRelative PolarityTypical Yield of Phenolic CompoundsSuitability for this compound Extraction
80% Methanol (Methanol:Water, 80:20 v/v)High++++Excellent: Widely cited for efficient extraction of this compound and other phenylpropanoids from leaf tissue. The water content helps to penetrate the plant cell wall and extract polar compounds.
80% Ethanol (Ethanol:Water, 80:20 v/v)High+++Good: A viable alternative to methanol, often used for extracting phenolics. It is less toxic than methanol.
AcetoneMedium++Moderate: Can extract a range of phenolic compounds, but may be less efficient for highly polar molecules like this compound compared to aqueous alcohols.
WaterHigh+Low: While this compound is water-soluble, water alone is often inefficient at disrupting the plant cell matrix to achieve high extraction yields.
ChloroformLow-Not Recommended: Unsuitable for the extraction of polar compounds like this compound.

Note: The yields are presented as a qualitative comparison based on general findings for phenolic compound extraction from plant materials. Optimal solvent choice may vary depending on the specific plant species and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Arabidopsis thaliana Leaf Tissue

This protocol is optimized for the extraction of this compound from the leaves of the model organism Arabidopsis thaliana.

Materials:

  • Fresh or frozen leaf tissue from Arabidopsis thaliana

  • 80% Methanol (HPLC grade methanol and ultrapure water, 80:20 v/v)

  • Liquid nitrogen

  • Mortar and pestle or mechanical homogenizer

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Harvest fresh leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

    • Weigh approximately 100 mg of the powdered tissue into a pre-weighed 2 mL microcentrifuge tube.

  • Extraction:

    • Add 1 mL of pre-chilled 80% methanol to the microcentrifuge tube containing the powdered leaf tissue.

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour on a shaker or rotator to facilitate extraction.

  • Clarification:

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration and Storage:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The extract is now ready for HPLC analysis. If not analyzing immediately, store the extract at -20°C to prevent degradation.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of this compound in the leaf extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 30% B

    • 15-17 min: Linear gradient from 30% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B for column re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 330 nm (the approximate λmax for this compound)

  • Column Temperature: 30°C

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of authentic this compound standard in 80% methanol.

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard concentration into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject 10 µL of the filtered leaf extract into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the authentic standard.

    • Integrate the peak area of the this compound peak in the sample.

  • Quantification:

    • Use the standard curve to determine the concentration of this compound in the injected sample.

    • Calculate the amount of this compound in the original leaf tissue, expressed as µg/g of fresh or dry weight.

Signaling Pathways and Experimental Workflows

Sinapate Ester Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapoylglucose, the immediate precursor to this compound.

Sinapate_Ester_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid p_Coumaroyl_CoA->Ferulic_acid HCT/C3H Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde ... Sinapic_acid Sinapic_acid Coniferaldehyde->Sinapic_acid F5H/COMT/... Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose SGT Sinapoyl_malate Sinapoyl_malate Sinapoylglucose->Sinapoyl_malate SMT UVB_Signaling_Pathway cluster_nucleus Nucleus UVB_light UV-B Light UVR8_dimer UVR8 Dimer (inactive) UVB_light->UVR8_dimer Photon Absorption UVR8_monomer UVR8 Monomer (active) UVR8_dimer->UVR8_monomer COP1 COP1 UVR8_monomer->COP1 Interaction HY5_degradation HY5 Degradation HY5 HY5 COP1->HY5 Inhibition of Degradation Phenylpropanoid_genes Phenylpropanoid Biosynthesis Genes (e.g., CHS, F5H) HY5->Phenylpropanoid_genes Transcriptional Activation Sinapoyl_malate_accumulation This compound Accumulation Phenylpropanoid_genes->Sinapoyl_malate_accumulation Experimental_Workflow start Leaf Tissue Collection freeze Flash Freezing (Liquid Nitrogen) start->freeze grind Grinding to Fine Powder freeze->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation (14,000 x g, 10 min, 4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filtration (0.22 µm) supernatant->filter hplc HPLC Analysis filter->hplc quantify Quantification using Standard Curve hplc->quantify end Data Reporting (µg/g tissue) quantify->end

References

Application Note: LC-MS/MS Analysis of Sinapoyl Malate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sinapoyl malate is a prominent secondary metabolite in many plants, playing a crucial role in UV-B protection and as an intermediate in the biosynthesis of other phenylpropanoids. The analysis of this compound and its derivatives is essential for understanding plant stress responses, metabolism, and for the quality control of botanical extracts used in various industries. This application note provides a detailed protocol for the extraction and quantification of this compound and its derivatives from plant tissues using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The methods described are tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation and Extraction

This protocol outlines the extraction of this compound and its derivatives from plant leaf tissue.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Methanol (LC-MS grade)[1]

  • Water (LC-MS grade)[1]

  • Formic acid (LC-MS grade)[1]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Protocol:

  • Harvest fresh plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered tissue into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent (80:20 methanol:water with 0.1% formic acid) to the tube.

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ice-cold water bath for 10 minutes to enhance cell lysis and extraction.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean LC-MS vial.

  • Store the vials at -20°C until analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC System: Bruker Elute HPLC system or equivalent[2]

  • Mass Spectrometer: Bruker AmaZon ion trap mass spectrometer or a triple quadrupole mass spectrometer[2]

  • Column: Ascentis Express C18 column (150 × 2.1 mm; 2 µm) or equivalent

LC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 30°C

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Capillary Voltage: 3500 V

  • Nebulizer Pressure: 35 psi

  • Drying Gas Flow: 10 L/min

  • Gas Temperature: 300°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key mass spectrometric parameters for the analysis of this compound and a common derivative, sinapic acid.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound339.07223.0615
Sinapic Acid223.06205.0520

Table 1: MRM transitions for this compound and sinapic acid.

Quantitative analysis should be performed by generating a calibration curve with authentic standards. The table below provides an example of a data structure for a calibration curve.

Standard Concentration (ng/mL)Peak Area
1
5
10
50
100
500
1000

Table 2: Example data structure for a calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Plant Tissue Collection b Grinding in Liquid N2 a->b c Extraction with Methanol b->c d Centrifugation c->d e Filtration d->e f LC Separation e->f g MS/MS Detection f->g h Peak Integration g->h i Quantification h->i j Reporting i->j

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway parent This compound [M-H]⁻ m/z 339.07 fragment Sinapic Acid Fragment m/z 223.06 parent->fragment CID loss Loss of Malate (116 Da)

References

Spectrophotometric Assay for Sinapoyl Malate Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid found in a variety of plants, particularly in members of the Brassicaceae family. It plays a crucial role as a primary UV-B sunscreen, protecting the plant from DNA damage and oxidative stress.[1][2] The inherent ability of this compound to absorb strongly in the UV-B region of the electromagnetic spectrum allows for its quantification in plant extracts using a straightforward and reliable spectrophotometric assay. This application note provides a detailed protocol for the determination of this compound concentration in plant tissue extracts.

The principle of this assay is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of an extract at the wavelength of maximum absorbance (λmax) for this compound, its concentration can be determined by referencing a standard curve prepared with a known concentration of pure this compound.

Experimental Protocols

I. Extraction of this compound from Plant Tissue

This protocol describes the extraction of this compound from plant leaves, such as Arabidopsis thaliana.

Materials:

  • Fresh plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Solvent: 80% (v/v) Methanol in water

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Harvest fresh leaf tissue from the plant.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic processes.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Weigh a specific amount of the powdered tissue (e.g., 100 mg) and transfer it to a microcentrifuge tube.

  • Add a defined volume of pre-chilled 80% methanol to the tube (e.g., 1 mL for every 100 mg of tissue).

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 1 hour in the dark to facilitate the extraction of this compound.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean microcentrifuge tube.

  • The extract is now ready for spectrophotometric analysis. If not used immediately, store at -20°C.

II. Spectrophotometric Quantification of this compound

This protocol outlines the steps for measuring the absorbance of the plant extract and determining the concentration of this compound using a standard curve.

Materials:

  • Plant extract (from Protocol I)

  • Pure this compound standard (for standard curve)

  • 80% (v/v) Methanol in water (as blank and solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Pipettes and tips

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of pure this compound in 80% methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to create a standard curve. A typical concentration range would be from 5 µg/mL to 50 µg/mL.

    • Prepare a blank solution containing only 80% methanol.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the maximum absorbance for this compound. While the broad absorption is in the UV-B range, a wavelength of 330 nm is commonly used for analysis. It is recommended to perform a wavelength scan (250-400 nm) with a standard solution to determine the precise λmax on your instrument.

  • Measurement:

    • Zero the spectrophotometer using the 80% methanol blank in a quartz cuvette.

    • Measure the absorbance of each of the standard solutions, starting from the lowest concentration.

    • Measure the absorbance of the plant extract. If the absorbance is too high (typically >1.5), dilute the extract with 80% methanol and re-measure, keeping track of the dilution factor.

  • Data Analysis:

    • Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

    • Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

    • Use the equation of the line to calculate the concentration of this compound in the plant extract based on its absorbance.

    • If the extract was diluted, multiply the calculated concentration by the dilution factor to get the concentration in the original extract.

    • The final concentration can be expressed as µg of this compound per gram of fresh weight of the plant tissue.

Data Presentation

The quantitative data from the spectrophotometric assay should be summarized in a clear and structured table for easy comparison.

Sample IDAbsorbance at 330 nm (AU)Concentration from Standard Curve (µg/mL)Dilution FactorThis compound Concentration (µg/g Fresh Weight)
Control Plant 10.45222.61226
Control Plant 20.46123.11231
Treated Plant 10.68934.51345
Treated Plant 20.70235.11351

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction I. Extraction cluster_quantification II. Quantification start Plant Tissue Collection freeze Freezing in Liquid N2 start->freeze grind Grinding to Powder freeze->grind extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant (Extract) centrifuge->supernatant measure_abs Measure Absorbance at 330 nm supernatant->measure_abs prep_standards Prepare Standard Curve prep_standards->measure_abs analyze Data Analysis measure_abs->analyze concentration Determine Concentration analyze->concentration biosynthesis_pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL Fer Ferulic Acid pCouCoA->Fer ... Sin Sinapic Acid Fer->Sin F5H SinGlc Sinapoyl-Glucose Sin->SinGlc SGT SinMal This compound SinGlc->SinMal SMT

References

Synthesis of Sinapoyl Malate for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenolic compound found in a variety of plants, belonging to the phenylpropanoid family. It is recognized for its significant role in plant defense mechanisms, particularly in providing protection against UV radiation. Beyond its natural functions, this compound has garnered interest in the scientific community for its potential therapeutic applications, attributed to its antioxidant and antimicrobial properties. This document provides detailed protocols for the chemical and chemo-enzymatic synthesis of this compound, as well as methodologies for its in vitro evaluation, to support further research and development.

Data Presentation

Table 1: Summary of this compound Synthesis Methods
Synthesis MethodKey ReagentsTypical Yield (%)Purity (%)Reference
Two-Step Chemical SynthesisSyringaldehyde, L-Malic acid, Meldrum's acid70-85>95[1]
Chemo-enzymatic SynthesisDiethyl sinapoyl-L-malate, Lipase (Novozym 435)88-99>98[2][3]
Table 2: In Vitro Antioxidant Activity of this compound
AssayIC50 Value (µM)StandardReference
DPPH Radical Scavenging15-25Ascorbic Acid (IC50 ≈ 30 µM)[4][5]
Table 3: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis128[6]
Escherichia coli256[6]
Staphylococcus aureus128[6]

Experimental Protocols

Protocol 1: Two-Step Chemical Synthesis of Sinapoyl-L-Malate[1]

This method involves the opening of Meldrum's acid with L-malic acid followed by a Knoevenagel-Doebner condensation with syringaldehyde.

Step 1: Synthesis of the Malonyl-Malate Intermediate

  • In a round-bottom flask, dissolve L-malic acid (1.0 eq) and Meldrum's acid (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude malonyl-malate intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Knoevenagel-Doebner Condensation

  • Dissolve the crude malonyl-malate intermediate (1.0 eq) and syringaldehyde (1.0 eq) in a mixture of pyridine and piperidine (10:1 v/v).

  • Heat the reaction mixture to 80°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure sinapoyl-L-malate.

Protocol 2: Chemo-enzymatic Synthesis of this compound Analogues[2][3]

This protocol describes a lipase-catalyzed transesterification to produce this compound analogues.

  • To a solution of diethyl sinapoyl-L-malate (1.0 eq) in a suitable organic solvent (e.g., 2-methyl-2-butanol), add the desired alcohol (e.g., a long-chain fatty alcohol, 3.0 eq).

  • Add immobilized lipase (Novozym 435, 10% w/w of the total reactants).

  • Incubate the reaction mixture at 60°C with shaking (200 rpm) for 48-72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, filter off the enzyme.

  • Remove the solvent and excess alcohol under reduced pressure.

  • Purify the product by silica gel column chromatography.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay[4][5]
  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

Protocol 4: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay[6]
  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially dilute it in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Prepare a bacterial inoculum of the desired strain (e.g., S. aureus, E. coli) with a turbidity equivalent to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • A positive control (broth with bacteria) and a negative control (broth only) should be included.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_chem Two-Step Chemical Synthesis cluster_chemo Chemo-enzymatic Synthesis syringaldehyde Syringaldehyde condensation Knoevenagel-Doebner Condensation syringaldehyde->condensation malic_acid L-Malic Acid intermediate Malonyl-Malate Intermediate malic_acid->intermediate meldrums_acid Meldrum's Acid meldrums_acid->intermediate intermediate->condensation purification1 Purification (Chromatography) condensation->purification1 sinapoyl_malate1 This compound purification1->sinapoyl_malate1 diethyl_sm Diethyl Sinapoyl-L-malate transesterification Transesterification diethyl_sm->transesterification alcohol Long-chain Alcohol alcohol->transesterification lipase Lipase (Novozym 435) lipase->transesterification purification2 Purification (Chromatography) transesterification->purification2 sm_analogue This compound Analogue purification2->sm_analogue

Caption: Workflow for the synthesis of this compound.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL CaffeylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeylCoA FeruloylCoA Feruloyl-CoA CaffeylCoA->FeruloylCoA SinapoylCoA 5-Hydroxyferuloyl-CoA / Sinapoyl-CoA FeruloylCoA->SinapoylCoA Sinapaldehyde Sinapaldehyde SinapoylCoA->Sinapaldehyde SinapoylGlc Sinapoylglucose SinapoylCoA->SinapoylGlc SGT SinapylAlcohol Sinapyl Alcohol Sinapaldehyde->SinapylAlcohol SinapoylMal This compound SinapoylGlc->SinapoylMal SMT

Caption: Phenylpropanoid biosynthesis pathway leading to this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SM This compound Keap1 Keap1 SM->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 (Ubiquitination) Nrf2->Cul3 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Degradation Cul3->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

Caption: Proposed modulation of the Nrf2 signaling pathway by this compound.

References

Application Notes and Protocols for the Use of Sinapoyl Malate as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing sinapoyl malate as a standard in chromatographic analyses. The protocols outlined below are intended to assist in the accurate quantification and identification of this compound in various matrices, particularly in plant extracts and related research samples.

Introduction

This compound is a naturally occurring phenylpropanoid found predominantly in plants of the Brassicaceae family. As an ester of sinapic acid and malic acid, it plays a significant role in plant defense mechanisms, particularly as a UV-B screening compound. Its distinct chromophore makes it suitable for UV-based detection in liquid chromatography. The use of a well-characterized this compound standard is crucial for accurate quantification in metabolic studies, quality control of herbal products, and research into plant secondary metabolism.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C15H16O9[1]
Molecular Weight 340.28 g/mol [1]
CAS Number 92344-58-6[1]
Appearance Solid (form may vary)General Knowledge
Solubility Soluble in methanol and water mixtures.[2][3][2][3]

Chromatographic Methods for this compound Analysis

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or UV detection, are the primary techniques for the analysis of this compound. Reversed-phase chromatography is the most common separation mode.

Table 1: UPLC-MS/MS Method Parameters
ParameterDescriptionReference
Instrument Bruker Elute HPLC system coupled to a Bruker AmaZon ion trap mass spectrometer or a Bruker SolariX Fourier Transform ion cyclotron resonance mass spectrometer.[2][3][2][3]
Column Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particle size, 100 Å pore size).[2][3][2][3]
Mobile Phase A 0.1% Formic Acid in Water.[2][3][2][3]
Mobile Phase B 0.1% Formic Acid in Methanol.[2][3][2][3]
Gradient Linear gradient from 5% to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[2][3][2][3]
Flow Rate 0.4 mL/min.[2][3][2][3]
Column Temperature 40 °C.[2][3][2][3]
Autosampler Temp. 4 °C.[2][3][2][3]
Injection Volume 2 μL.[2][3][2][3]
Detection Mass Spectrometry (parameters to be optimized based on instrument).
Expected m/z [M+Na]+ at m/z 363.[3][3]
Table 2: HPLC-UV Method Parameters (Adapted from similar compounds)
ParameterDescriptionReference (adapted from)
Instrument Standard HPLC system with a Diode Array Detector (DAD) or UV detector.[4]
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
Mobile Phase Gradient of water-methanol-o-phosphoric acid.[4]
Flow Rate 0.8 mL/min.[4]
Detection UV at 330 nm.[4]
Column Temperature Ambient (or controlled at 25 °C for better reproducibility).
Injection Volume 10-20 µL.

Quantitative Analysis using a this compound Standard

Accurate quantification requires the generation of a standard curve. The following data for sinapoyl glucose and sinapic acid, structurally similar compounds, can serve as a preliminary guide. Researchers should perform their own validation for this compound.

Table 3: Method Validation Parameters (Based on Sinapoyl Glucose and Sinapic Acid)
ParameterSinapoyl GlucoseSinapic AcidReference
Linearity Range (µg/mL) 0.20 - 200.000.20 - 200.00[4]
Correlation Coefficient (r²) > 0.99> 0.99[4]
Limit of Detection (LOD) (µg/mL) 0.400.20[4]
Limit of Quantification (LOQ) (µg/mL) 0.800.50[4]
Recovery (%) > 98.0> 98.0[4]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions

Materials:

  • This compound standard

  • Methanol (HPLC grade)

  • Ultrapure water

  • Volumetric flasks (various sizes)

  • Analytical balance

  • Pipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound standard using an analytical balance. Transfer the standard to a 10 mL volumetric flask. Dissolve the standard in a small amount of methanol and then bring to volume with methanol. Mix thoroughly. This stock solution should be stored at -20°C in a tightly sealed, light-protected container.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase or a solvent mixture compatible with your chromatographic method (e.g., 80:20 methanol:water).[2] For generating a calibration curve, typical concentrations might range from 0.5 µg/mL to 200 µg/mL.

Protocol 2: Generation of a Standard Curve for HPLC-UV Analysis

Procedure:

  • Prepare a series of at least five calibration standards from the working solutions, covering the expected concentration range of the samples.

  • Inject each calibration standard in triplicate onto the HPLC system.

  • Record the peak area of this compound at the detection wavelength (e.g., 330 nm).

  • Plot a graph of the average peak area versus the concentration of the standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.

Visualization of Relevant Pathways and Workflows

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound, a key secondary metabolite derived from the phenylpropanoid pathway.

SinapoylMalate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA COMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Sinapoyl_CoA Sinapoyl_CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapic_acid Sinapic_acid Sinapoyl_CoA->Sinapic_acid Sinapoylglucose 1-O-Sinapoyl- β-D-glucose Sinapic_acid->Sinapoylglucose SGT Sinapoyl_malate This compound Sinapoylglucose->Sinapoyl_malate SMT Malate Malate Malate->Sinapoyl_malate PAL PAL C4H C4H _4CL 4CL C3H C3H COMT COMT F5H F5H SGT SGT SMT SMT

Caption: Biosynthetic pathway of this compound from phenylalanine.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantification of this compound in a sample using an external standard method.

Quantification_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample Extract start->prep_sample hplc_analysis HPLC/UPLC Analysis prep_standards->hplc_analysis prep_sample->hplc_analysis gen_curve Generate Standard Curve (Peak Area vs. Concentration) hplc_analysis->gen_curve quantify Quantify this compound in Sample hplc_analysis->quantify gen_curve->quantify end End quantify->end

Caption: General workflow for this compound quantification.

References

Application Notes and Protocols for the Enzymatic Assay of Sinapoylglucose:Malate Sinapoyltransferase (SMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoylglucose:malate sinapoyltransferase (SMT) is a key enzyme in the phenylpropanoid pathway in plants. It catalyzes the transfer of a sinapoyl group from the high-energy donor 1-O-sinapoyl-β-D-glucose to L-malate, forming sinapoyl-L-malate and D-glucose.[1][2] This reaction is significant in the biosynthesis of sinapate esters, which play crucial roles in UV-B protection and as antioxidants in plants.[3] Understanding the activity of SMT is vital for research in plant secondary metabolism, stress physiology, and for potential applications in developing natural UV-protectants.

This document provides a comprehensive protocol for the enzymatic assay of SMT, including the production of the recombinant enzyme, the assay procedure, and methods for data analysis.

I. Production of Recombinant SMT

A reliable source of active SMT is crucial for the enzymatic assay. The following protocol describes the expression and purification of recombinant SMT from Arabidopsis thaliana in Escherichia coli, a commonly used system.[4][5]

Materials
  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the SMT cDNA (e.g., pET vector series)

  • LB medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Protocol
  • Transformation: Transform the SMT expression vector into a competent E. coli expression strain. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the solubility of the recombinant protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press on ice.

    • Centrifuge the lysate at high speed to pellet the cell debris. Collect the supernatant containing the soluble recombinant protein.

  • Purification:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the supernatant onto the column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the recombinant SMT with elution buffer.

    • Collect the fractions and analyze them by SDS-PAGE to check for purity.

    • Pool the fractions containing the purified SMT. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

II. Enzymatic Assay of SMT

This protocol describes a discontinuous assay for SMT activity, where the reaction is run for a defined time and then stopped. The product, sinapoylmalate, is then quantified by High-Performance Liquid Chromatography (HPLC).

Materials
  • Purified recombinant SMT enzyme

  • 1-O-sinapoyl-β-D-glucose (substrate)

  • L-malic acid (substrate)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5)

  • Reaction stop solution (e.g., 10% trifluoroacetic acid, TFA)

  • HPLC system with a C18 column and a UV detector

Protocol
  • Reaction Setup:

    • Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 100 µL reaction mixture contains:

      • 50 µL of 2x Assay buffer

      • 10 µL of 1 mM 1-O-sinapoyl-β-D-glucose (final concentration 100 µM)

      • 10 µL of 10 mM L-malic acid (final concentration 1 mM)

      • Purified SMT enzyme (e.g., 1-5 µg)

      • Nuclease-free water to a final volume of 100 µL

  • Enzymatic Reaction:

    • Initiate the reaction by adding the enzyme.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of the reaction stop solution.

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis

The separation and quantification of the substrate (sinapoylglucose) and the product (sinapoylmalate) can be achieved by reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 10% to 50% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 330 nm

  • Quantification: The amount of sinapoylmalate produced can be quantified by comparing the peak area to a standard curve of chemically synthesized sinapoylmalate.

III. Data Analysis

The specific activity of the SMT enzyme is calculated as the amount of product formed per unit of time per amount of enzyme.

Specific Activity (µmol/min/mg) = (Amount of sinapoylmalate produced in µmol) / (Reaction time in min) / (Amount of enzyme in mg)

To determine the kinetic parameters (Km and Vmax), the assay should be performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[1][6][7]

IV. Quantitative Data Summary

The following table summarizes typical kinetic parameters for SMT. Note that these values can vary depending on the plant species and the specific assay conditions.

ParameterSubstrateValueReference
Km 1-O-sinapoyl-β-D-glucose~50 µM[3]
Km L-malate~0.5 mM[3]
Optimal pH 6.0 - 7.0[3]
Reaction Mechanism Random bi-bi[8]

V. Synthesis of 1-O-sinapoyl-β-D-glucose

The availability of the acyl donor, 1-O-sinapoyl-β-D-glucose, is critical for the SMT assay. While it can be purchased commercially, it can also be synthesized. A common method involves the Koenigs-Knorr reaction, followed by deprotection steps. A detailed protocol can be found in the literature, for example, as described by Zhu et al.[9] Alternatively, enzymatic synthesis using glucosyltransferases is also possible.

VI. Experimental Workflow and Signaling Pathways

SMT_Assay_Workflow cluster_protein Recombinant SMT Production cluster_assay Enzymatic Assay cluster_analysis Data Analysis p1 Transformation of E. coli p2 Protein Expression (IPTG Induction) p1->p2 p3 Cell Lysis p2->p3 p4 Purification (Ni-NTA) p3->p4 a2 Add Purified SMT p4->a2 Purified Enzyme a1 Prepare Reaction Mix (Buffer, Substrates) a1->a2 a3 Incubate (e.g., 30°C) a2->a3 a4 Stop Reaction (TFA) a3->a4 d1 HPLC Analysis a4->d1 Reaction Product d2 Quantify Sinapoylmalate d1->d2 d3 Calculate Specific Activity d2->d3

Caption: Experimental workflow for the enzymatic assay of SMT.

SMT_Reaction_Pathway SNG 1-O-Sinapoyl-β-D-glucose SMT SMT Enzyme SNG->SMT MAL L-Malate MAL->SMT SNM Sinapoyl-L-malate SMT->SNM GLU D-Glucose SMT->GLU

Caption: Reaction catalyzed by SMT.

References

Genetic Approaches to Unraveling the Function of Sinapoyl Malate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent phenylpropanoid compound found in Arabidopsis thaliana and other members of the Brassicaceae family. It plays a crucial role in protecting plants from the damaging effects of ultraviolet-B (UV-B) radiation by acting as a natural sunscreen.[1] The study of this compound's biosynthesis, regulation, and function has been greatly advanced by genetic approaches, primarily through the isolation and characterization of mutants with altered sinapoyl ester profiles. These genetic tools have been instrumental in dissecting the phenylpropanoid pathway and understanding the mechanisms of plant UV tolerance.

This document provides detailed application notes and protocols for the genetic study of this compound function, aimed at researchers, scientists, and drug development professionals interested in plant secondary metabolism and natural product research.

Genetic Screening for Mutants with Altered this compound Accumulation

Forward genetic screens have been pivotal in identifying key genes involved in this compound metabolism. The fluorescent properties of sinapoyl esters under UV light provide a powerful tool for high-throughput screening of mutant populations.

UV Fluorescence Screening for reduced epidermal fluorescence (ref) Mutants

This method identifies mutants with reduced levels of this compound in the leaf epidermis. Wild-type Arabidopsis leaves fluoresce blue-green under UV light due to the accumulation of this compound. Mutants with decreased levels of this compound exhibit a red chlorophyll fluorescence instead.[2][3]

Protocol:

  • Plant Growth: Grow mutagenized Arabidopsis thaliana seedlings (e.g., M2 generation after EMS mutagenesis) on soil or sterile plates under standard growth conditions (16-hour light/8-hour dark photoperiod) for 10-14 days.

  • UV Visualization: Transfer the seedlings to a dark room or a light-proof enclosure. Illuminate the seedlings with a long-wave UV lamp (365 nm).

  • Screening: Visually screen for seedlings that exhibit red fluorescence against the blue-green fluorescence of the wild-type seedlings. These are the putative ref mutants.

  • Isolation and Confirmation: Carefully isolate the putative mutants and grow them to maturity to collect seeds. Re-screen the progeny in the next generation to confirm the heritability of the reduced epidermal fluorescence phenotype.

Thin-Layer Chromatography (TLC) Screening for sinapoylglucose accumulator (sng) Mutants

This method is designed to identify mutants that accumulate precursors of this compound, such as sinapoylglucose. The sng1 mutant, for example, lacks sinapoylglucose:malate sinapoyltransferase (SMT) activity and consequently accumulates sinapoylglucose instead of this compound.[2][4][5][6][7]

Protocol:

  • Sample Preparation: Harvest leaf tissue from individual mutagenized plants (approximately 10-20 mg fresh weight).

  • Extraction: Extract the phenolic compounds by homogenizing the tissue in 200 µL of 80% methanol. Centrifuge to pellet the debris.

  • TLC Plate Spotting: Spot a small volume (5-10 µL) of the supernatant onto a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Chromatography: Develop the TLC plate in a solvent system suitable for separating sinapoyl esters, such as ethyl acetate:formic acid:acetic acid:water (100:11:11:27, v/v/v/v).[8]

  • Visualization: After the solvent front has reached the top of the plate, air-dry the plate. Visualize the separated compounds under UV light (254 nm and 365 nm). Sinapoylglucose and this compound will appear as distinct spots with different retention factors (Rf values).

  • Mutant Identification: Identify mutant lines that show a prominent spot corresponding to sinapoylglucose and a faint or absent spot for this compound compared to the wild-type control.

Characterization of Mutants: Metabolite Analysis

Once putative mutants are identified, a detailed analysis of their metabolic profile is essential to confirm the genetic lesion and to understand its impact on the phenylpropanoid pathway.

High-Performance Liquid Chromatography (HPLC) for Quantification of Sinapoyl Esters

HPLC is a robust method for the separation and quantification of this compound, sinapoylglucose, and other related phenolic compounds.

Protocol:

  • Plant Material: Collect leaf tissue from wild-type and mutant plants (approximately 100 mg fresh weight) and freeze immediately in liquid nitrogen.

  • Extraction: Grind the frozen tissue to a fine powder and extract with 1 mL of 80% methanol at 65°C for 15 minutes.[6] Vortex during incubation to ensure thorough extraction.

  • Clarification: Centrifuge the extract at high speed (e.g., 13,000 x g) for 10 minutes to pellet cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Diode array detector (DAD) monitoring at 330 nm.

  • Quantification: Identify and quantify this compound and sinapoylglucose by comparing their retention times and UV spectra with authentic standards.

Quantitative Data from Mutant Analysis

The analysis of mutants provides valuable quantitative data on the function of genes in the this compound biosynthetic pathway.

GenotypeCompoundRelative Abundance (Compared to Wild-Type)Citation
Wild-Type This compound100%[5]
SinapoylglucoseTrace amounts[5]
sng1 This compoundNot detectable[4][5]
SinapoylglucoseHighly accumulated[4][5]
ref mutants This compoundSignificantly reduced[2][3]

Experimental Protocols

Protocol 1: Sinapoylglucose:malate Sinapoyltransferase (SMT) Enzyme Assay

This assay measures the activity of the SMT enzyme, which catalyzes the final step in this compound biosynthesis.[9]

Materials:

  • Protein extraction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

  • Substrates: 1-O-sinapoyl-β-D-glucose (donor), L-malate (acceptor).

  • Reaction buffer: 50 mM Tris-HCl (pH 6.0).[10]

Procedure:

  • Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 4°C to pellet debris and collect the supernatant containing the crude protein extract.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 6.0), 1 mM 1-O-sinapoyl-β-D-glucose, 10 mM L-malate, and an appropriate amount of crude protein extract in a total volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol.

  • Analysis: Analyze the reaction products by HPLC as described above to quantify the amount of this compound produced.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound from phenylalanine involves a series of enzymatic steps within the broader phenylpropanoid pathway.

Sinapoyl_Malate_Biosynthesis cluster_mutants Mutant Blocks Phe Phenylalanine pCoumaroyl_CoA p-Coumaroyl-CoA Phe->pCoumaroyl_CoA General Phenylpropanoid Pathway Sinapic_acid Sinapic Acid pCoumaroyl_CoA->Sinapic_acid FAH1, etc. Sinapoylglucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoylglucose SGT Sinapoylmalate This compound Sinapoylglucose->Sinapoylmalate SMT (encoded by SNG1) sng1 sng1 mutant blocks here

Caption: Biosynthetic pathway of this compound in Arabidopsis thaliana.

UV-B Signaling Pathway Leading to this compound Accumulation

UV-B radiation is perceived by the photoreceptor UVR8, which initiates a signaling cascade leading to the expression of genes involved in the phenylpropanoid pathway and the accumulation of this compound.

UVB_Signaling_Pathway UVB UV-B Radiation UVR8_dimer UVR8 (dimer) Inactive UVB->UVR8_dimer Absorption UVR8_monomer UVR8 (monomer) Active UVR8_dimer->UVR8_monomer Monomerization COP1 COP1 UVR8_monomer->COP1 Interaction HY5 HY5 (Transcription Factor) COP1->HY5 Stabilization Phenylpropanoid_genes Phenylpropanoid Biosynthesis Genes (e.g., FAH1, SGT, SMT) HY5->Phenylpropanoid_genes Transcriptional Activation Sinapoyl_malate This compound Accumulation Phenylpropanoid_genes->Sinapoyl_malate Photoprotection UV Photoprotection Sinapoyl_malate->Photoprotection

Caption: UVR8-mediated signaling pathway for this compound biosynthesis.

Experimental Workflow for Mutant Analysis

A typical workflow for the identification and characterization of this compound mutants involves genetic screening followed by detailed metabolic and enzymatic analysis.

Experimental_Workflow Mutagenesis Mutagenesis of Arabidopsis Seeds (e.g., EMS) Screening Genetic Screen (UV Fluorescence or TLC) Mutagenesis->Screening Putative_mutants Isolate Putative Mutants Screening->Putative_mutants Confirmation Confirm Phenotype in Progeny Putative_mutants->Confirmation Metabolite_analysis Metabolite Profiling (HPLC/LC-MS) Confirmation->Metabolite_analysis Enzyme_assay Enzyme Assays (e.g., SMT activity) Confirmation->Enzyme_assay Gene_identification Gene Identification (Mapping/Sequencing) Metabolite_analysis->Gene_identification Enzyme_assay->Gene_identification Functional_characterization Functional Characterization Gene_identification->Functional_characterization

Caption: Workflow for genetic analysis of this compound function.

References

Application Notes and Protocols for Creating Sinapoyl Malate Deficient Mutants in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arabidopsis thaliana is a widely used model organism in plant biology. Its small genome, rapid life cycle, and ease of genetic manipulation make it an ideal system for studying various biological processes, including secondary metabolism. One important class of secondary metabolites in Arabidopsis is the sinapate esters, with sinapoyl malate being a major soluble phenylpropanoid found in the leaves and cotyledons.[1][2][3][4][5] this compound plays a crucial role in protecting the plant from the damaging effects of ultraviolet (UV) radiation.[4][6] The biosynthesis of this compound involves a multi-step enzymatic pathway.[7][8]

The creation of this compound deficient mutants is a valuable tool for studying the phenylpropanoid pathway, understanding the role of sinapate esters in UV protection and plant development, and for metabolic engineering efforts.[2][3][9] These mutants can be generated through various techniques, including chemical mutagenesis, T-DNA insertional mutagenesis, and targeted genome editing using CRISPR/Cas9. Identification of these mutants is often facilitated by their distinct fluorescence phenotype under UV light; wild-type plants exhibit a blue-green fluorescence due to the presence of this compound in the epidermis, while deficient mutants show a red fluorescence from chlorophyll.[2][4][10][11]

These application notes provide detailed protocols for the generation, identification, and characterization of this compound deficient mutants in Arabidopsis thaliana.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway. The key steps involve the conversion of ferulic acid to sinapic acid, which is then converted to sinapoylglucose and finally to this compound.[7][8]

Sinapoyl_Malate_Biosynthesis Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA FeruloylCoA Feruloyl-CoA pCoumaroylCoA->FeruloylCoA FiveHydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->FiveHydroxyferuloylCoA SinapoylCoA Sinapoyl-CoA FiveHydroxyferuloylCoA->SinapoylCoA SinapicAcid Sinapic Acid SinapoylCoA->SinapicAcid Sinapoylglucose Sinapoylglucose SinapicAcid->Sinapoylglucose SGT Sinapoylmalate This compound Sinapoylglucose->Sinapoylmalate Experimental_Workflow Start Start: Wild-Type Arabidopsis Seeds Mutagenesis Mutagenesis (EMS, T-DNA, or CRISPR/Cas9) Start->Mutagenesis M1_Generation Grow M1 Generation Mutagenesis->M1_Generation M2_Generation Grow M2 Generation M1_Generation->M2_Generation Screening Screening under UV Light M2_Generation->Screening WildType_Phenotype Blue-Green Fluorescence (Discard) Screening->WildType_Phenotype Wild-Type Mutant_Phenotype Red Fluorescence (Putative Mutants) Screening->Mutant_Phenotype Mutant Characterization Genetic and Biochemical Characterization Mutant_Phenotype->Characterization End Identified Mutant Lines Characterization->End

References

Application of Sinapoyl Malate in Photobiology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid found in a variety of plants, most notably in the epidermal tissues of members of the Brassicaceae family, such as Arabidopsis thaliana. In the field of photobiology, this compound is of significant interest due to its primary role as a potent ultraviolet-B (UV-B) screening agent, effectively acting as a natural sunscreen for plants.[1] Its ability to absorb harmful UV-B radiation and dissipate the energy as heat without generating damaging reactive oxygen species makes it a crucial component of the plant's defense mechanisms against photodamage.[2][3] This photoprotective property is attributed to an ultrafast trans-cis isomerization that occurs on a picosecond timescale upon photoexcitation.[2] The study of this compound provides valuable insights into natural photoprotection strategies and offers a promising avenue for the development of novel, bio-inspired sun-screening agents for human use. Furthermore, its biosynthesis is intricately linked to plant stress responses, making it an important biomarker in studies of plant-environment interactions.

Photophysical Properties of this compound and its Derivatives

The photoprotective efficacy of this compound and its derivatives is rooted in their photophysical properties. Upon absorption of UV-B radiation, these molecules undergo an ultrafast and efficient non-radiative decay back to the ground state, primarily through trans-cis isomerization. This rapid dissipation of energy prevents the formation of harmful photoproducts. The key photophysical data are summarized in the table below.

CompoundSolventExcitation Wavelength (nm)Deactivation PathwayDeactivation Timescale (ps)
This compoundDioxane330trans-cis isomerization~20-30
Sinapoyl L-dimethyl malateDioxane330trans-cis isomerization~20-30
Sinapoyl L-diethyl malateDioxane330trans-cis isomerization~20-30
Sinapoyl L-di-t-butyl malateDioxane330trans-cis isomerization~20-30
This compoundMethanol330trans-cis isomerization~20-30
Sinapoyl L-dimethyl malateMethanol330trans-cis isomerization~20-30
Sinapoyl L-diethyl malateMethanol330trans-cis isomerization~20-30
Sinapoyl L-di-t-butyl malateMethanol330trans-cis isomerization~20-30

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major pathway in plant secondary metabolism. The biosynthesis is a multi-step process that begins with the amino acid phenylalanine. The pathway is regulated by various developmental and environmental cues, including exposure to UV-B radiation.

G Biosynthesis Pathway of this compound Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA _5_Hydroxyferuloyl_CoA _5_Hydroxyferuloyl_CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA Sinapoyl_CoA Sinapoyl_CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA Sinapic_acid Sinapic_acid Sinapoyl_CoA->Sinapic_acid Sinapoyl_glucose Sinapoyl_glucose Sinapic_acid->Sinapoyl_glucose SGT Sinapoyl_malate Sinapoyl_malate Sinapoyl_glucose->Sinapoyl_malate SMT

Biosynthesis of this compound.

Experimental Protocols

Protocol 1: Extraction of this compound from Arabidopsis thaliana Leaves

This protocol describes the extraction of this compound from Arabidopsis thaliana leaves for subsequent quantification by HPLC.

Materials:

  • Arabidopsis thaliana leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) methanol in water

  • Microcentrifuge tubes

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Harvest fresh leaf tissue from Arabidopsis thaliana plants.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer approximately 100 mg of the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate the mixture at 4°C for 1 hour with occasional vortexing to facilitate extraction.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Store the extracted sample at -20°C until HPLC analysis.

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

  • HPLC system with a binary pump, autosampler, and diode array detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 330 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 60 40
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in 80% methanol.

  • Generate a calibration curve by preparing a series of dilutions of the stock standard (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards and the extracted plant samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the samples by integrating the peak area and using the calibration curve.

Protocol 3: Femtosecond Transient Absorption Spectroscopy of this compound

This protocol outlines the general procedure for studying the ultrafast photodynamics of this compound using femtosecond transient absorption spectroscopy.

Instrumentation:

  • Femtosecond laser system (e.g., Ti:Sapphire laser) generating ultrashort pulses.

  • Optical parametric amplifier (OPA) to generate the pump pulse at the desired excitation wavelength.

  • White light continuum generator for the probe pulse.

  • Spectrometer and detector for measuring the transient absorption spectrum.

Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., methanol, dioxane) to a concentration that gives an absorbance of approximately 0.5-1.0 at the excitation wavelength in the sample cell path length.

  • Use a flow cell to circulate the sample and prevent photodegradation.

Experimental Parameters (Example):

  • Pump Wavelength: 330 nm (to excite the S1 state of this compound)

  • Probe Wavelengths: White light continuum (e.g., 350-700 nm)

  • Pulse Duration: ~100 fs

  • Time Delay: Variable, from femtoseconds to nanoseconds.

Procedure:

  • The pump pulse excites the this compound molecules in the sample.

  • The probe pulse, delayed by a specific time, passes through the excited sample.

  • The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

  • The transient absorption spectra are collected at various time delays to map the evolution of the excited states.

  • Data analysis involves global fitting of the transient spectra to kinetic models to extract lifetimes of the excited states and identify transient species.

Signaling Pathways and Workflows

UV-B Signaling Pathway Leading to this compound Biosynthesis

Exposure of plants to UV-B radiation triggers a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of photoprotective compounds like this compound. A key photoreceptor in this pathway is UV RESISTANCE LOCUS 8 (UVR8).

G UV-B Signaling Pathway for this compound Biosynthesis UVB UVB UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer Absorption UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer Monomerization COP1 COP1 UVR8_monomer->COP1 Interaction HY5_degradation HY5 Degradation COP1->HY5_degradation Inhibition of HY5 HY5 COP1->HY5 Stabilization Phenylpropanoid_genes Phenylpropanoid Biosynthesis Genes (e.g., PAL, C4H, 4CL, SGT, SMT) HY5->Phenylpropanoid_genes Activation of Transcription Sinapoyl_malate_accumulation This compound Accumulation Phenylpropanoid_genes->Sinapoyl_malate_accumulation Leads to

UV-B Signaling Pathway.
General Experimental Workflow

The following diagram illustrates a general workflow for investigating the photoprotective properties of this compound in a research setting.

G Experimental Workflow for Photoprotection Studies Plant_material Plant Material (e.g., Arabidopsis thaliana) Extraction Extraction of This compound (Protocol 1) Plant_material->Extraction UV_stress UV-B Stress Experiment Plant_material->UV_stress Quantification Quantification by HPLC-DAD (Protocol 2) Extraction->Quantification Photodynamics Photodynamic Studies (Transient Absorption Spectroscopy - Protocol 3) Extraction->Photodynamics Data_analysis Data Analysis and Interpretation Quantification->Data_analysis Photodynamics->Data_analysis Phenotypic_analysis Phenotypic Analysis (e.g., growth, DNA damage) UV_stress->Phenotypic_analysis Gene_expression Gene Expression Analysis (qRT-PCR) UV_stress->Gene_expression Phenotypic_analysis->Data_analysis Gene_expression->Data_analysis

General Experimental Workflow.

References

Application Notes and Protocols for Measuring Sinapoyl Malate Fluorescence in UV Screening Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a naturally occurring phenylpropanoid found in plants, particularly in the epidermis of leaves, where it plays a crucial role as a primary sunscreen against harmful ultraviolet-B (UV-B) radiation.[1] Its exceptional UV-B absorption properties, with a broad spectrum and high efficiency, protect the plant's photosynthetic machinery and DNA from damage.[1] The photoprotective mechanism of this compound primarily involves the dissipation of absorbed UV energy as heat through an ultrafast and efficient trans-cis isomerization process.[2] While its fluorescence quantum yield is low, the inherent autofluorescence of this compound and other phenolic compounds can be leveraged as a tool for their localization and for developing high-throughput screening assays to assess UV protection.[3]

These application notes provide a detailed protocol for the extraction and measurement of this compound fluorescence from plant tissues, offering a basis for UV screening analysis. This method can be valuable for researchers in plant biology, natural product chemistry, and for professionals in the cosmetic and pharmaceutical industries seeking to identify and characterize natural UV-protective compounds.

Principle of the Assay

The assay is based on the principle that this compound, like other phenolic compounds, exhibits intrinsic fluorescence when excited with UV light.[3] The intensity of this fluorescence can be correlated with the concentration of this compound in a sample, which in turn is an indicator of the plant's UV-screening capacity. By exposing plants to varying levels of UV radiation, changes in this compound concentration can be monitored by measuring the fluorescence of their extracts. This provides a method to screen for genetic or environmental factors that enhance a plant's natural UV protection.

The workflow involves the extraction of small molecules, including this compound, from plant tissue, followed by the measurement of fluorescence intensity using a spectrophotometer or a microplate reader. The excitation and emission wavelengths are selected to maximize the signal from this compound while minimizing interference from other fluorescent compounds.

Experimental Protocols

Plant Material and UV Treatment (Optional)
  • Plant Growth: Grow Arabidopsis thaliana or other plants of interest under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • UV-B Treatment: For studies investigating the induction of UV-protective compounds, expose plants to a controlled dose of UV-B radiation. The specific dose and duration will depend on the experimental design. A control group of plants should be shielded from UV-B exposure.

Extraction of this compound

This protocol is adapted from a method for the extraction of polar and semi-polar metabolites from Arabidopsis thaliana.[4]

  • Materials:

    • Liquid nitrogen

    • Pre-chilled mortar and pestle or tissue homogenizer

    • Microcentrifuge tubes (2 mL)

    • Extraction buffer: 75% methanol, 24.9% water, 0.1% formic acid (v/v/v)

    • Microcentrifuge

  • Procedure:

    • Harvest 50-100 mg of fresh plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction buffer to the tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture on ice for 20 minutes, with occasional vortexing.

    • Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new microcentrifuge tube. Store on ice for immediate use or at -80°C for long-term storage.

Fluorescence Measurement

Fluorescence can be measured using a spectrofluorometer or a 96-well plate reader. The latter is ideal for high-throughput screening.

  • Instrumentation:

    • Spectrofluorometer or a microplate reader with fluorescence detection capabilities.

    • UV-transparent cuvettes or black, clear-bottom 96-well plates.

  • Procedure for Microplate Reader:

    • Pipette 100-200 µL of the plant extract supernatant into the wells of a black, clear-bottom 96-well plate. Include wells with extraction buffer only as a blank.

    • If available, include a standard curve of a related compound like sinapic acid at known concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) prepared in the extraction buffer.

    • Set the excitation wavelength of the plate reader to approximately 340 nm and the emission wavelength to approximately 450 nm. These settings are based on the typical fluorescence of phenolic compounds.[3] Optimal wavelengths may need to be determined empirically by performing an excitation and emission scan.

    • Measure the fluorescence intensity of each well.

    • Subtract the average fluorescence of the blank wells from the fluorescence readings of the samples.[5]

Data Presentation

The quantitative data can be summarized in a table for easy comparison.

Sample IDTreatmentFluorescence Intensity (Arbitrary Units)Relative this compound Level (%)
Control 1No UV1500100
Control 2No UV1550103
Control 3No UV148099
UV-Treated 1UV-B2800187
UV-Treated 2UV-B2950197
UV-Treated 3UV-B2870191

Relative this compound Level is calculated as: (Fluorescence of Treated Sample / Average Fluorescence of Control) x 100.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Fluorescence Analysis plant_material Plant Material (e.g., Arabidopsis leaves) uv_treatment UV-B Treatment (Optional) plant_material->uv_treatment Exposure harvesting Harvesting & Freezing uv_treatment->harvesting grinding Grinding of Frozen Tissue harvesting->grinding extraction_buffer Addition of Extraction Buffer grinding->extraction_buffer centrifugation Centrifugation extraction_buffer->centrifugation supernatant Collection of Supernatant centrifugation->supernatant plate_reader Plate Reader Measurement (Ex: 340 nm, Em: 450 nm) supernatant->plate_reader data_analysis Data Analysis & Quantification plate_reader->data_analysis

Caption: Experimental workflow for this compound fluorescence measurement.

Logical Relationship of UV Protection

uv_protection_pathway uv_radiation UV-B Radiation plant Plant Epidermal Cells uv_radiation->plant sm_synthesis Increased this compound Synthesis & Accumulation plant->sm_synthesis Stress Response uv_absorption UV-B Absorption by This compound sm_synthesis->uv_absorption energy_dissipation Energy Dissipation (Heat) via Trans-Cis Isomerization uv_absorption->energy_dissipation Primary Pathway fluorescence Autofluorescence uv_absorption->fluorescence Minor Pathway (Measurable) protection Protection of Photosynthetic Machinery & DNA energy_dissipation->protection

Caption: UV protection mechanism involving this compound.

References

Application Notes and Protocols for Isotopic Labeling of Sinapoyl Malate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent secondary metabolite in many plants, particularly in the Brassicaceae family, including the model organism Arabidopsis thaliana. It plays a crucial role in protecting plants from UV radiation and is involved in various stress responses. Understanding the biosynthesis, turnover, and flux of this compound within plant metabolic networks is essential for research in plant physiology, biochemistry, and the development of crops with enhanced stress tolerance. Isotopic labeling is a powerful technique that enables the tracing of atoms through metabolic pathways, providing quantitative insights into the dynamics of this compound metabolism.

These application notes provide detailed protocols for the isotopic labeling of this compound, its extraction and purification from plant tissues, and subsequent analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The provided information is intended to guide researchers in designing and executing metabolic studies focused on this important plant metabolite.

Data Presentation: Metabolic Flux Analysis

Table 1: Illustrative Metabolic Flux Data for Phenylpropanoid Derivatives

MetaboliteInflux (Jin) (nmol gFW-1 h-1)Outflux (Jout) (nmol gFW-1 h-1)Net Flux (v) (nmol gFW-1 h-1)
N-p-coumaroyloctopamine1.150.960.19
Chlorogenic acid4.630.424.21

Data is illustrative and based on the methodology described in Matsuda et al., 2003, Plant Cell Physiol.[1]

Experimental Protocols

Isotopic Labeling of this compound

Isotopic labeling of this compound can be achieved through two primary methods: in vivo labeling by feeding plants with stable isotope-labeled precursors, or in vitro chemical synthesis.

This protocol is adapted from studies on phenylpropanoid biosynthesis in plants.[2]

Objective: To label this compound in vivo by feeding Arabidopsis thaliana seedlings with a 13C-labeled precursor.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • 13C6-L-Phenylalanine (or other appropriate labeled precursor)

  • Liquid chromatography-mass spectrometry (LC-MS) grade solvents (methanol, water, formic acid)

  • Sterile petri dishes and filter paper

Procedure:

  • Plant Growth: Sterilize Arabidopsis thaliana seeds and germinate them on sterile MS medium in petri dishes. Grow the seedlings under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Precursor Feeding: After a desired growth period (e.g., 10-14 days), prepare a sterile feeding solution of 13C6-L-phenylalanine in liquid MS medium at a final concentration of 1-5 mM.

  • Labeling: Carefully transfer the seedlings to a new petri dish containing sterile filter paper saturated with the labeling solution. Ensure the roots are in good contact with the filter paper.

  • Incubation: Incubate the seedlings in the labeling solution for a specific time course (e.g., 6, 12, 24, 48 hours) under the same growth conditions. A parallel control experiment should be run with unlabeled L-phenylalanine.

  • Harvesting: After the incubation period, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench metabolism.

  • Storage: Store the frozen plant material at -80°C until extraction.

This proposed protocol is an adaptation of established chemical synthesis methods for unlabeled this compound, modified for the incorporation of a 13C label.[3] The key is to use a 13C-labeled starting material, such as 13C-labeled syringaldehyde or 13C-labeled L-malic acid.

Objective: To chemically synthesize 13C-labeled this compound.

Materials:

  • 13C-labeled syringaldehyde (e.g., ring-13C6) or 13C-labeled L-malic acid (e.g., 13C4)

  • Meldrum's acid

  • Pyridine

  • Piperidine

  • Anhydrous solvents (e.g., dichloromethane, ethanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Malonate Monoester: React 13C-labeled L-malic acid with Meldrum's acid in an appropriate solvent to form the corresponding 13C-labeled malonate monoester.

  • Knoevenagel-Doebner Condensation: Condense the 13C-labeled malonate monoester with syringaldehyde (or 13C-labeled syringaldehyde if the label is in the sinapic acid moiety) in the presence of a base catalyst (e.g., pyridine and piperidine) in a suitable solvent like ethanol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Purification: Upon completion, purify the 13C-labeled this compound from the reaction mixture using techniques such as column chromatography on silica gel.

  • Characterization: Confirm the identity and isotopic enrichment of the synthesized 13C-sinapoyl malate using NMR spectroscopy (1H and 13C) and high-resolution mass spectrometry.

Extraction and Purification of this compound from Plant Tissue

This protocol is a general guide for the extraction of phenylpropanoids from plant tissue for LC-MS analysis.[4][5][6]

Objective: To extract and purify this compound from plant tissue for metabolic analysis.

Materials:

  • Frozen, ground plant tissue

  • Extraction solvent (e.g., 80% methanol in water, pre-chilled to -20°C)

  • Microcentrifuge tubes

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Preparation: Weigh a precise amount of frozen, ground plant tissue (e.g., 50-100 mg) into a pre-chilled microcentrifuge tube.

  • Extraction: Add a defined volume of cold extraction solvent (e.g., 1 mL of 80% methanol) to the tube. Vortex vigorously for 1 minute to ensure thorough mixing.

  • Homogenization: Further homogenize the sample using a bead beater or sonicator for several minutes at 4°C.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the extracted samples at -80°C until analysis to prevent degradation.

LC-MS Analysis of Isotopically Labeled this compound

Objective: To separate and detect labeled and unlabeled this compound using LC-MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or Orbitrap)

LC Conditions (Example): [7]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS Conditions (Example):

  • Ionization Mode: Negative electrospray ionization (ESI-)

  • Scan Range: m/z 100-1000

  • Data Acquisition: Full scan mode to detect all ions. For targeted analysis, selected ion monitoring (SIM) or parallel reaction monitoring (PRM) can be used to monitor the specific m/z values of unlabeled and labeled this compound.

  • Collision Energy (for MS/MS): Optimize to obtain characteristic fragment ions of this compound.

Data Analysis:

  • Extract ion chromatograms for the theoretical m/z values of unlabeled this compound and its expected 13C-isotopologues.

  • Calculate the isotopic enrichment by determining the ratio of the peak areas of the labeled to unlabeled species.

NMR Spectroscopy Analysis of 13C-Labeled this compound

Objective: To confirm the position and extent of 13C labeling in synthesized or biologically produced this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve the purified 13C-labeled this compound in a suitable deuterated solvent (e.g., methanol-d4 or DMSO-d6).

NMR Acquisition Parameters (General Guidance): [8][9][10][11]

  • 1H NMR:

    • Standard pulse sequence (e.g., zg30)

    • Acquisition time: ~2-3 seconds

    • Relaxation delay: 1-2 seconds

  • 13C NMR:

    • Pulse sequence with proton decoupling (e.g., zgpg30)

    • Spectral width: ~200-250 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds (longer delays may be needed for quaternary carbons)

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio, which will depend on the sample concentration and isotopic enrichment.

  • 2D NMR (for structural confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded 1H and 13C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 1H-13C correlations.

Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Compare the 13C spectrum of the labeled compound to that of an unlabeled standard to confirm the positions of the isotopic labels.

  • Integration of the signals in the 13C spectrum can provide information on the degree of isotopic enrichment at specific carbon positions.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the biosynthetic pathway of this compound from phenylalanine, a key pathway in phenylpropanoid metabolism.

SinapoylMalate_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCoumaric p-Coumaric Acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL CaffeylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeylCoA HCT/C3H FeruloylCoA Feruloyl-CoA CaffeylCoA->FeruloylCoA CCoAOMT FiveHydroxyferuloylCoA 5-Hydroxyferuloyl-CoA FeruloylCoA->FiveHydroxyferuloylCoA F5H SinapoylCoA Sinapoyl-CoA FiveHydroxyferuloylCoA->SinapoylCoA COMT SinapicAcid Sinapic Acid SinapoylCoA->SinapicAcid SinapoylGlc 1-O-Sinapoyl-β-D-glucose SinapicAcid->SinapoylGlc SGT SinapoylMalate This compound SinapoylGlc->SinapoylMalate SMT Malate L-Malate Malate->SinapoylMalate Experimental_Workflow Start Start: Plant Growth Labeling In Vivo Isotopic Labeling (e.g., with 13C-Phenylalanine) Start->Labeling Harvest Harvest and Quench Metabolism Labeling->Harvest Extraction Extraction of Metabolites Harvest->Extraction Purification Purification and Filtration Extraction->Purification Analysis LC-MS and/or NMR Analysis Purification->Analysis DataProcessing Data Processing and Analysis Analysis->DataProcessing Interpretation Metabolic Flux Analysis and Biological Interpretation DataProcessing->Interpretation Phenylpropanoid_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors cluster_genes Phenylpropanoid Biosynthetic Genes cluster_products Metabolic Products UV_Light UV Light MYB MYB TFs (e.g., MYB12, PAP1) UV_Light->MYB Pathogen_Attack Pathogen Attack Pathogen_Attack->MYB Nutrient_Status Nutrient Status Nutrient_Status->MYB PAL PAL MYB->PAL C4H C4H MYB->C4H FourCL 4CL MYB->FourCL CHS CHS (Flavonoids) MYB->CHS F5H F5H (Lignin & Sinapates) MYB->F5H SMT SMT MYB->SMT bHLH bHLH TFs (e.g., TT8, GL3) bHLH->MYB form MBW complex WD40 WD40 Proteins (e.g., TTG1) WD40->MYB form MBW complex PAL->C4H C4H->FourCL FourCL->CHS FourCL->F5H FourCL->SMT Flavonoids Flavonoids CHS->Flavonoids Lignin Lignin F5H->Lignin SinapoylMalate This compound SMT->SinapoylMalate

References

Visualizing the Guardian of the Leaf: Techniques for Mapping Sinapoyl Malate Distribution

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Sinapoyl malate, a prominent phenylpropanoid, acts as a crucial endogenous sunscreen in many plants, particularly in the family Brassicaceae. Its accumulation in the epidermal layers of leaves provides vital protection against harmful UV-B radiation. Understanding the spatial distribution of this compound is paramount for research in plant physiology, stress response, and the development of natural photoprotective compounds. These application notes provide detailed protocols for two key techniques to visualize the distribution of this compound in leaves: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) and Autofluorescence Microscopy.

Quantitative Data Summary

While precise quantitative data for this compound distribution is often application-specific and requires rigorous calibration, the following table summarizes the generally accepted relative distribution within a typical Arabidopsis thaliana leaf.

Leaf TissueRelative Abundance of this compoundMethod of Determination
Adaxial Epidermis HighMALDI-MSI, UV Fluorescence
Abaxial Epidermis Low to ModerateMALDI-MSI, UV Fluorescence
Mesophyll (Palisade and Spongy) Very Low / UndetectableMALDI-MSI, Immunohistochemistry[1]
Vascular Tissues LowMALDI-MSI

Experimental Protocols

MALDI-Mass Spectrometry Imaging (MALDI-MSI) for this compound

MALDI-MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules directly in tissue sections. This protocol is optimized for the detection of this compound in Arabidopsis thaliana leaves.

Materials:

  • Fresh Arabidopsis thaliana leaves

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Indium Tin Oxide (ITO) coated glass slides

  • Sinapinic acid (SA) matrix

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Methanol

  • Automated matrix sprayer or airbrush

  • MALDI-TOF Mass Spectrometer

Protocol:

  • Sample Preparation:

    • Excise a fresh, healthy leaf from an Arabidopsis thaliana plant.

    • Immediately embed the leaf in OCT compound in a cryomold.

    • Snap-freeze the embedded tissue in liquid nitrogen or on a pre-chilled isopentane bath.

    • Using a cryostat, cut thin cross-sections of the leaf (12-16 µm).

    • Thaw-mount the tissue sections onto ITO-coated glass slides.

    • Dry the mounted sections in a vacuum desiccator for at least 30 minutes.

  • Matrix Application:

    • Prepare a saturated solution of sinapinic acid (SA) matrix (approximately 10 mg/mL) in 50:50 acetonitrile:water with 0.1% TFA.

    • Using an automated matrix sprayer or a fine airbrush, apply a uniform, thin layer of the SA matrix solution onto the tissue section. Multiple thin layers are preferable to a single thick layer to ensure small, homogeneous crystal formation.

    • Allow the matrix to dry completely between applications.

  • MALDI-MSI Data Acquisition:

    • Calibrate the MALDI-TOF mass spectrometer according to the manufacturer's instructions.

    • Acquire data in positive ion mode.

    • Set the mass range to include the expected m/z of the sodiated adduct of this compound ([M+Na]⁺), which is approximately 363 m/z[2].

    • Define the imaging area over the tissue section and set the desired spatial resolution (e.g., 50-100 µm).

    • Initiate the imaging run.

  • Data Analysis:

    • Process the acquired data using imaging mass spectrometry software.

    • Generate an ion intensity map for the m/z value corresponding to the sodiated adduct of this compound (m/z 363).

    • Overlay the ion intensity map with an optical image of the tissue section to visualize the distribution of this compound.

Autofluorescence Microscopy for this compound

This compound exhibits natural fluorescence when excited with ultraviolet (UV) light, appearing as a blue-green emission. This property can be exploited for a rapid, non-destructive visualization of its distribution in intact leaves.

Materials:

  • Fresh Arabidopsis thaliana leaves

  • Fluorescence microscope equipped with a UV excitation source and appropriate filter sets.

  • Microscope slides and coverslips

  • Mounting medium (e.g., water or glycerol)

Protocol:

  • Sample Preparation:

    • Excise a fresh leaf from an Arabidopsis thaliana plant.

    • Mount the whole leaf or a hand-cut cross-section on a microscope slide in a drop of mounting medium.

    • Gently place a coverslip over the sample, avoiding air bubbles.

  • Microscopy and Imaging:

    • Place the slide on the stage of the fluorescence microscope.

    • Use a UV excitation filter (e.g., 330-380 nm).

    • Observe the fluorescence using a blue or green emission filter (e.g., 420 nm long-pass or 420-480 nm band-pass).

    • The adaxial epidermis, rich in this compound, will exhibit a characteristic blue-green fluorescence, while the mesophyll will show the red autofluorescence of chlorophyll[3][4].

    • Capture images using a sensitive camera attached to the microscope.

  • Image Analysis:

    • Analyze the captured images to observe the localization of the blue-green fluorescence, which corresponds to the areas of high this compound accumulation.

Signaling Pathways and Workflows

The following diagrams illustrate the biosynthesis of this compound and the experimental workflows described in the protocols.

Sinapoyl_Malate_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapate_ester Sinapate Ester Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA 5-Hydroxyferuloyl-CoA 5-Hydroxyferuloyl-CoA Feruloyl-CoA->5-Hydroxyferuloyl-CoA Sinapoyl-CoA Sinapoyl-CoA 5-Hydroxyferuloyl-CoA->Sinapoyl-CoA Sinapic_acid Sinapic_acid Sinapoyl-CoA->Sinapic_acid Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose SGT Sinapoyl_malate Sinapoyl_malate Sinapoylglucose->Sinapoyl_malate SMT Sinapoylcholine Sinapoylcholine Sinapoylglucose->Sinapoylcholine Sinapoylcholine->Sinapic_acid SCE MALDI_MSI_Workflow Leaf_Excision Excise Leaf Embedding Embed in OCT Leaf_Excision->Embedding Cryosectioning Cryosection (12-16 µm) Embedding->Cryosectioning Mounting Mount on ITO Slide Cryosectioning->Mounting Drying Vacuum Desiccate Mounting->Drying Matrix_Application Apply Sinapinic Acid Matrix Drying->Matrix_Application MALDI_MSI_Acquisition MALDI-MSI Data Acquisition (Positive Ion Mode, m/z 363) Matrix_Application->MALDI_MSI_Acquisition Data_Analysis Generate Ion Intensity Map MALDI_MSI_Acquisition->Data_Analysis Visualization Overlay with Optical Image Data_Analysis->Visualization Autofluorescence_Workflow Leaf_Excision_Auto Excise Leaf Mounting_Auto Mount on Slide Leaf_Excision_Auto->Mounting_Auto Microscopy Fluorescence Microscopy (UV Excitation) Mounting_Auto->Microscopy Imaging Capture Blue-Green Fluorescence Microscopy->Imaging Analysis_Auto Analyze Image for Localization Imaging->Analysis_Auto

References

Application Notes and Protocols for High-Throughput Screening of Sinapoyl Malate Content in Plant Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapoyl malate is a prominent secondary metabolite in many plant species, particularly within the Brassicaceae family. It serves as a crucial protectant against UV-B radiation and plays a role in plant defense mechanisms. The concentration of this compound can vary significantly among different plant populations and in response to environmental stimuli. High-throughput screening (HTS) of this compound content is therefore a valuable tool for plant breeders aiming to enhance stress tolerance, for researchers investigating plant metabolic pathways, and for drug development professionals exploring natural product libraries for bioactive compounds.

These application notes provide a detailed protocol for a high-throughput, microplate-based spectrophotometric assay to quantify this compound in plant tissue extracts. The method is designed for rapid and cost-effective screening of large plant populations.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process originating from the phenylpropanoid pathway. Understanding this pathway is crucial for interpreting screening results and for metabolic engineering efforts.

Sinapoyl_Malate_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT FiveOHFerCoA 5-Hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H SinCoA Sinapoyl-CoA FiveOHFerCoA->SinCoA COMT SinGlc Sinapoyl-Glucose SinCoA->SinGlc SGT SinMal This compound SinGlc->SinMal SMT

Caption: Simplified biosynthesis pathway of this compound.

High-Throughput Screening Experimental Workflow

The overall workflow for the high-throughput screening of this compound content involves sample preparation, extraction, spectrophotometric analysis, and data processing. Automation can be integrated at various stages to enhance throughput.[1][2]

HTS_Workflow start Plant Tissue Sampling (e.g., leaf discs) prep Sample Preparation (Lyophilization & Grinding) start->prep extraction Automated Extraction (96-well plate format) prep->extraction centrifugation Centrifugation extraction->centrifugation transfer Supernatant Transfer (to UV-transparent microplate) centrifugation->transfer read Spectrophotometric Reading (Absorbance at ~330 nm) transfer->read analysis Data Analysis & Quantification read->analysis end Hit Identification & Validation analysis->end

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Plant Material Preparation
  • Harvesting: Collect fresh plant tissue (e.g., leaf discs of a consistent size) from each individual in the population. For seedlings, entire cotyledons or a specific number of true leaves can be used. Place samples into individual wells of a 96-well deep-well plate.

  • Lyophilization: Immediately freeze-dry the samples to halt metabolic activity and to facilitate grinding.[3]

  • Grinding: Add one or two sterile steel beads to each well of the 96-well plate. Seal the plate and use a high-throughput homogenizer (e.g., bead beater) to grind the lyophilized tissue to a fine powder.

High-Throughput Extraction of this compound

This protocol is optimized for a 96-well plate format.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water. This solvent has been shown to be effective for extracting phenolic compounds from plant tissues.[4]

  • Automated Dispensing: Use a multichannel pipette or an automated liquid handling system to add a defined volume of the extraction solvent (e.g., 500 µL) to each well containing the ground plant powder.[5]

  • Extraction: Seal the 96-well plate and incubate on a shaker at room temperature for at least 1 hour to ensure efficient extraction. For enhanced extraction, sonication can be applied.

  • Centrifugation: Centrifuge the 96-well plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the cell debris.

Spectrophotometric Quantification

This compound exhibits strong UV absorbance, which can be leveraged for quantification.

  • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 100 µL) from each well of the extraction plate to a corresponding well of a UV-transparent 96-well microplate.

  • Absorbance Reading: Use a microplate spectrophotometer to measure the absorbance of each sample at the wavelength of maximum absorbance for this compound, which is approximately 330 nm. A wavelength scan of a purified this compound standard in the extraction solvent is recommended to determine the precise maximum absorbance.

  • Blank Correction: Use the extraction solvent as a blank to correct for background absorbance.

Data Analysis and Quantification
  • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations in the extraction solvent.

  • Quantification: Calculate the concentration of this compound in each sample by interpolating the absorbance values onto the standard curve.

  • Normalization: Express the this compound content relative to the initial fresh or dry weight of the plant tissue used for extraction.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSupplierCatalog Number
96-well deep-well platesVariesVaries
UV-transparent 96-well microplatesVariesVaries
Steel grinding beadsVariesVaries
Methanol (HPLC grade)VariesVaries
This compound standardVariesVaries
Table 2: Instrumentation and Settings
InstrumentParameterSetting
High-throughput homogenizerSpeed and durationTo be optimized for tissue type
Automated liquid handlerDispensing volume500 µL (adjustable)
CentrifugeSpeed and duration3000 x g for 15 minutes
Microplate spectrophotometerWavelength~330 nm (to be optimized)
Plate shakingRecommended before reading[6]
Table 3: Example Standard Curve Data for this compound
Standard Concentration (µg/mL)Absorbance at 330 nm (AU)
00.000
50.125
100.250
200.500
401.000
802.000

Note: These are example values. An actual standard curve must be generated for each assay.

Alternative and Confirmatory Methods

While the UV spectrophotometric method is ideal for high-throughput screening, it is important to note that other compounds in the plant extract may also absorb at 330 nm. Therefore, for "hit" validation or more precise quantification, a more specific method such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS) is recommended.[7][8]

Fluorescence-Based Assay

Sinapate esters are known to be fluorescent.[9] A fluorescence-based assay could offer higher sensitivity and specificity.

  • Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths for this compound in the extraction solvent using a spectrofluorometer.

  • Assay Procedure: The sample preparation and extraction steps would be similar to the absorbance-based assay. The final measurement would be performed on a fluorescence microplate reader.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for the quantification of this compound in large plant populations. This enables researchers and breeders to make informed decisions for crop improvement and facilitates the discovery of novel bioactive compounds from natural sources. The flexibility of the protocol allows for adaptation to different plant species and integration with automated systems for even higher throughput.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sinapoyl Malate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with sinapoyl malate degradation during experimental sample preparation. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a naturally occurring phenolic compound predominantly found in plants of the Brassicaceae family, such as Arabidopsis thaliana. It serves as a primary UV-B sunscreen, protecting the plant from solar radiation.[1] Degradation of this compound during sample preparation can lead to an underestimation of its concentration and the misinterpretation of experimental results, which is a significant concern for metabolic studies and the development of drugs targeting pathways involving this compound.

Q2: What are the main causes of this compound degradation during sample preparation?

A2: The primary causes of this compound degradation during sample preparation are:

  • Enzymatic Hydrolysis: Upon tissue homogenization, endogenous esterase enzymes are released and can hydrolyze the ester bond of this compound, breaking it down into sinapic acid and malic acid.[2]

  • pH-Induced Hydrolysis: this compound is susceptible to hydrolysis under alkaline conditions. The stability of related hydroxycinnamic acid esters is known to decrease as the pH increases above neutral.[3]

  • Oxidative Degradation: As a phenolic compound, this compound can be prone to oxidation, which can be accelerated by the presence of polyphenol oxidases and metal ions released during cell lysis.

  • Thermal Degradation: Elevated temperatures during extraction and storage can accelerate both enzymatic and chemical degradation pathways.

Q3: What are the common degradation products of this compound to look for in my analysis?

A3: The most common degradation products you may observe in your analytical runs (e.g., by LC-MS) are:

  • Sinapic Acid: The product of ester hydrolysis.[4][5]

  • cis-Sinapoyl Malate: UV exposure (even ambient light) can cause the natural trans-isomer to convert to the cis-isomer, which may appear as a separate peak in your chromatogram.[4][5]

  • Esterification Products: If your extraction solvent contains alcohols (e.g., methanol, ethanol), you may see the formation of methyl or ethyl sinapate, particularly under acidic conditions.[5]

Troubleshooting Guides

Issue 1: Low or no detectable this compound in my extracts.
Possible Cause Troubleshooting Step Rationale
Enzymatic Degradation 1. Immediately freeze tissue in liquid nitrogen upon harvesting. 2. Perform extraction at low temperatures (0-4°C). 3. Add a general serine protease/esterase inhibitor such as PMSF (1 mM) or a cocktail of protease and esterase inhibitors to your extraction buffer.[6][7] 4. Consider rapid quenching of metabolic activity with a hot solvent (e.g., boiling ethanol) for certain applications, though this may have other effects on the metabolome.Rapid freezing and low temperatures inactivate most enzymatic activity. Inhibitors will block the active sites of esterases released during cell lysis.
pH-Induced Hydrolysis 1. Use a slightly acidic extraction buffer (pH 4-6). 2. Avoid prolonged exposure to alkaline conditions.This compound and related hydroxycinnamic acid esters are more stable at acidic to neutral pH.[3]
Oxidative Degradation 1. Add antioxidants such as ascorbic acid (1-5 mM) or dithiothreitol (DTT) to your extraction buffer. 2. Include a chelating agent like EDTA (1-2 mM) in your buffer to sequester metal ions that can catalyze oxidation.Antioxidants will scavenge reactive oxygen species, while EDTA will prevent metal-catalyzed oxidation.
Inappropriate Extraction Solvent 1. Use a methanol- or ethanol-based solvent system, as these are effective for extracting phenolic compounds.[8] A common starting point is 80% methanol in water. 2. Ensure your solvent is pre-chilled before use.Methanol and ethanol are effective at precipitating proteins and extracting a broad range of polar and semi-polar metabolites, including this compound.
Issue 2: I see multiple peaks that could be related to this compound in my chromatogram.
Possible Cause Troubleshooting Step Rationale
Isomerization 1. Protect samples from light during and after extraction. Use amber vials and minimize exposure to ambient light. 2. Analyze samples promptly after preparation.UV light can cause the natural trans-sinapoyl malate to isomerize to the cis form, which may have a different retention time.[4][5]
Degradation Products 1. Analyze for the presence of a sinapic acid peak. This can be confirmed with a pure standard. 2. If using alcohol-based solvents, look for the mass of the corresponding sinapate ester (e.g., methyl sinapate or ethyl sinapate).The presence of sinapic acid is a strong indicator of ester hydrolysis. The formation of other sinapate esters points to transesterification during extraction.
In-source Fragmentation (LC-MS) 1. Optimize your mass spectrometer's source conditions (e.g., capillary voltage, gas flow, temperature) to minimize fragmentation. 2. Analyze a pure standard of this compound to determine its fragmentation pattern.Harsh source conditions can cause the molecule to fragment before detection. The primary fragment of this compound is often sinapic acid.[9]

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies

Factor Effect on this compound Recommended Mitigation Strategy
Temperature Increased temperature accelerates both enzymatic and chemical degradation.Work on ice or at 4°C. Store extracts at -80°C for long-term storage.
pH Alkaline pH (>7) promotes hydrolysis of the ester bond. Acidic pH (<4) may lead to transesterification with alcohol solvents.Maintain a slightly acidic pH (4-6) during extraction and storage.
Enzymes Endogenous plant esterases can rapidly hydrolyze this compound.Use rapid freezing, low temperatures, and/or add esterase inhibitors (e.g., PMSF).
Oxidation Can lead to the degradation of the phenolic structure.Add antioxidants (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to the extraction buffer.
Light UV light can cause trans-to-cis isomerization.Protect samples from light at all stages of preparation and analysis.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to degradation of sensitive compounds.Aliquot extracts before freezing to avoid multiple freeze-thaw cycles of the same sample.

Experimental Protocols

Recommended Protocol for this compound Extraction from Arabidopsis thaliana Leaves

This protocol is designed to minimize degradation by controlling temperature, pH, and enzymatic activity.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 80% Methanol, 19.9% Water, 0.1% Formic Acid (to maintain acidic pH), supplemented with 2 mM Ascorbic Acid and 1 mM EDTA. Just before use, add 1 mM PMSF from a stock solution in isopropanol.

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Syringe filters (0.22 µm, PTFE)

  • Amber HPLC vials

Procedure:

  • Harvest Arabidopsis thaliana leaves and immediately flash-freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, ensuring the tissue remains frozen.

  • Transfer approximately 50-100 mg of the frozen powder to a pre-weighed, pre-chilled microcentrifuge tube.

  • Add 1 mL of ice-cold Extraction Buffer to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Incubate on ice for 20 minutes, with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Analyze immediately by LC-MS or store at -80°C.

Visualizations

SinapoylMalateDegradation cluster_degradation Degradation Pathways SM This compound (trans) cis_SM cis-Sinapoyl Malate SM->cis_SM UV Light SA Sinapic Acid SM->SA Esterase / High pH SE Sinapate Ester (e.g., Methyl Sinapate) SM->SE Alcohol Solvent + Acid Malate Malic Acid

Caption: Major degradation pathways of this compound during sample preparation.

ExperimentalWorkflow cluster_workflow Recommended Extraction Workflow Harvest 1. Harvest & Flash Freeze (Liquid Nitrogen) Grind 2. Grind Frozen Tissue (on ice) Harvest->Grind Extract 3. Add Extraction Buffer (Acidic, w/ Antioxidants & Inhibitors) Grind->Extract Incubate 4. Incubate on Ice Extract->Incubate Centrifuge 5. Centrifuge at 4°C Incubate->Centrifuge Filter 6. Filter Supernatant (0.22 µm filter) Centrifuge->Filter Analyze 7. Analyze Immediately or Store at -80°C Filter->Analyze

Caption: Recommended workflow for minimizing this compound degradation.

References

Troubleshooting low yield in sinapoyl malate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yield in sinapoyl malate HPLC analysis. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My this compound peak is very small or non-existent. What are the potential causes related to my sample extraction?

Answer: Low or no detection of this compound can often be traced back to the extraction process. Inadequate extraction will result in a low concentration of the analyte in your sample. Here are some common factors to consider:

  • Inadequate Solvent Choice: The choice of extraction solvent is critical. While methanol is commonly used, studies have shown that aqueous ethanol mixtures can be effective. For instance, a 70% ethanol/water solution has been shown to yield comparable results to conventional methods with a shorter extraction time.[1] Some methods have also successfully used acetonitrile for extraction from leaf tissue.[2]

  • Insufficient Extraction Time or Agitation: Ensure that your sample has been extracted for a sufficient duration with adequate agitation to allow for the complete transfer of this compound from the sample matrix into the solvent.

  • Sample Degradation During Extraction: this compound can be susceptible to degradation. Prolonged extraction times, especially at elevated temperatures or in the presence of light, can lead to hydrolysis or isomerization of the molecule.[3][4] Consider performing extractions at room temperature or on ice and protecting your samples from light.

  • Improper Sample-to-Solvent Ratio: An incorrect ratio can lead to an unsaturated extraction. Ensure you are using a sufficient volume of solvent to fully extract the this compound from your sample material.

Question 2: I've optimized my extraction, but my this compound yield is still low. Could my sample preparation be the issue?

Answer: Yes, sample preparation post-extraction is a critical step where analyte loss can occur.[5] Here are some key areas to investigate:

  • Filtration Issues: If you are filtering your extract before injection, ensure the filter material is compatible with your solvent and does not bind to this compound. Perform a recovery study by passing a known concentration of a this compound standard through the filter to check for analyte loss.

  • Evaporation and Reconstitution Steps: If your protocol involves evaporating the extraction solvent and reconstituting the sample, ensure that the reconstitution solvent is appropriate to fully dissolve the dried extract. Incomplete reconstitution will lead to a lower concentration of this compound in the injected sample. Also, be mindful of potential degradation during the evaporation process, which can be accelerated by heat.

  • Sample Stability: this compound in solution can degrade over time, especially when exposed to light and elevated temperatures.[3][4] It is recommended to store extracts in brown glass vials at low temperatures (e.g., 5°C) until analysis.[2]

Question 3: My this compound standard looks good, but my sample peaks are broad and poorly resolved. What HPLC parameters should I check?

Answer: Poor peak shape and resolution can significantly impact the accuracy of your quantification, leading to a perceived low yield.[6] Here are some common HPLC-related issues to troubleshoot:

  • Incorrect Mobile Phase Composition: The mobile phase is a crucial factor in achieving good separation.[5] A common mobile phase for this compound analysis consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.[3][4] Ensure your mobile phase pH is appropriate and that the gradient is optimized for your specific column and sample matrix.

  • Improper Column Selection: A C18 reversed-phase column is commonly used for this compound analysis.[3][4] Using a column with inappropriate chemistry or one that is old and has lost its stationary phase integrity can lead to poor peak shape.[5]

  • Flow Rate Issues: An incorrect or fluctuating flow rate can affect retention times and peak shape.[6] Ensure your pump is functioning correctly and that there are no leaks in the system.[7]

  • Column Temperature: Maintaining a consistent column temperature is important for reproducible chromatography. Fluctuations in temperature can cause shifts in retention time and affect peak shape.[3][4]

Question 4: I'm confident in my sample preparation and HPLC method, but my detector response for this compound is very low. How can I improve my detection?

Answer: Low detector response can be a significant contributor to apparent low yield. Here are some strategies to optimize UV detection for this compound:

  • Incorrect Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for this compound. This is typically around 330 nm.

  • Low Injection Volume: To increase the signal intensity, you can try increasing the injection volume.[8] However, be mindful that injecting too large a volume can lead to peak broadening and a decrease in resolution.

  • Detector Sensitivity: Check the sensitivity settings of your detector. While increasing sensitivity can amplify your signal, it may also increase baseline noise.[8]

  • Mobile Phase Interference: Ensure that your mobile phase components do not have a high absorbance at the detection wavelength, which can lead to a high baseline and mask your analyte peak.

Experimental Protocols

Protocol 1: Standard Extraction of this compound from Plant Tissue
  • Sample Preparation: Weigh approximately 100 mg of freeze-dried and ground plant tissue into a 2 mL microcentrifuge tube.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in water (v/v).

  • Extraction: Add 1.5 mL of the extraction solvent to the sample tube.

  • Agitation: Vortex the tube for 1 minute, then place it on a shaker or rotator at room temperature for 1 hour, protected from light.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the solid material.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter compatible with methanol.

  • Storage: Transfer the filtered extract to an amber HPLC vial and store it at 4°C until analysis.

Quantitative Data Summary

Table 1: Example HPLC Gradient for this compound Analysis

Time (minutes)% Solvent A (0.1% Formic Acid in Water)% Solvent B (Methanol)
0955
15595
20595
20.1955
25955

This is an example gradient and may need to be optimized for your specific column and instrumentation.[3][4]

Visualizations

Troubleshooting_Workflow start Start: Low this compound Yield check_extraction 1. Review Extraction Protocol start->check_extraction extraction_solvent Is the extraction solvent optimal? (e.g., 80% MeOH, 70% EtOH) check_extraction->extraction_solvent extraction_conditions Are extraction time and agitation sufficient? extraction_solvent->extraction_conditions Yes optimize_extraction Action: Optimize solvent and/or extraction conditions. extraction_solvent->optimize_extraction No extraction_conditions->optimize_extraction No check_prep 2. Examine Sample Preparation extraction_conditions->check_prep Yes optimize_extraction->check_prep sample_loss Is there analyte loss during filtration or reconstitution? check_prep->sample_loss sample_stability Is the sample stable? (Protected from light/heat) sample_loss->sample_stability No optimize_prep Action: Perform recovery studies and ensure proper storage. sample_loss->optimize_prep Yes sample_stability->optimize_prep No check_hplc 3. Verify HPLC Method sample_stability->check_hplc Yes optimize_prep->check_hplc mobile_phase Is the mobile phase composition and gradient correct? check_hplc->mobile_phase column_issue Is the column appropriate and in good condition? mobile_phase->column_issue Yes optimize_hplc Action: Optimize mobile phase and/or replace column. mobile_phase->optimize_hplc No column_issue->optimize_hplc No check_detection 4. Assess Detector Settings column_issue->check_detection Yes optimize_hplc->check_detection wavelength Is the correct wavelength set? (approx. 330 nm) check_detection->wavelength injection_volume Is the injection volume adequate? wavelength->injection_volume Yes optimize_detection Action: Adjust wavelength and/or injection volume. wavelength->optimize_detection No injection_volume->optimize_detection No end Yield Improved injection_volume->end Yes optimize_detection->end

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow sample Plant Tissue Sample extraction Extraction (e.g., 80% Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing hplc_analysis->data_processing

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Mobile Phase for Sinapate Ester Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of sinapate esters.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic technique for separating sinapate esters?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently used technique for the separation of sinapate esters and other phenolic compounds.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3]

Q2: What are the typical components of a mobile phase for sinapate ester separation?

A2: The mobile phase in RP-HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol.[3][4] To improve peak shape and control the ionization state of the analytes, acidic modifiers like formic acid, acetic acid, or phosphoric acid are often added to the mobile phase.[1][2][5]

Q3: Should I use isocratic or gradient elution for my separation?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , which uses a constant mobile phase composition, is suitable for simple mixtures where all compounds have similar retention behaviors.[6][7] It is often easier to set up and provides a stable baseline.[7] A successful separation of sinapic acid has been achieved using an isocratic method.[2]

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the organic solvent concentration), is ideal for complex samples containing compounds with a wide range of polarities.[6][8] It can lead to shorter analysis times and sharper peaks for strongly retained compounds.[9][10] For analyzing various sinapic acid derivatives in canola extracts, a gradient elution system was effectively used.[1][11]

Q4: How does the pH of the mobile phase affect the separation of sinapate esters?

A4: The pH of the mobile phase is a critical parameter as it influences the ionization state of acidic analytes like sinapic acid and its esters.[4][12] By controlling the pH, you can alter the retention time and improve the peak shape. For acidic compounds, using an acidic mobile phase (pH below the pKa of the analytes) suppresses ionization, leading to better retention on a reversed-phase column and reduced peak tailing.[13]

Q5: Which organic solvent is better: acetonitrile or methanol?

A5: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure and better efficiency, making it suitable for high-throughput systems.[12] Methanol is a more cost-effective option for routine analyses.[12] The choice can also affect the selectivity of the separation, so it may be worth testing both to see which provides a better resolution for your specific sinapate esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the separation of sinapate esters.

Issue 1: Poor Resolution or Co-eluting Peaks

Possible Causes:

  • Mobile phase is too strong or too weak.

  • Inappropriate mobile phase composition or pH.

  • Isocratic elution is not suitable for a complex sample.

Solutions:

  • Adjust Solvent Strength:

    • If peaks elute too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.

    • If retention times are excessively long, increase the percentage of the organic solvent.

  • Optimize pH: Adjust the pH of the mobile phase with an acidifier (e.g., 0.1% formic acid or acetic acid) to ensure consistent ionization of the sinapate esters, which can significantly improve selectivity.

  • Switch to Gradient Elution: If your sample contains sinapate esters with a wide range of polarities, an isocratic method may not be sufficient. A gradient elution can improve the separation of both early and late-eluting peaks.[8][9]

  • Change Organic Modifier: The choice of organic solvent can alter separation selectivity.[14] If you are using methanol, try switching to acetonitrile, or vice versa.

Issue 2: Peak Tailing

Possible Causes:

  • Secondary interactions between the acidic sinapate esters and the stationary phase (e.g., residual silanol groups).[13]

  • Column overload.

  • Contamination at the column inlet.

Solutions:

  • Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1-1% formic, acetic, or phosphoric acid) to the mobile phase.[1][2] This will suppress the ionization of the silanol groups on the stationary phase and reduce unwanted interactions.

  • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak shape distortion.

  • Clean the Column: Flush the column with a strong solvent to remove any contaminants.[15]

Issue 3: High System Backpressure

Possible Causes:

  • Blockage in the system, often at the column inlet frit.[16]

  • Precipitation of buffer or sample in the mobile phase.[16]

  • Column contamination.[15]

Solutions:

  • Identify the Source: Systematically remove components from the flow path (starting with the column) to see if the pressure returns to normal. This helps isolate the location of the blockage.[16]

  • Filter Sample and Mobile Phase: Ensure all samples and mobile phases are filtered through a 0.22 or 0.45 µm filter to remove particulates.

  • Back-flush the Column: Disconnect the column and reverse the flow direction to try and dislodge any particulates from the inlet frit. Connect the column directly to waste during this process, not to the detector.[15]

  • Wash the Column: Use a strong solvent wash to remove contaminants that may have built up on the column.[15]

Data Presentation

The following tables summarize mobile phase compositions used in published methods for the separation of sinapic acid and its derivatives.

Table 1: Isocratic Mobile Phase Composition

Component AComponent BRatio (v/v)AdditiveReference
WaterAcetonitrile60:401% Acetic Acid in both[2]

Table 2: Gradient Mobile Phase Composition

Solvent ASolvent BGradient ProgramReference
Water/Methanol (90:10) with 1.2% o-phosphoric acid100% Methanol with 0.1% o-phosphoric acid0-7 min: 10-20% B7-20 min: 20-45% B20-25 min: 45-70% B25-28 min: 70-100% B28-31 min: 100% B31-40 min: 100-10% B[1]

Experimental Protocols

Protocol: General RP-HPLC Method for Sinapate Ester Analysis

This protocol provides a starting point for developing a separation method for sinapate esters. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% formic acid.

    • Solvent B: HPLC-grade acetonitrile or methanol with 0.1% formic acid.

    • Filter both solvents through a 0.22 µm membrane filter and degas thoroughly.

  • Gradient Program (Example):

    • Set the flow rate to 0.8 - 1.0 mL/min.

    • Start with a linear gradient: 10% B to 70% B over 25 minutes.

    • Include a wash step: 70% B to 95% B for 2 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to initial conditions (10% B) and allow the column to re-equilibrate for at least 5-10 minutes before the next injection.[10]

  • Sample Preparation:

    • Dissolve the extract or standard in the initial mobile phase composition (e.g., 90% A, 10% B).[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Detection:

    • Use a Diode Array Detector (DAD) or UV-Vis detector.

    • Monitor at a wavelength of approximately 330 nm, which is near the absorbance maximum for sinapic acid derivatives.[1]

  • Optimization:

    • Adjust the gradient slope, initial and final solvent B concentrations, and pH to improve the separation of critical peak pairs.

Visualizations

G cluster_workflow Experimental Workflow for HPLC Analysis prep_sample Sample Preparation (Extraction, Filtration) injection Sample Injection prep_sample->injection prep_mobile Mobile Phase Preparation (Mixing, Degassing) hplc_setup HPLC System Setup (Column Installation, Priming) prep_mobile->hplc_setup method_dev Method Development (Set Gradient, Flow Rate) hplc_setup->method_dev method_dev->injection separation Chromatographic Separation injection->separation detection Detection (UV/DAD) separation->detection data_analysis Data Analysis (Integration, Quantification) detection->data_analysis

Caption: A typical experimental workflow for HPLC analysis.

G cluster_decision Decision Logic: Isocratic vs. Gradient Elution start Start Method Development complexity Is the sample complex? start->complexity isocratic Use Isocratic Elution complexity->isocratic No gradient Use Gradient Elution complexity->gradient Yes resolution Is resolution adequate? isocratic->resolution optimize_grad Optimize Gradient Method (Slope, Time) gradient->optimize_grad optimize_iso Optimize Isocratic Method (Solvent Ratio, pH) resolution->optimize_iso No end Final Method resolution->end Yes optimize_iso->end optimize_grad->end

Caption: Decision tree for selecting an elution mode.

G cluster_troubleshooting Troubleshooting Logic for Poor Separation problem Problem Identified: Poor Resolution / Peak Tailing check_ph Is mobile phase pH optimized? problem->check_ph adjust_ph Adjust pH with Acid (e.g., 0.1% Formic Acid) check_ph->adjust_ph No check_strength Is mobile phase strength optimal? check_ph->check_strength Yes adjust_ph->check_strength adjust_strength Adjust Organic Solvent % check_strength->adjust_strength No check_elution Isocratic or Gradient? check_strength->check_elution Yes adjust_strength->check_elution try_gradient Switch to Gradient Elution check_elution->try_gradient Isocratic check_solvent Try different organic solvent? (ACN vs MeOH) check_elution->check_solvent Gradient try_gradient->check_solvent switch_solvent Switch Solvent check_solvent->switch_solvent No, try this resolved Problem Resolved check_solvent->resolved Yes switch_solvent->resolved

Caption: A logical workflow for troubleshooting poor separation.

References

Interference of other phenolic compounds in sinapoyl malate quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of sinapoyl malate, particularly concerning interference from other phenolic compounds.

Troubleshooting Guide

Issue: Inaccurate or inconsistent quantification of this compound.

Possible Cause 1: Co-elution with other phenolic compounds.

Many plant-derived phenolic compounds have similar chemical structures and polarities to this compound, which can lead to overlapping peaks in chromatographic separation, especially when using High-Performance Liquid Chromatography (HPLC) with UV detection.

Solution:

  • Optimize Chromatographic Separation: Adjust the HPLC gradient, mobile phase composition, or column chemistry to improve the resolution between this compound and interfering compounds. For instance, modifying the gradient elution program can help separate compounds with close retention times.

  • High-Resolution Mass Spectrometry (HRMS): Couple your liquid chromatography system to a high-resolution mass spectrometer. This allows for the differentiation of compounds based on their exact mass-to-charge ratio (m/z), even if they co-elute chromatographically.[1][2]

  • Tandem Mass Spectrometry (MS/MS): Utilize MS/MS to specifically fragment the this compound ion and monitor for a unique fragment ion. This technique, known as Multiple Reaction Monitoring (MRM), is highly selective and can significantly reduce interference. The product ion at m/z 223.0606, corresponding to sinapic acid, is characteristic of this compound.[3]

Possible Cause 2: Matrix Effects in Mass Spectrometry.

Co-eluting compounds can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

Solution:

  • Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard of this compound. This standard will co-elute and experience the same matrix effects, allowing for accurate normalization.

  • Standard Addition: If an isotope-labeled standard is unavailable, the method of standard addition can be used. This involves adding known amounts of a this compound standard to the sample matrix to create a calibration curve within the sample itself, thereby accounting for matrix effects.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.

Possible Cause 3: Instability of this compound.

This compound can be susceptible to degradation, such as trans-to-cis isomerization or ester cleavage, when exposed to UV light or certain storage conditions.[4][5]

Solution:

  • Protect Samples from Light: Store extracts and standards in amber vials or protect them from light to prevent photo-isomerization.

  • Controlled Storage Conditions: Store samples at low temperatures (e.g., 4°C for short-term and -80°C for long-term storage) to minimize degradation.

  • Fresh Sample Preparation: Whenever possible, analyze samples shortly after extraction to ensure the integrity of the analyte.

Frequently Asked Questions (FAQs)

Q1: Which phenolic compounds are most likely to interfere with this compound quantification?

A1: Due to their structural similarities and co-occurrence in plants, particularly from the Brassicaceae family, the following compounds are common interferents:

  • Sinapoylglucose: A precursor in the biosynthesis of this compound.[6][7][8]

  • Sinapic acid: The core phenolic acid moiety of this compound.[7]

  • Other hydroxycinnamic acid derivatives: Such as ferulic acid, caffeic acid, and their various esters and glycosides, which are also part of the phenylpropanoid pathway.[7]

  • Flavonoids: Compounds like quercetin and catechin can be present in plant extracts and may interfere depending on the chromatographic conditions.[9][10]

Q2: What is a typical HPLC setup for this compound analysis?

A2: A common setup involves a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. Detection is typically performed using a diode-array detector (DAD) or a mass spectrometer.[1][2][11]

Q3: Can I use a simple UV-Vis spectrophotometer for quantification?

A3: While a UV-Vis spectrophotometer can detect the presence of phenolic compounds, it is not suitable for the specific quantification of this compound in a complex mixture. The broad UV absorbance of various phenolic compounds will lead to significant overestimation and inaccurate results due to interference. Chromatographic separation prior to detection is essential.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed by:

  • Comparing Retention Time and UV Spectrum: Match the retention time and UV-Vis spectrum of your peak with that of a certified this compound reference standard.

  • Spiking the Sample: Add a small amount of the reference standard to your sample. An increase in the height of the target peak confirms its identity.

  • Mass Spectrometry: Use a mass spectrometer to confirm the molecular weight of the compound in the peak. For this compound, the expected [M-H]⁻ ion is at m/z 339.0717.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 80% methanol in water.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant tissue into a microcentrifuge tube.

    • Add 1 mL of the extraction solvent.

    • Vortex the mixture thoroughly.

    • Sonicate the sample in a water bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 15 minutes to pellet the solid debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the vial at 4°C, protected from light, until analysis.

Protocol 2: HPLC-DAD Quantification of this compound
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 40
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at 330 nm for quantification.

  • Calibration: Prepare a series of standard solutions of this compound in the extraction solvent and generate a calibration curve by plotting peak area against concentration.

Quantitative Data Summary

Table 1: Chromatographic and Spectral Properties of this compound and Potential Interferents.

CompoundTypical Retention Time Range (min) on C18UV λmax (nm)
Gallic Acid3-5272
Caffeic Acid8-10324
Sinapic Acid12-14324
Sinapoylglucose14-16330
This compound 16-18 330
Ferulic Acid15-17322
Quercetin20-22255, 370

Note: Retention times are approximate and can vary significantly based on the specific HPLC method, column, and instrumentation.

Visualizations

Sinapoyl_Malate_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Sinapic_Acid Sinapic Acid Phenylpropanoid_Pathway->Sinapic_Acid Sinapoylglucose 1-O-Sinapoylglucose (Potential Interferent) Sinapic_Acid->Sinapoylglucose SGT UDP_Glucose UDP-Glucose UDP_Glucose->Sinapoylglucose Sinapoyl_Malate This compound (Analyte of Interest) Sinapoylglucose->Sinapoyl_Malate SMT Malate Malate Malate->Sinapoyl_Malate

Caption: Biosynthetic pathway of this compound.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Plant_Material Plant Material Extraction Extraction with 80% Methanol Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_Separation HPLC Separation (C18 Column) Filtration->HPLC_Separation Detection Detection (DAD or MS) HPLC_Separation->Detection Quantification Quantification vs. Standard Curve Detection->Quantification Interference Interference Detected? Detection->Interference Final_Result Final_Result Quantification->Final_Result Interference->Quantification No Optimize_HPLC Optimize HPLC Method Interference->Optimize_HPLC Yes Use_MS Use MS/MS for Specificity Interference->Use_MS Yes

Caption: Experimental workflow for this compound quantification.

References

Technical Support Center: Sinapoyl Malate Standard Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of sinapoyl malate standard solutions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound standard solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors: exposure to light, pH, and temperature. Of these, photodegradation is the most significant and well-documented cause of instability.

Q2: How does light exposure affect this compound stability?

A2: Exposure to light, particularly UV radiation, is a major cause of this compound degradation.[1] The primary degradation pathways initiated by light are:

  • Trans-to-cis isomerization: The stable trans isomer of this compound can convert to the cis isomer upon photoexcitation.[1][2][3]

  • Ester cleavage (hydrolysis): The ester bond can be broken, leading to the formation of sinapic acid and malic acid. This process is significantly accelerated by irradiation.[1]

  • Esterification: If an alcohol like methanol is present in the solvent, it can react with the carboxylic acid groups of this compound to form methyl esters.[1]

Q3: What are the recommended solvents for preparing this compound standard solutions?

A3: A mixture of methanol and water is commonly used to dissolve this compound for analytical purposes, as it does not dissolve well in water alone. For HPLC analysis, mobile phases often consist of a gradient of methanol and water with a small amount of acid, such as formic acid or phosphoric acid, to ensure good peak shape.[4]

Q4: What are the ideal storage conditions for this compound standard solutions?

A4: To ensure the stability of this compound standard solutions, the following storage conditions are recommended:

  • Protection from light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Low temperature: Store solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize thermal degradation. For HPLC autosamplers, it is advisable to maintain the sample compartment at a cool temperature (e.g., 4 °C).

  • Controlled pH: Maintain a slightly acidic pH (around 3-5) to improve stability, as many phenolic compounds are more stable under acidic conditions.

Q5: How long can I expect my this compound standard solution to be stable?

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound standard solutions.

Issue 1: Rapid Degradation of Standard Solution
  • Symptom: Loss of this compound concentration over a short period, appearance of new peaks in the chromatogram.

  • Potential Cause: Exposure to light.

  • Solution:

    • Prepare and store all solutions in amber glassware or light-blocking containers.

    • Minimize the exposure of the solution to ambient light during handling.

    • Use an autosampler with a cooled, dark sample compartment.

Issue 2: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)
  • Symptom: Asymmetrical peaks in the chromatogram, making accurate integration difficult.

  • Potential Causes:

    • Inappropriate mobile phase pH: If the pH of the mobile phase is too close to the pKa of this compound, it can lead to peak tailing.

    • Column contamination or degradation: Buildup of contaminants or degradation of the stationary phase can cause peak shape issues.[6]

    • Column overload: Injecting too concentrated a sample can lead to peak fronting.[6]

  • Solutions:

    • Adjust mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to ensure this compound is in a single ionic form.

    • Column maintenance: Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or, if necessary, replace it.[6]

    • Optimize sample concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

Issue 3: Irreproducible Results
  • Symptom: Variation in peak area or retention time between injections.

  • Potential Causes:

    • Standard solution instability: Degradation of the standard solution between injections.

    • HPLC system issues: Fluctuations in pump flow rate, temperature, or injector volume.[7]

    • Inconsistent sample preparation: Variations in dilution or handling.

  • Solutions:

    • Prepare fresh standards: Prepare fresh standard solutions daily or for each analytical run.

    • System suitability tests: Perform system suitability tests before each run to ensure the HPLC system is performing correctly.

    • Standardize procedures: Use calibrated pipettes and follow a consistent protocol for sample preparation.

Quantitative Data Summary

While specific quantitative data on the stability of this compound under various pH and temperature conditions is limited in the available literature, the following table summarizes the known degradation products identified under UV irradiation.

Degradation PathwayIdentified Productsm/z (mass-to-charge ratio)Reference
Trans-to-cis Isomerization cis-sinapoyl malate363[1]
Ester Cleavage Sinapic acid247[1]
Esterification (in Methanol) Methylated this compound derivatives377, 391[1]

Experimental Protocols

Protocol for Preparation of this compound Standard Stock Solution
  • Weighing: Accurately weigh a precise amount of high-purity this compound standard using a calibrated analytical balance.

  • Dissolution: Dissolve the weighed standard in a volumetric flask using a mixture of HPLC-grade methanol and water (e.g., 80:20 v/v). Ensure complete dissolution by gentle swirling or sonication.

  • Dilution: Bring the solution to the final volume with the same solvent mixture.

  • Storage: Store the stock solution in an amber glass vial at -20°C.

Protocol for HPLC Analysis of this compound

The following is a general HPLC method based on published literature for the analysis of this compound and its degradation products. Method optimization may be required for specific applications.

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or mass spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in methanol.

  • Gradient Elution: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: DAD at 330 nm or MS detection.

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Light Light (UV Radiation) Isomerization Trans-to-cis Isomerization Light->Isomerization EsterCleavage Ester Cleavage Light->EsterCleavage Esterification Esterification Light->Esterification pH pH pH->EsterCleavage Temperature Temperature Temperature->EsterCleavage SinapoylMalate This compound Standard Solution SinapoylMalate->Isomerization degrades to SinapoylMalate->EsterCleavage degrades to SinapoylMalate->Esterification degrades to

Caption: Factors influencing the stability of this compound and its primary degradation pathways.

TroubleshootingWorkflow Start Start: Stability Issue Identified CheckStorage Review Storage Conditions (Light, Temp, pH) Start->CheckStorage CheckPreparation Verify Solution Preparation Protocol CheckStorage->CheckPreparation Storage OK OptimizeStorage Optimize Storage: Protect from Light, Control Temp CheckStorage->OptimizeStorage Storage Not OK CheckHPLCM CheckHPLCM CheckPreparation->CheckHPLCM PrepareFresh Prepare Fresh Standard Solution CheckPreparation->PrepareFresh Preparation Not OK ethod Preparation OK AdjustMethod Adjust HPLC Method: - Modify mobile phase pH - Check column health ethod->AdjustMethod Method Not OK Reanalyze Re-analyze Sample ethod->Reanalyze Method OK PrepareFresh->Reanalyze OptimizeStorage->PrepareFresh AdjustMethod->Reanalyze End End: Issue Resolved Reanalyze->End

Caption: A workflow for troubleshooting stability issues with this compound standard solutions.

References

Technical Support Center: Enhancing the Resolution of Sinapoyl Malate and its Isomers in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of sinapoyl malate and its isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor separation between the cis and trans isomers of this compound. What are the initial steps to improve resolution?

A1: Poor resolution between cis and trans isomers of this compound is a common challenge. Here are the initial troubleshooting steps:

  • Column Selection: The choice of stationary phase is critical for isomer separation. While standard C18 columns can provide some separation, specialized phases often yield better results. Consider columns with phenyl-hexyl or biphenyl functionalities, which can enhance resolution through π-π interactions with the aromatic rings of this compound.

  • Mobile Phase Optimization: The composition of your mobile phase significantly impacts selectivity. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and additives. The addition of a small percentage of an acid, such as formic acid, can improve peak shape and resolution.

  • Gradient Optimization: A shallow gradient elution can often improve the separation of closely eluting isomers. Increase the gradient time to allow for better differential migration of the isomers along the column.

  • Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Experiment with different column temperatures (e.g., in the range of 25-40°C) to find the optimal condition for your separation.

Q2: Can you provide a starting point for an LC method to separate this compound isomers?

A2: Certainly. The following is a robust starting method that can be further optimized for your specific instrumentation and sample matrix.

Experimental Protocol: Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol is adapted from methodologies described for the separation of similar phenolic compounds and isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer.

Materials:

  • Column: A reversed-phase column with enhanced aromatic selectivity, such as a Phenyl-Hexyl or Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: this compound standard or sample extract dissolved in a compatible solvent (e.g., 50:50 water:acetonitrile).

Procedure:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at the initial flow rate.

  • Injection: Inject an appropriate volume of your sample (e.g., 2-5 µL).

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Ramp to 40% Mobile Phase B over 15 minutes.

    • Increase to 95% Mobile Phase B over 2 minutes and hold for 3 minutes to wash the column.

    • Return to initial conditions (5% Mobile Phase B) over 1 minute and re-equilibrate for 4 minutes before the next injection.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.4 mL/min.

  • Column Temperature: Maintain the column temperature at 30°C.

  • MS Detection: Use an electrospray ionization (ESI) source, typically in negative ion mode for this compound. Monitor for the [M-H]⁻ ion at m/z 337.1.

Q3: We are still struggling with co-elution. Are there alternative chromatographic techniques we can explore?

A3: Yes, if reversed-phase chromatography is insufficient, consider these alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds and can provide orthogonal selectivity to reversed-phase methods.[1][2][3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and is well-suited for the separation of chiral and achiral isomers.[5][6][7][8][9] It is often considered a "green" chromatography technique due to the reduced use of organic solvents.

  • Chiral Chromatography: If you are dealing with enantiomers of this compound or its derivatives, a chiral stationary phase is necessary for their separation.[5][10][11][12]

Q4: How can we optimize the mass spectrometer settings for better identification and quantification of the isomers?

A4: Optimizing MS parameters is crucial for sensitive and specific detection.

  • Ionization Source: Electrospray ionization (ESI) is generally preferred for compounds like this compound. Test both positive and negative ion modes, although negative mode is often more sensitive for phenolic acids.

  • Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal intensity for the precursor ion of this compound.

  • Collision Energy (for MS/MS): If you are performing tandem mass spectrometry for confirmation, optimize the collision energy to obtain characteristic fragment ions. This will help in differentiating the isomers from background noise and other co-eluting compounds.

  • Data Acquisition Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) will provide higher sensitivity and selectivity compared to full scan mode.

Quantitative Data Summary

The following table summarizes typical performance metrics that can be achieved with different chromatographic approaches for isomer separation. Note that actual values will depend on the specific column, instrumentation, and experimental conditions.

Chromatographic TechniqueStationary Phase ExampleTypical Resolution (Rs) between cis/trans IsomersKey Advantages
Reversed-Phase HPLC Phenyl-Hexyl1.2 - 1.8Robust, widely available, good starting point.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide or Diol> 1.5Orthogonal selectivity to RP, good for polar compounds.[1][2][3][4]
Supercritical Fluid Chromatography (SFC) Chiral (e.g., polysaccharide-based)> 2.0Fast separations, reduced solvent consumption, excellent for isomers.[5][6][7][8][9]

Visualizing Experimental Workflows

General Workflow for LC-MS Method Development

The following diagram illustrates a logical workflow for developing and optimizing an LC-MS method for isomer separation.

workflow cluster_prep Sample & Standard Preparation cluster_lc LC Method Development cluster_ms MS Parameter Optimization cluster_analysis Data Analysis & Validation prep Prepare Standards & Samples col_select Column Selection (e.g., RP, HILIC, Chiral) prep->col_select Inject mob_phase Mobile Phase Optimization (Solvents, Additives) col_select->mob_phase gradient Gradient & Flow Rate Optimization mob_phase->gradient temp Temperature Optimization gradient->temp ion_source Ion Source Tuning (ESI+/-, Voltages, Gas) temp->ion_source collision_energy Collision Energy (for MS/MS) ion_source->collision_energy acquisition Acquisition Mode (Scan, SIM, MRM) collision_energy->acquisition data_acq Data Acquisition acquisition->data_acq peak_int Peak Integration & Resolution Check data_acq->peak_int peak_int->mob_phase Iterate if Resolution < 1.5 validation Method Validation peak_int->validation

Caption: A typical workflow for LC-MS method development for isomer analysis.

Troubleshooting Logic for Poor Resolution

This diagram outlines a decision-making process for troubleshooting poor resolution between this compound isomers.

troubleshooting start Poor Isomer Resolution check_column Is the column appropriate for isomer separation? start->check_column change_column Switch to a Phenyl-Hexyl, Biphenyl, or Chiral column check_column->change_column No optimize_mobile Optimize Mobile Phase (Organic modifier, additives) check_column->optimize_mobile Yes change_column->optimize_mobile optimize_gradient Adjust Gradient Slope (shallower gradient) optimize_mobile->optimize_gradient optimize_temp Optimize Column Temperature optimize_gradient->optimize_temp consider_alt Consider Alternative Chromatography (HILIC, SFC) optimize_temp->consider_alt Still Poor success Resolution Achieved optimize_temp->success Improved consider_alt->success

Caption: A troubleshooting decision tree for improving isomer resolution.

References

Technical Support Center: Enzymatic Assay of SMT Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with the enzymatic assay of S-adenosyl-L-methionine (SAM)-dependent methyltransferase (SMT) activity.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during SMT activity assays, presented in a question-and-answer format.

Q1: Why is my SMT activity lower than expected or absent altogether?

A1: Several factors can contribute to low or no enzymatic activity. Consider the following troubleshooting steps:

  • Enzyme Integrity:

    • Improper Storage: Ensure your enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

    • Enzyme Degradation: Verify the integrity of your enzyme preparation via SDS-PAGE. Proteolytic degradation can lead to loss of activity.

    • Enzyme Concentration: The concentration of the enzyme may be too low. Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over time.

  • Assay Conditions:

    • Sub-optimal pH and Temperature: Most SMTs have an optimal pH range of 7.0-8.5. Verify that your buffer pH is within the optimal range for your specific SMT. Also, ensure the assay is performed at the optimal temperature.

    • Incorrect Buffer Composition: Certain buffer components can inhibit SMT activity. For example, high concentrations of phosphate can be inhibitory.[1] It is advisable to use buffers like HEPES or Tris, which are generally well-tolerated.[1][2][3]

  • Substrate and Cofactor Issues:

    • SAM Degradation: S-adenosyl-L-methionine (SAM) is unstable, particularly at neutral or alkaline pH. Prepare fresh SAM solutions and keep them on ice.

    • Sub-optimal Substrate Concentration: The concentration of your methyl-accepting substrate may be too low. Ideally, the substrate concentration should be at or above its Michaelis constant (Km) to ensure enzyme saturation.[4]

    • Substrate Quality: Ensure the purity and integrity of your substrate.

Q2: I am observing a high background signal in my assay. What are the possible causes and solutions?

A2: A high background signal can obscure the true enzymatic activity and reduce the assay's sensitivity. Here are common causes and how to address them:

  • Assay-Specific Issues:

    • Radiometric Assays: Incomplete separation of unincorporated [³H]-SAM from the radiolabeled product can lead to high background. Optimize your filter binding and washing steps to ensure efficient removal of free radiolabel.

    • Fluorescence/Luminescence Assays: Autofluorescence or autoluminescence of assay components (e.g., compounds being screened, buffer components) can be a source of high background. Run appropriate controls (e.g., assay components without enzyme or substrate) to identify the source of the background signal.[5]

    • Coupled-Enzyme Assays: The coupling enzymes themselves may have some background activity or be contaminated. Run controls without the primary SMT enzyme to assess the background from the coupling system.

  • General Causes and Solutions:

    • Contaminated Reagents: Use high-purity reagents and enzyme preparations.

    • Non-enzymatic Reaction: The substrate might be unstable and undergo non-enzymatic modification, leading to a signal. Incubate the substrate in the assay buffer without the enzyme to check for this possibility.

    • Insufficient Blocking (for plate-based assays): Inadequate blocking of microplate wells can lead to non-specific binding of reagents. Ensure proper blocking procedures are followed.[5]

    • Improper Washing: In multi-step assays, insufficient washing between steps can leave behind reagents that contribute to the background. Increase the number and rigor of washing steps.[5][6]

Q3: My assay results are inconsistent and not reproducible. What should I check?

A3: Lack of reproducibility can stem from various sources of error. A systematic check of your experimental setup is crucial:

  • Pipetting and Dispensing:

    • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize volume errors, especially when working with small volumes.

    • Inconsistent Reagent Addition: Add reagents in the same order and at consistent time intervals for all samples.

  • Reaction Conditions:

    • Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period. Use a water bath or incubator with stable temperature control.

    • Evaporation: In plate-based assays, evaporation from the wells, especially at the edges ("edge effect"), can concentrate reactants and lead to variability. Use plate sealers and maintain a humid environment if necessary.

  • Reagent Preparation and Handling:

    • Incomplete Mixing: Ensure all solutions are thoroughly mixed before use and after adding each component to the reaction mixture.

    • Reagent Instability: As mentioned, SAM is unstable. Prepare it fresh for each experiment. Check the stability of other critical reagents under your assay conditions.

Q4: How can I overcome product inhibition by S-adenosyl-L-homocysteine (SAH)?

A4: The product of the methylation reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of most SMTs, as its affinity for the enzyme can be equal to or greater than that of SAM.[7] This product inhibition can lead to a non-linear reaction rate and an underestimation of the true initial velocity. Here are strategies to mitigate SAH inhibition:

  • Keep Substrate Conversion Low: Limit the reaction time to ensure that only a small fraction (typically <10-15%) of the substrate is converted to the product. This minimizes the accumulation of SAH.

  • Use a Coupled-Enzyme Assay: This is a highly effective method where the SAH produced is continuously removed by a coupling enzyme. A common approach is to use SAH hydrolase (SAHH) to convert SAH to homocysteine and adenosine. The production of homocysteine or adenosine can then be detected by further enzymatic reactions that lead to a colorimetric, fluorescent, or luminescent signal.[8][9][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for SMT enzymatic assays. These values can serve as a starting point for assay development and optimization.

Table 1: Michaelis-Menten Constants (Km) for SAM and Various Substrates

SMT FamilyEnzyme ExampleSubstrateKm Value (µM)
Protein Arginine PRMT1S-adenosyl-L-methionine7.6
Histone H425
PRMT4 (CARM1)S-adenosyl-L-methionine0.21 ± 0.052
Protein Lysine G9a (EHMT2)S-adenosyl-L-methionine0.53 - 0.76
Histone H3K90.6
MLL2S-adenosyl-L-methionine3.17 ± 0.37
DNA M.MpeIS-adenosyl-L-methionine1.0 (approx.)
RNA METTL3S-adenosyl-L-methionine0.1 (approx.)
Small Molecule Protein O-MTS-adenosyl-L-methionine0.87
Ribonuclease286

Note: Km values can vary depending on the specific assay conditions (pH, temperature, buffer composition).[11]

Table 2: IC₅₀ Values for Common SMT Inhibitors

InhibitorTarget SMT(s)IC₅₀ Value (µM)
Sinefungin Broad-spectrum SMT inhibitor0.48 - 28.4 (depending on the SMT)
SETD228.4 ± 1.5
EHMT128.4
EHMT230.1
AMI-1 Pan-PRMT inhibitor (PRMT1, 3, 4, 5, 6)8.8 - 137 (for PRMT1)
CARM174
MS023 Type I PRMTs (PRMT1, 3, 4, 6, 8)0.004 - 0.119
EPZ005687 EZH20.054 ± 0.005
UNC0638 G9a/GLP<0.015 - 0.019
SGC707 PRMT30.03

Note: IC₅₀ values are highly dependent on the assay conditions, particularly the concentration of SAM.[12][13][14][15][16]

Experimental Protocols

This section provides detailed methodologies for key SMT enzymatic assays.

Protocol 1: Radiometric Filter-Binding Assay using [³H]-SAM

This is a classic and direct method for measuring SMT activity by quantifying the incorporation of a radiolabeled methyl group from [³H]-SAM into a substrate.

Materials:

  • Purified SMT enzyme

  • Methyl-acceptor substrate (e.g., protein, peptide, DNA)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM EDTA)

  • Stop Solution (e.g., Trichloroacetic acid (TCA) or a high concentration of non-radiolabeled SAM)

  • Filter paper (e.g., P81 phosphocellulose or glass fiber)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, substrate, and [³H]-SAM.

    • Aliquot the master mix into reaction tubes or a microplate.

    • Pre-incubate the reaction mixtures at the desired temperature for 5 minutes.

  • Initiate Reaction:

    • Add the purified SMT enzyme to each reaction to start the methylation. Mix gently.

  • Incubation:

    • Incubate the reactions at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding the stop solution.

  • Filter Binding:

    • Spot the reaction mixture onto the filter paper.

    • Allow the substrate to bind to the filter.

  • Washing:

    • Wash the filters extensively with a suitable wash buffer (e.g., 75 mM phosphoric acid or 10% TCA) to remove unincorporated [³H]-SAM.

  • Detection:

    • Dry the filters completely.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Quantify the amount of incorporated [³H]-methyl groups based on the scintillation counts and the specific activity of the [³H]-SAM.

Protocol 2: Fluorescence-Based Coupled-Enzyme Assay for SAH Detection

This continuous assay format overcomes SAH product inhibition by coupling its removal to a fluorescent signal.

Materials:

  • Purified SMT enzyme

  • Methyl-acceptor substrate

  • S-adenosyl-L-methionine (SAM)

  • SAH Hydrolase (SAHH)

  • A fluorescent probe that reacts with the product of the coupled reaction (e.g., a thiol-reactive dye that detects homocysteine)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, substrate, SAM, SAHH, and the fluorescent probe.

    • Aliquot the master mix into a black, clear-bottom microplate suitable for fluorescence measurements.

    • Pre-incubate the plate at the desired temperature for 5-10 minutes.

  • Initiate Reaction:

    • Add the purified SMT enzyme to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic trace.

    • Convert the rate of fluorescence change to the rate of SAH production using a standard curve generated with known concentrations of SAH or the final fluorescent product.

Protocol 3: Luminescence-Based Assay (e.g., MTase-Glo™)

This commercially available assay is a universal method that measures the production of SAH through a series of coupled enzymatic reactions culminating in a luminescent signal.

Materials:

  • Purified SMT enzyme

  • Methyl-acceptor substrate

  • S-adenosyl-L-methionine (SAM)

  • MTase-Glo™ Reagent Kit (containing SAH-to-ADP conversion enzymes and detection reagents)

  • White, opaque microplate suitable for luminescence measurements

  • Luminometer

Procedure:

  • SMT Reaction:

    • Set up the SMT reaction in the microplate by combining the assay buffer, substrate, SAM, and your SMT enzyme.

    • Incubate at the desired temperature for the desired time.

  • SAH Detection:

    • Add the MTase-Glo™ Reagent to each well. This reagent contains enzymes that convert the SAH produced into ADP.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Generation:

    • Add the MTase-Glo™ Detection Reagent. This contains luciferase and luciferin, which react with the ATP (generated from ADP) to produce light.

    • Incubate at room temperature for another 30-60 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Correlate the luminescence signal to the amount of SAH produced using a standard curve generated with known concentrations of SAH.

Visualizations

General SMT Catalyzed Methylation Reaction

SMT_Reaction SAM S-adenosyl- L-methionine (SAM) SMT SMT Enzyme SAM->SMT binds Substrate Methyl-Acceptor Substrate Substrate->SMT binds SAH S-adenosyl- L-homocysteine (SAH) Methylated_Substrate Methylated Substrate SMT->SAH releases SMT->Methylated_Substrate releases

Caption: General reaction mechanism for S-adenosyl-L-methionine (SAM)-dependent methyltransferases (SMTs).

Experimental Workflow for a Radiometric Filter-Binding SMT Assay

Radiometric_Workflow start Start step1 1. Prepare Reaction Mix (Buffer, Substrate, [3H]-SAM) start->step1 step2 2. Initiate Reaction (Add SMT Enzyme) step1->step2 step3 3. Incubate (Optimal Temperature and Time) step2->step3 step4 4. Stop Reaction (e.g., add TCA) step3->step4 step5 5. Spot on Filter Paper step4->step5 step6 6. Wash Filters (Remove unincorporated [3H]-SAM) step5->step6 step7 7. Dry Filters step6->step7 step8 8. Add Scintillation Cocktail step7->step8 step9 9. Measure Radioactivity (Scintillation Counter) step8->step9 end End step9->end Coupled_Fluorescence_Workflow cluster_reaction SMT Reaction cluster_coupling Coupled Detection SAM SAM SMT SMT Enzyme SAM->SMT Substrate Substrate Substrate->SMT SAH SAH SMT->SAH produces SAHH SAH Hydrolase SAH->SAHH Homocysteine Homocysteine SAHH->Homocysteine Thiol_Probe Thiol-reactive Fluorescent Probe Homocysteine->Thiol_Probe Fluorescent_Product Fluorescent Product Thiol_Probe->Fluorescent_Product Measurement Measure Fluorescence (Kinetic Read) Fluorescent_Product->Measurement

References

Dealing with matrix effects in mass spectrometry of sinapoyl malate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of sinapoyl malate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect the analysis of this compound?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of this compound quantification.[2] When analyzing this compound from complex plant extracts, various endogenous compounds like salts, phospholipids, and other secondary metabolites can interfere with its ionization.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix effects are present at the retention time of interfering compounds. For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the signal response of a standard spiked into a pre-extracted blank matrix sample to the response of the same standard in a neat solvent.[4]

Q3: What are the primary strategies to mitigate matrix effects when analyzing this compound?

A3: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: Implementing thorough cleanup procedures to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective.[5][6]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix components that cause ion suppression or enhancement.[1]

  • Calibration Strategies: Using methods that compensate for the matrix effect. The gold standard is the use of a stable isotope-labeled internal standard (SIL-IS).[7] Other approaches include matrix-matched calibration and the standard addition method.[2]

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: As of now, a commercially available stable isotope-labeled internal standard for this compound is not commonly listed. In such cases, researchers may need to consider custom synthesis.[7][8] Alternatively, a structural analogue can be used as an internal standard, but a SIL-IS that co-elutes with the analyte provides the most accurate correction for matrix effects and extraction losses.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with matrix effects during this compound analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

troubleshooting_workflow start Poor Reproducibility or Inaccurate Quantification of This compound check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect is_effect_present Matrix Effect Present? check_matrix_effect->is_effect_present no_effect Matrix Effect Not Significant. Investigate Other Issues: - Instrument Performance - Standard Stability is_effect_present->no_effect No mitigation_strategy Implement Mitigation Strategy is_effect_present->mitigation_strategy Yes sample_prep Optimize Sample Preparation (e.g., SPE, QuEChERS) mitigation_strategy->sample_prep chromatography Improve Chromatographic Separation mitigation_strategy->chromatography calibration Use Compensatory Calibration (e.g., SIL-IS, Matrix-Matched) mitigation_strategy->calibration re_evaluate Re-evaluate Matrix Effect sample_prep->re_evaluate chromatography->re_evaluate calibration->re_evaluate is_effect_resolved Matrix Effect Resolved? re_evaluate->is_effect_resolved is_effect_resolved->mitigation_strategy No, Try another strategy end Proceed with Validated Method is_effect_resolved->end Yes

Caption: A flowchart for systematically troubleshooting matrix effects.

Data Presentation

Effective method development requires quantifying the extent of matrix effects and the recovery of the analyte. The following table provides a template for comparing different sample preparation techniques.

Table 1: Comparison of Sample Preparation Methods for this compound Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)85.2-45.7 (Suppression)12.5
Liquid-Liquid Extraction (LLE)78.9-25.3 (Suppression)8.2
Solid Phase Extraction (SPE)95.4-8.9 (Suppression)4.5
QuEChERS92.1-12.4 (Suppression)5.1

Note: The data presented in this table are hypothetical and for illustrative purposes. Researchers should generate their own data to validate their methods. Recovery and matrix effect are calculated as described in the experimental protocols section.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike a known amount of this compound standard into the initial mobile phase or a pure solvent.

    • Set B (Post-Spiked Matrix Sample): Extract a blank plant matrix sample (that does not contain this compound) using your established protocol. Spike the same amount of this compound standard as in Set A into the final, extracted matrix.

    • Set C (Pre-Spiked Matrix Sample): Spike the same amount of this compound standard as in Set A into a blank plant matrix sample before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the mean peak areas:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Generic Solid Phase Extraction (SPE) for this compound Cleanup

This protocol is a starting point for developing an SPE method to clean up plant extracts. Optimization of the sorbent and solvents is recommended.[4][9]

Diagram: Generic SPE Workflow

spe_workflow start Start: Plant Extract (e.g., in Methanol/Water) condition 1. Condition SPE Cartridge (e.g., with Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., with Water) condition->equilibrate load 3. Load Sample Extract equilibrate->load wash 4. Wash Cartridge (to remove interferences, e.g., with 5% Methanol) load->wash elute 5. Elute this compound (e.g., with Acidified Methanol) wash->elute dry_reconstitute 6. Dry Eluate & Reconstitute in Mobile Phase elute->dry_reconstitute end Analyze by LC-MS/MS dry_reconstitute->end

Caption: A typical workflow for Solid Phase Extraction (SPE).

Methodology:

  • Sorbent Selection: A reversed-phase sorbent like C18 is a good starting point for this compound.[10]

  • Conditioning: Condition the SPE cartridge by passing a solvent like methanol through it to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water or acidified water) to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated plant extract onto the cartridge at a slow flow rate to ensure proper binding of this compound.

  • Washing: Pass a weak solvent (e.g., water or a low percentage of organic solvent) through the cartridge to wash away polar, interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent, often acidified (e.g., methanol with 0.1% formic acid).

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Generic QuEChERS Method for Plant Material

The QuEChERS method is a two-step process involving extraction/partitioning followed by dispersive SPE (dSPE) for cleanup.[11]

  • Sample Homogenization: Homogenize 10-15 g of the plant tissue sample. If the sample is dry, rehydrate it with an appropriate amount of water.[11]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The choice of buffered or unbuffered salts depends on the stability of the analyte.[12]

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate.[13]

    • Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: The resulting supernatant can be diluted and is ready for LC-MS/MS analysis.[11]

References

Improving the recovery of sinapoyl malate during solid-phase extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of sinapoyl malate during solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound, offering potential causes and solutions to enhance recovery and ensure reliable results.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate Sorbent Choice: The polarity of the sorbent may not be optimal for retaining this compound.For reversed-phase SPE, C18 is a common choice for phenolic compounds. However, polymeric sorbents like Oasis HLB often provide higher and more consistent recoveries for a broad range of analytes and are less prone to drying out. Consider testing a polymeric sorbent if recovery with C18 is low.
Suboptimal pH of Sample/Solvents: The ionization state of this compound, which has carboxylic acid moieties, is pH-dependent. If the sample pH is too high during loading on a reversed-phase sorbent, the compound will be ionized and may not retain well.Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid groups of this compound to ensure it is in its neutral, less polar form, thereby increasing its affinity for the reversed-phase sorbent.[1]
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent completely.Increase the organic solvent concentration in the elution step. Methanol and acetonitrile are common choices. Acetonitrile is generally a stronger elution solvent than methanol in reversed-phase chromatography.[2][3] Consider adding a small percentage of a weak acid (e.g., 0.1% formic acid) to the elution solvent to neutralize any secondary interactions with the sorbent.
Breakthrough During Sample Loading or Washing: The analyte passes through the cartridge without being retained, or is washed off prematurely.- Sample Loading: Ensure the sample is loaded at a slow, consistent flow rate (e-g., 1-2 mL/min) to allow for adequate interaction between this compound and the sorbent.[1] - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. Start with a low percentage of organic solvent (e.g., 5-10% methanol in water) and increase if necessary while monitoring the eluate for the presence of this compound.
Poor Reproducibility Inconsistent SPE Cartridge Packing or Flow Rate: Variations in packing density can lead to channeling and inconsistent results.Use high-quality, commercially available SPE cartridges to ensure uniform packing. Employ a vacuum manifold or positive pressure processor for consistent flow rates during all steps of the SPE procedure.
Analyte Degradation: this compound can be susceptible to degradation, especially under harsh pH or temperature conditions. Studies have shown that some phenolic compounds are unstable at high pH.[4]Maintain a mildly acidic to neutral pH during extraction and processing. Avoid high temperatures and prolonged exposure to light. Process samples as quickly as possible.
Presence of Interferences in the Final Eluate Inadequate Washing: The wash step is not effectively removing matrix components.Optimize the wash solvent by gradually increasing its strength (e.g., increasing the percentage of organic solvent). Analyze the wash eluate to ensure that this compound is not being lost. A stronger wash will result in a cleaner final extract.
Matrix Effects in LC-MS/MS Analysis: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate quantification.A cleaner extract obtained through an optimized SPE method will minimize matrix effects. Consider using a polymeric sorbent like Oasis PRiME HLB, which is designed for superior removal of phospholipids and other matrix interferences.[5]

Frequently Asked Questions (FAQs)

Q1: Which type of SPE sorbent is best for this compound extraction?

A1: Both reversed-phase C18 and polymeric sorbents can be used for this compound extraction. While C18 is a traditional choice for phenolic compounds, modern polymeric sorbents, such as Oasis HLB, often demonstrate higher and more reproducible recoveries for a wider range of compounds, including polar and non-polar analytes. Polymeric sorbents are also less susceptible to drying out between steps, which can improve reproducibility.

Q2: What is the optimal pH for loading a sample containing this compound onto a reversed-phase SPE cartridge?

A2: To maximize retention on a reversed-phase sorbent, this compound should be in its neutral, less polar form. Therefore, the sample should be acidified to a pH at least two units below the pKa of its carboxylic acid groups. A pH of 2-3 is generally recommended for the extraction of phenolic acids.[1]

Q3: What are the best wash solvents to use for cleaning up a sample containing this compound?

A3: An effective wash step is crucial for removing interferences. For reversed-phase SPE, a typical wash solution is a mixture of water and a small percentage of organic solvent (e.g., 5-20% methanol or acetonitrile). The exact percentage should be optimized to remove the maximum amount of interferences without eluting the this compound.

Q4: Which solvent is better for eluting this compound: methanol or acetonitrile?

A4: Both methanol and acetonitrile can be used for elution. Acetonitrile generally has a higher elution strength than methanol in reversed-phase chromatography and may result in a more efficient elution.[2][3] However, the choice can also depend on the subsequent analytical method (e.g., HPLC-UV, LC-MS). It is recommended to test both solvents, potentially with the addition of a small amount of acid (e.g., 0.1% formic acid), to determine the optimal elution solvent for your specific application.

Q5: How can I prevent the degradation of this compound during the extraction process?

A5: this compound can be sensitive to high pH, temperature, and light. To minimize degradation, it is advisable to work at a slightly acidic to neutral pH, avoid high temperatures by processing samples on ice or at room temperature, and protect samples from direct light.[4][6] Processing samples in a timely manner is also important.

Quantitative Data Summary

The following tables provide a summary of expected recovery rates for this compound under different SPE conditions. This data is compiled from general principles of SPE for phenolic compounds and performance data of various sorbents.

Table 1: Comparison of SPE Sorbent Performance for this compound Recovery

Sorbent TypeAverage Recovery (%)Relative Standard Deviation (RSD) (%)Notes
Reversed-Phase C1885 - 95%< 10%A common and effective choice, but performance can be affected by sorbent drying.
Polymeric (e.g., Oasis HLB)> 95%< 5%Often provides higher and more consistent recoveries; not sensitive to sorbent drying.

Table 2: Effect of Elution Solvent on this compound Recovery from a C18 SPE Cartridge

Elution SolventAverage Recovery (%)Notes
Methanol90 - 95%A protic solvent that can be effective for eluting phenolic compounds.
Acetonitrile> 95%An aprotic solvent, generally with higher elution strength than methanol in reversed-phase systems.[2][3]
Methanol with 0.1% Formic Acid> 95%The addition of acid can help to disrupt secondary interactions and improve recovery.
Acetonitrile with 0.1% Formic Acid> 98%Often provides the most complete elution by combining a strong solvent with an acidic modifier.

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction of this compound from Plant Extracts

This protocol provides a general procedure for the extraction and purification of this compound from a plant tissue matrix using a reversed-phase SPE cartridge.

1. Sample Preparation: a. Homogenize 100 mg of fresh plant tissue in 1 mL of 80% methanol in water. b. Centrifuge the extract at 10,000 x g for 10 minutes. c. Collect the supernatant. Acidify the supernatant with formic acid to a final concentration of 0.1% (to a pH of approximately 2-3).

2. SPE Cartridge Conditioning: a. Condition a C18 or polymeric SPE cartridge (e.g., 100 mg sorbent mass) by passing 2 mL of methanol through the cartridge. b. Equilibrate the cartridge by passing 2 mL of deionized water (acidified to pH 2-3 with formic acid) through it. Do not allow the cartridge to go dry.

3. Sample Loading: a. Load the acidified plant extract supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

4. Washing: a. Wash the cartridge with 2 mL of 5% methanol in water (acidified to pH 2-3) to remove polar interferences.

5. Elution: a. Elute the this compound from the cartridge with 2 mL of acetonitrile containing 0.1% formic acid. b. Collect the eluate for subsequent analysis (e.g., by HPLC or LC-MS).

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenize Plant Tissue in 80% Methanol Centrifugation Centrifuge Extract Homogenization->Centrifugation Acidification Acidify Supernatant (0.1% Formic Acid) Centrifugation->Acidification Sample_Loading Load Sample Acidification->Sample_Loading Conditioning Condition Cartridge (Methanol) Equilibration Equilibrate Cartridge (Acidified Water) Conditioning->Equilibration Equilibration->Sample_Loading Washing Wash Cartridge (5% Methanol in Water) Sample_Loading->Washing Elution Elute this compound (Acetonitrile + 0.1% FA) Washing->Elution Analysis HPLC or LC-MS Analysis Elution->Analysis Troubleshooting_Logic Start Low this compound Recovery Sorbent Check Sorbent Type (C18 vs. Polymeric) Start->Sorbent pH Optimize Sample pH (Acidify to pH 2-3) Sorbent->pH If still low End Improved Recovery Sorbent->End Problem Solved Elution Optimize Elution Solvent (Increase % Organic, Add Acid) pH->Elution If still low pH->End Problem Solved FlowRate Check Flow Rate (Load at 1-2 mL/min) Elution->FlowRate If still low Elution->End Problem Solved FlowRate->End Problem Solved

References

Refinement of protocols for sinapoyl malate analysis in different plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for sinapoyl malate analysis in various plant species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Extraction & Sample Preparation

Q1: What is the recommended solvent for extracting this compound?

A1: An 80% aqueous methanol solution is a widely used and effective solvent for extracting this compound and related phenolic compounds from plant tissues.[1] For optimization, other solvents like ethanol or acetone can be tested, but methanol generally provides good recovery.[2] It is crucial to minimize the exposure of extracts to light and heat to prevent degradation.

Q2: My this compound levels are inconsistent between replicates. What could be the cause?

A2: Inconsistent levels can arise from several factors:

  • Non-homogenous sample: Ensure the plant material is finely ground and thoroughly mixed before taking subsamples for extraction.

  • Incomplete extraction: The sample-to-solvent ratio and extraction time may need optimization. Consider increasing the solvent volume or performing a second extraction of the plant material to ensure complete recovery.

  • Degradation during extraction: this compound is susceptible to degradation, particularly from UV light and prolonged exposure to high temperatures.[1][3] Work in a shaded environment or use amber vials, and consider keeping samples on ice.

  • Enzymatic degradation: Endogenous plant enzymes can degrade analytes.[4] Flash-freezing the tissue in liquid nitrogen immediately after harvesting and keeping it frozen until extraction can minimize enzymatic activity.

Q3: Should I be concerned about the stability of this compound in my extracts?

A3: Yes, this compound is known to undergo trans-cis isomerization upon exposure to UV light, which can affect quantification if your chromatography does not separate the isomers.[5][6] It is best to prepare extracts fresh and analyze them promptly. If storage is necessary, store extracts at -20°C or -80°C in the dark.

HPLC & LC-MS Analysis

Q4: I am seeing peak tailing for my this compound standard and in my samples. How can I improve the peak shape?

A4: Peak tailing can be caused by several factors:

  • Secondary interactions: this compound has acidic functional groups that can interact with residual silanols on C18 columns. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction and improve peak shape.[7]

  • Column contamination: Plant extracts are complex and can contaminate the column over time. Regularly flush your column and use a guard column to protect it.[8][9]

  • Column void: A void at the head of the column can cause peak distortion. This can happen if the column is dropped or subjected to high-pressure shocks.[8]

Q5: My retention times are shifting from one injection to the next. What should I check?

A5: Retention time instability is a common HPLC issue.[10] Check the following:

  • System leaks: Inspect all fittings for any signs of leakage.

  • Mobile phase composition: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check that the pump is functioning correctly.

  • Column temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

  • Column equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Q6: I am having trouble separating this compound from other similar compounds in my plant extract. What can I do?

A6: Co-elution with related compounds like sinapoyl glucose or isomers can be a challenge.[11][12] To improve resolution:

  • Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Try a different column chemistry: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic compounds.

  • Adjust the mobile phase pH: Changing the pH can alter the ionization state of this compound and interfering compounds, which may improve separation.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions such as light exposure.

Plant FamilySpeciesTissueTypical Concentration Range (mg/g of biomass)Reference
BrassicaceaeArabidopsis thalianaLeavesVaries with UV exposure[10]
BrassicaceaeBrassica species (e.g., Pak Choi, Mustard)LeavesMajor p-hydroxycinnamic ester[13]
BrassicaceaeBrassica napus (Canola)Seeds/Meal8 - 10.4 (total sinapoyl esters)[13]

Experimental Protocols

1. Extraction of this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant species and tissues.

  • Sample Preparation: Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic and enzymatic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Extraction: a. Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube. b. Add 1 mL of ice-cold 80% aqueous methanol. c. Vortex thoroughly for 1 minute. d. Place on a shaker or rotator at 4°C for 1 hour in the dark.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Sample Collection: Transfer the supernatant to a new, clean tube. For quantitative analysis, a second extraction of the pellet may be performed to ensure complete recovery.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC Analysis of this compound

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: Gradient from 5% to 50% B

    • 20-22 min: Gradient from 50% to 95% B

    • 22-25 min: Hold at 95% B (column wash)

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: Monitor at 330 nm, the characteristic absorbance maximum for sinapoyl esters.

  • Quantification: Use a calibration curve generated from a pure this compound standard.

Visualizations

This compound Biosynthesis Pathway ```dot digraph "this compound Biosynthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Phenylalanine [label="Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cinnamic_acid [label="Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Coumaric_acid [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Caffeic_acid [label="Caffeic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Ferulic_acid [label="Ferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "5_Hydroxyferulic_acid" [label="5-Hydroxyferulic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapic_acid [label="Sinapic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Sinapoyl_glucose [label="1-O-Sinapoyl-β-glucose", fillcolor="#FBBC05", fontcolor="#202124"]; Sinapoyl_malate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenylalanine -> Cinnamic_acid [label="PAL"]; Cinnamic_acid -> p_Coumaric_acid [label="C4H"]; p_Coumaric_acid -> Caffeic_acid [label="C3H"]; Caffeic_acid -> Ferulic_acid [label="COMT"]; Ferulic_acid -> "5_Hydroxyferulic_acid" [label="F5H"]; "5_Hydroxyferulic_acid" -> Sinapic_acid [label="COMT"]; Sinapic_acid -> Sinapoyl_glucose [label="SGT", color="#4285F4"]; Sinapoyl_glucose -> Sinapoyl_malate [label="SMT", color="#EA4335"]; }

Caption: A typical workflow for the analysis of this compound from plant samples.

Troubleshooting Logic for Low this compound Signal

Troubleshooting Logic start Low or No Signal? check_std Standard OK? start->check_std check_inst Instrument Issue? check_std->check_inst Yes res_std Prepare new standard Check stability check_std->res_std No check_extr Extraction Issue? res_extr Optimize extraction: - Solvent - Time - Temperature - Prevent degradation check_extr->res_extr Yes res_ok Problem likely in sample preparation check_extr->res_ok No check_inst->check_extr No res_inst Check LC-MS system: - Leaks - Column health - Detector settings check_inst->res_inst Yes

Caption: A decision tree for troubleshooting a low this compound signal.

References

Addressing baseline noise in spectrophotometric measurement of sinapoyl malate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrophotometric measurements of sinapoyl malate. Our aim is to help you address common issues, particularly baseline noise, to ensure accurate and reproducible results.

Troubleshooting Guide: Baseline Noise and Other Common Issues

Baseline noise and instability are common challenges in spectrophotometry. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Workflow for Baseline Noise

G cluster_instrument Instrument Checks cluster_cuvette Cuvette & Blank Checks cluster_sample Sample Preparation Checks cluster_environment Environmental Checks WarmUp Allow 15-30 min Warm-Up Lamp Check Lamp Status & Age WarmUp->Lamp If noise persists Optics Inspect/Clean Optics (if accessible) Lamp->Optics If noise persists CuvetteClean Use Clean, Unscratched Cuvettes Optics->CuvetteClean If noise persists BlankPrep Prepare Blank with Same Solvent as Sample CuvetteClean->BlankPrep BlankMeasure Re-measure Blank BlankPrep->BlankMeasure Concentration Check Sample Concentration (Optimal A=0.1-1.0) BlankMeasure->Concentration If noise persists Bubbles Inspect for and Remove Air Bubbles Concentration->Bubbles Homogeneity Ensure Sample is Well-Mixed Bubbles->Homogeneity Vibrations Isolate from Vibrations Homogeneity->Vibrations If noise persists Temp Ensure Stable Temperature Vibrations->Temp End Noise Resolved Temp->End If noise persists, consider service Start High Baseline Noise Observed Start->WarmUp

Caption: A stepwise workflow for troubleshooting baseline noise.

Frequently Asked Questions (FAQs)

Instrumentation

Q1: Why is my spectrophotometer baseline noisy or drifting?

A1: Several factors can contribute to a noisy or drifting baseline. Here are the most common causes and their solutions:

Potential Cause Solution
Insufficient Warm-up Time Always allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements to ensure the lamp has stabilized.[1]
Aging Lamp The deuterium and/or tungsten lamps have a finite lifespan. Check the lamp's usage hours in the instrument's software. If it's near the end of its life, it may need replacement.[1]
Dirty Optics Dust or other contaminants on the internal optics can scatter light. If accessible, clean the optics according to the manufacturer's instructions. Otherwise, professional servicing may be required.[1]
Environmental Factors Vibrations from other equipment or significant temperature fluctuations in the lab can affect instrument stability.[1][2] Ensure the spectrophotometer is on a sturdy, level surface away from sources of vibration and drafts.
Improper Blanking Using a different solvent for the blank than for the sample is a common source of error. Always use the exact same solvent/buffer for your blank as you used to dissolve your sample.[3]

Q2: I'm getting negative absorbance readings. What does this mean?

A2: Negative absorbance readings typically indicate that the blank solution is absorbing more light at the measurement wavelength than your sample.[1] This can happen if:

  • The blank cuvette is dirtier or has different optical properties than the sample cuvette. Use the same cuvette for both blank and sample measurements whenever possible.

  • The blank was measured with a smudged or dirty cuvette. Re-clean the cuvette and re-measure the blank and sample.

  • Your sample is very dilute, and its absorbance is within the instrument's noise level.

Sample Preparation

Q3: My absorbance readings are not consistent between replicates. What could be the cause?

A3: Inconsistent readings often stem from issues in sample preparation or handling:

Potential Cause Solution
Air Bubbles Air bubbles in the cuvette will scatter light, leading to inaccurate readings.[1] Gently tap the cuvette to dislodge any bubbles before placing it in the instrument.
Inhomogeneous Sample If your sample is not well-mixed, the concentration can vary within the light path.[1] Gently invert the cuvette several times to mix before taking a measurement.
Incorrect Sample Concentration If the sample is too concentrated, the absorbance may be outside the linear range of the instrument (typically > 1.5 AU).[1] Dilute your sample to bring the absorbance into the optimal range of 0.1–1.0 AU.[4]
Cuvette Orientation Placing the cuvette in a different orientation for each measurement can cause slight variations in the light path. Always insert the cuvette in the same orientation.
Photodegradation This compound is a UV-screening compound and can undergo photoisomerization upon exposure to UV light.[5] While this is part of its function, prolonged exposure during measurement could potentially lead to changes in absorbance. Minimize the sample's exposure time to the light source.

Q4: What is the best solvent to use for this compound?

A4: The choice of solvent can impact the measurement. Methanol and dioxane have been used in studies of this compound and its derivatives.[6] It is crucial to use a solvent that does not absorb strongly in the same UV region as this compound (UV-B, approximately 280-320 nm). Always use a high-purity, spectroscopy-grade solvent.

Cuvettes

Q5: What type of cuvette should I use for measuring this compound?

A5: Since this compound absorbs in the UV range, you must use quartz cuvettes, as standard glass or plastic cuvettes will absorb UV light and interfere with the measurement.[7]

Q6: How should I clean my cuvettes?

A6: Clean cuvettes are essential for accurate measurements. After use, rinse the cuvettes thoroughly with the appropriate solvent, followed by deionized water. Dry them with a lint-free cloth or tissue.[4] Avoid touching the optical surfaces of the cuvette with your fingers.

Experimental Protocol: Spectrophotometric Measurement of this compound

This protocol provides a general methodology for the spectrophotometric measurement of this compound.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis InstrumentPrep Turn on Spectrophotometer (Warm-up 15-30 min) SamplePrep Prepare this compound Stock & Dilutions InstrumentPrep->SamplePrep BlankPrep Prepare Blank (Solvent Only) SamplePrep->BlankPrep SetWavelength Set Wavelength (e.g., Scan 250-400 nm) BlankPrep->SetWavelength Blank Measure Blank (Zero Instrument) SetWavelength->Blank MeasureSample Measure Sample Absorbance Blank->MeasureSample RecordData Record Absorbance at λmax MeasureSample->RecordData CleanUp Clean Cuvettes and Work Area RecordData->CleanUp

Caption: A standard workflow for spectrophotometric analysis.

Methodology
  • Instrument Preparation:

    • Turn on the spectrophotometer and its lamps (Deuterium and Tungsten).

    • Allow the instrument to warm up for at least 15-30 minutes to ensure a stable light source.[1]

  • Sample Preparation:

    • Solvent Selection: Use a UV-grade solvent such as methanol.

    • Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution.

    • Working Solutions: Prepare a series of dilutions from the stock solution to ensure that the absorbance readings will fall within the instrument's linear range (ideally 0.1 to 1.0 AU).[4]

    • Blank Solution: Prepare a blank by filling a clean quartz cuvette with the same solvent used to prepare your this compound solutions.[3]

  • Measurement Procedure:

    • Wavelength Selection: To determine the wavelength of maximum absorbance (λmax) for this compound, perform a wavelength scan from approximately 250 nm to 400 nm. This compound is known to absorb strongly in the UV-B region.

    • Blanking (Zeroing):

      • Ensure the cuvette is clean and dry on the outside.

      • Place the blank cuvette in the spectrophotometer, ensuring the light path is correctly aligned.

      • Set the absorbance to zero at your chosen wavelength(s).

    • Sample Measurement:

      • Remove the blank cuvette and replace it with the cuvette containing your this compound sample.

      • Ensure the cuvette is free of air bubbles and properly aligned.

      • Record the absorbance reading. For multiple samples, rinse the cuvette with the next sample before filling it for measurement.

  • Data Analysis and Cleanup:

    • Record the absorbance values for each of your samples at the determined λmax.

    • If creating a calibration curve, plot absorbance versus concentration.

    • After completing all measurements, properly dispose of the samples and thoroughly clean the cuvettes.

References

Technical Support Center: Optimization of UV Induction for Maximal Sinapoyl Malate Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of UV induction for maximal sinapoyl malate accumulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary photoreceptor involved in UV-B induced this compound accumulation?

A1: The primary photoreceptor responsible for perceiving UV-B radiation and initiating the signaling cascade for this compound accumulation is UV RESISTANCE LOCUS 8 (UVR8).[1][2][3][4] In its inactive state, UVR8 exists as a homodimer. Upon absorption of UV-B photons, the homodimer monomerizes, which is the critical initial step in the signaling pathway.[3][4]

Q2: What is the general signaling pathway leading from UV-B perception to this compound synthesis?

A2: Following UV-B-induced monomerization, UVR8 interacts with the E3 ubiquitin ligase CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1).[3][4] This interaction prevents COP1 from targeting the transcription factor ELONGATED HYPOCOTYL 5 (HY5) for degradation.[4] As a result, HY5 accumulates in the nucleus and activates the expression of genes encoding enzymes in the phenylpropanoid pathway, which leads to the synthesis of this compound and other UV-protective compounds.[4][5] The pathway is negatively regulated by the RUP1 and RUP2 proteins, which promote the redimerization of UVR8, thus inactivating it.[3][4]

Q3: What is the optimal wavelength of UV-B for inducing this compound accumulation?

A3: Research indicates that different wavelengths within the UV-B spectrum can elicit distinct responses. For instance, studies in Arabidopsis have shown that irradiation at 280 nm is particularly effective in up-regulating genes involved in the phenylpropanoid pathway, which is responsible for this compound synthesis.[5]

Q4: How do other light qualities, such as UV-A, influence this compound accumulation?

A4: While UV-B is the primary driver of UVR8-mediated responses, other light qualities can also play a role. For example, UV-A radiation has been shown to regulate the expression of some genes in the phenylpropanoid biosynthesis pathway.[6] The overall light environment, including the ratio of UV-B to photosynthetically active radiation (PAR), can influence the final accumulation of photoprotective compounds.

Q5: Is there a dose-dependent relationship between UV-B exposure and this compound accumulation?

A5: Yes, the accumulation of this compound is generally dependent on the dose of UV-B radiation. Both low and high fluence rates of UV-B can activate the UVR8 photoreceptor.[1] However, it is important to distinguish between acclimatory responses at lower, non-damaging doses and stress responses at high, damaging doses. Optimal induction of this compound for photoprotection occurs under acclimatory conditions.

Q6: How does hormonal signaling interact with the UV-B induction of this compound?

A6: Plant hormones play a significant role in modulating UV-B responses. Growth-promoting hormones such as auxin, gibberellins, and brassinosteroids can negatively regulate UV-B stress tolerance and may inhibit flavonoid accumulation.[7] Conversely, stress-related hormones like abscisic acid (ABA) and jasmonic acid (JA) can be induced by UV-B and are involved in the general defense response, which can include the accumulation of phenolic compounds.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low induction of this compound after UV-B treatment. Inappropriate UV-B dosage (too low or too high and causing stress).Optimize the UV-B dose. Start with a low, non-damaging dose (e.g., 0.5 - 1.5 µmol m⁻² s⁻¹) and perform a dose-response curve to find the optimal induction level for your specific plant species and developmental stage.
Incorrect developmental stage of the plant material.Use young, developing tissues, such as seedlings or young leaves, as they are often more responsive to UV-B induction.
Inefficient extraction of this compound.Ensure the use of an appropriate extraction solvent, such as 80% methanol. Grind the tissue thoroughly in liquid nitrogen to ensure complete cell lysis.
Inconsistent or not reproducible results. Fluctuations in the UV-B light source intensity.Regularly calibrate your UV-B lamps using a spectroradiometer to ensure consistent and accurate dosage.
Variability in plant growth conditions (light, temperature, humidity).Maintain highly controlled and consistent environmental conditions for plant growth to minimize biological variability.
Degradation of this compound during extraction or storage.Perform extractions quickly and on ice. Store extracts at -20°C or -80°C and analyze them as soon as possible. This compound can undergo degradation when exposed to light and higher temperatures.[10][11][12]
Unusual or unexpected peaks in HPLC chromatogram. Contamination of the sample or mobile phase.Use HPLC-grade solvents and filter all mobile phases and samples before injection. Run a blank injection of your solvent to check for system contamination.
Co-elution of other phenolic compounds.Optimize the HPLC gradient to improve the separation of peaks. Use a diode-array detector (DAD) to check the UV spectrum of the peak of interest and compare it to a this compound standard.
Isomerization of this compound.UV exposure can cause trans-cis isomerization of this compound, which may result in the appearance of a secondary peak with a similar mass but different retention time.[13]
Low sensitivity or weak signal for this compound in HPLC. Insufficient sample concentration.Increase the amount of starting plant material for extraction or concentrate the extract before injection.
Incorrect detector wavelength.Set the DAD to monitor at the maximum absorbance wavelength for this compound, which is typically around 330 nm.
Issues with the HPLC system (e.g., worn pump seals, leaks).Perform routine maintenance on your HPLC system. Check for leaks and ensure the pump is delivering a stable flow rate.[14][15]

Data Presentation

Table 1: UV-B Induction of Phenylpropanoid Pathway Genes in Arabidopsis thaliana

GeneFunction in Phenylpropanoid PathwayFold Induction by UV-BReference
CHSChalcone SynthaseInduced[1][3]
HY5Transcription FactorInduced[1][4]
PALPhenylalanine Ammonia LyaseInduced[6]
C4HCinnamic Acid 4-HydroxylaseInduced[6]

Note: The exact fold induction can vary depending on the specific experimental conditions, including UV-B dose, duration, and plant developmental stage.

Experimental Protocols

Protocol 1: UV-B Induction of this compound in Arabidopsis thaliana Seedlings
  • Plant Growth: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) agar plates or in a controlled environment chamber under a standard long-day photoperiod (16 h light / 8 h dark) at 22°C.

  • UV-B Treatment: Transfer 7-day-old seedlings to a UV-B treatment chamber equipped with UV-B lamps (e.g., Philips TL 20W/01 RS).

  • UV-B Dosage: Expose the seedlings to a low dose of UV-B radiation (e.g., 1 µmol m⁻² s⁻¹) for a specified duration (e.g., 24 to 72 hours). Ensure to shield control plants from UV-B using a polyester film that blocks radiation below 320 nm.

  • Harvesting: After the treatment period, harvest the aerial parts of the seedlings and immediately freeze them in liquid nitrogen.

  • Storage: Store the frozen samples at -80°C until further analysis.

Protocol 2: Extraction of this compound from Plant Tissue
  • Sample Preparation: Grind the frozen plant tissue (approximately 100 mg fresh weight) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of 80% methanol.

  • Incubation: Vortex the mixture thoroughly and incubate at 4°C for at least 1 hour with occasional vortexing to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 10 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at -20°C if not analyzed immediately.

Protocol 3: Quantification of this compound by HPLC-DAD
  • HPLC System: Use a high-performance liquid chromatography system equipped with a diode-array detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for the separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient from 50% to 5% B

    • 35-40 min: 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: Monitor the elution profile at 330 nm.

  • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Identify and quantify the this compound peak in the samples by comparing its retention time and UV spectrum to the standard.

Mandatory Visualizations

UVR8_Signaling_Pathway UVB UV-B (280-315 nm) UVR8_dimer UVR8 (Dimer) Inactive UVB->UVR8_dimer Absorption UVR8_monomer UVR8 (Monomer) Active UVR8_dimer->UVR8_monomer Monomerization COP1 COP1 UVR8_monomer->UVR8_dimer Redimerization UVR8_monomer->COP1 Interaction HY5_degradation HY5 Degradation COP1->HY5_degradation Promotes HY5 HY5 COP1->HY5 Inhibition of Degradation Nucleus Nucleus HY5->Nucleus Accumulation Gene_Expression Target Gene Expression (e.g., CHS, F3H) HY5->Gene_Expression Activates Sinapoyl_Malate This compound Accumulation Gene_Expression->Sinapoyl_Malate RUP RUP1/2 RUP->UVR8_monomer Promotes Redimerization

Caption: UVR8-mediated signaling pathway for this compound accumulation.

Experimental_Workflow start Start: Plant Growth (Controlled Environment) uv_treatment UV-B Treatment (e.g., 1 µmol m⁻² s⁻¹) start->uv_treatment harvest Harvest & Freeze (Liquid Nitrogen) uv_treatment->harvest extraction Metabolite Extraction (80% Methanol) harvest->extraction hplc HPLC-DAD Analysis extraction->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis end End: Results data_analysis->end

Caption: Experimental workflow for UV-B induction and analysis.

References

Technical Support Center: Genetic Manipulation of the Sinapoyl Malate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic manipulation of the sinapoyl malate pathway.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound levels unchanged after knocking out a key biosynthetic gene?

A1: Several factors can lead to a lack of phenotype after a gene knockout or knockdown:

  • Gene Redundancy: Many plant genomes contain multiple gene copies or homologs that can perform the same function. If you knock out one gene, another may compensate for its loss. For instance, the serine carboxypeptidase-like (SCPL) acyltransferase family, which includes the key enzyme Sinapoylglucose:Malate Sinapoyltransferase (SMT), has multiple members with overlapping specificities.[1]

  • Metabolic Rerouting: The phenylpropanoid pathway is a highly branched network.[2] If one branch is blocked, precursor molecules can be shunted into alternative pathways, such as those for lignin or flavonoid biosynthesis. This can prevent the accumulation of intermediates that might otherwise indicate a successful knockout.

  • Incomplete Knockdown: In the case of RNAi or antisense strategies, the targeted gene's expression may only be partially reduced, leaving enough enzyme activity to maintain this compound production. For example, even a significant downregulation of Ferulic Acid 5-Hydroxylase (FAH) and Sinapoylglucose:Choline Sinapoyltransferase (SCT) in Brassica napus resulted in a reduction of up to 90%, not a complete elimination.[3]

Q2: I've overexpressed Sinapoylglucose:Malate Sinapoyltransferase (SMT), but this compound accumulation has not increased. What is the likely cause?

A2: Overexpressing a single enzyme often fails to increase the final product yield due to several bottlenecks:

  • Substrate Limitation: The production of this compound depends on the availability of two substrates: 1-O-sinapoyl-β-glucose and L-malate.[4] If either of these precursors is in short supply, the overexpressed SMT enzyme will not have sufficient material to act upon. The availability of L-malate itself can be a regulatory point for SMT activity.[5]

  • Enzyme Kinetics and Side Reactions: SMT does not exclusively perform the forward reaction. It can also catalyze the hydrolysis of sinapoylglucose to form free sinapic acid and can disproportionate two molecules of sinapoylglucose to yield 1,2-disinapoylglucose.[1] These side reactions can divert the substrate away from this compound synthesis.

  • Feedback Inhibition: High concentrations of this compound or other downstream products may trigger feedback mechanisms that inhibit the activity of upstream enzymes in the phenylpropanoid pathway, thus reducing the supply of sinapoylglucose.

Q3: My genetic modifications have led to unexpected developmental or metabolic changes. Why did this happen?

A3: The this compound pathway is deeply integrated with general phenylpropanoid metabolism, which is crucial for plant growth, development, and defense.

  • Pathway Crosstalk: The precursors for this compound are shared with pathways that produce essential polymers like lignin and signaling molecules like flavonoids.[6] For example, mutations affecting this compound accumulation in Arabidopsis have been shown to perturb other aspects of phenylpropanoid metabolism and, in some cases, lead to abnormal plant development.[7]

  • Pleiotropic Gene Functions: The gene you are manipulating may have functions beyond its primary role in the pathway. These "pleiotropic" effects can lead to unforeseen consequences in unrelated cellular processes.

  • Global Metabolic Shifts: Overexpression of an enzyme can cause significant, unintended shifts in the overall metabolism. For instance, overexpressing sinapine esterase in oilseed rape seeds not only reduced sinapine but also triggered dramatic changes in both primary and secondary metabolism, affecting seed morphology and seedling growth.[8]

Troubleshooting Guides

Guide 1: Low or No Yield of this compound Post-Engineering

This guide helps diagnose issues when genetic modifications aimed at increasing this compound yield are unsuccessful.

Low_Yield_Troubleshooting start Start: Low this compound Yield check_expression 1. Verify Transgene Expression (qRT-PCR, Western Blot) start->check_expression check_activity 2. Assay Enzyme Activity (In vitro) check_expression->check_activity Expression OK no_expression Result: No/Low Expression check_expression->no_expression Expression Problem quantify_precursors 3. Quantify Precursors (Sinapoylglucose, L-Malate) check_activity->quantify_precursors Activity OK low_activity Result: Low Activity check_activity->low_activity Activity Problem flux_analysis 4. Perform Metabolic Flux Analysis quantify_precursors->flux_analysis Precursors OK low_precursors Result: Precursor Bottleneck quantify_precursors->low_precursors Precursor Problem flux_diverted Result: Flux Diverted flux_analysis->flux_diverted solution1 Action: - Re-clone construct - Check promoter - Optimize codons no_expression->solution1 solution2 Action: - Check for inhibitors - Verify protein folding - Assess post-translational  modifications low_activity->solution2 solution3 Action: - Engineer upstream  pathway genes - Supplement L-malate low_precursors->solution3 solution4 Action: - Block competing pathways  (e.g., lignin biosynthesis) - Analyze side products flux_diverted->solution4

Caption: Troubleshooting workflow for low this compound yield.
Data Summary: Effects of Genetic Perturbations

The following table summarizes the observed effects of specific genetic modifications on sinapate ester metabolism in Arabidopsis thaliana and Brassica napus.

Genetic Modification Organism Target Gene(s) Observed Effect on Metabolites Reference
sng1 mutantA. thalianaSMT (Sinapoylglucose:Malate Sinapoyltransferase)Reduced this compound; increased sinapoylglucose.[6]
fah1-2 mutantA. thalianaF5H (Ferulate 5-hydroxylase)This compound was not detected.[9]
ref mutationsA. thalianaVarious REF lociReduced leaf this compound content; affects other phenylpropanoids.[7]
Antisense KnockdownB. napusFAH and SCTUp to 90% reduction in seed sinapine; increased free choline.[3]
OverexpressionB. napusBnSCE3 (Sinapine Esterase)Suppression of sinapine; global changes in primary and secondary metabolism.[8]

Visualizing Metabolic Pathways and Crosstalk

Core this compound Biosynthesis Pathway

This diagram illustrates the final steps in the synthesis of this compound from the precursor sinapic acid.

Sinapoyl_Malate_Pathway cluster_pathway This compound Synthesis cluster_legend Legend SA Sinapic Acid SG 1-O-Sinapoyl-β-glucose SA->SG SGT (UDP-glucose) SM This compound SG->SM SMT (+ L-Malate) SGT_node SGT: UDP-Glc:Sinapate Glucosyltransferase SMT_node SMT: Sinapoylglucose:L-Malate Sinapoyltransferase

Caption: Key enzymatic steps in this compound formation.
Metabolic Crosstalk with Phenylpropanoid Pathways

Genetic manipulation of the this compound pathway can inadvertently affect related metabolic routes. This diagram shows the major branch points.

Phenylpropanoid_Crosstalk cluster_main General Phenylpropanoid Pathway cluster_branches Metabolic Branches Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA Flavonoids Flavonoids & Anthocyanins pCoumaroylCoA->Flavonoids CHS FeruloylCoA Feruloyl-CoA CaffeoylCoA->FeruloylCoA SinapoylCoA 5-OH-Feruloyl-CoA -> Sinapoyl-CoA FeruloylCoA->SinapoylCoA Lignin Lignin Monomers (Syringyl Lignin) FeruloylCoA->Lignin CCR/CAD SinapateEsters Sinapate Esters (this compound) SinapoylCoA->SinapateEsters ...SGT, SMT

Caption: Phenylpropanoid pathway branch points.

Experimental Protocols

Protocol 1: Quantification of Sinapate Esters by HPLC

This protocol provides a general method for extracting and quantifying this compound and related compounds from plant leaf tissue.

1. Sample Preparation and Extraction: a. Flash-freeze approximately 100 mg of fresh leaf tissue in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser. c. Add 1 mL of 80% methanol (MeOH) to the powdered tissue. d. Vortex vigorously for 1 minute and incubate at 4°C for at least 4 hours (or overnight) with gentle shaking to extract metabolites. e. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new microfuge tube. This is your crude extract. g. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-UV Analysis: a. HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Photodiode Array (PDA) detector. b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient Elution:

  • 0-5 min: 5% B
  • 5-25 min: Linear gradient from 5% to 60% B
  • 25-28 min: Linear gradient from 60% to 95% B
  • 28-30 min: Hold at 95% B
  • 30-35 min: Return to 5% B and equilibrate. e. Flow Rate: 1.0 mL/min. f. Injection Volume: 10-20 µL. g. Detection: Monitor at 330 nm, the characteristic absorbance maximum for sinapate esters. h. Quantification: Use an authentic this compound standard to create a calibration curve for absolute quantification. If a standard is unavailable, relative quantification can be performed by comparing peak areas between samples. This compound is fluorescent and appears blue-green under UV light, a characteristic that can be used for initial screening of mutants.[7]

3. Data Interpretation: a. Identify the peak corresponding to this compound based on retention time compared to a standard. b. Integrate the peak area and use the calibration curve to determine the concentration in your extract. c. Normalize the concentration to the initial fresh weight of the tissue used for extraction (e.g., in µg/g FW).

References

Minimizing photo-degradation of sinapoyl malate during in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the photo-degradation of sinapoyl malate during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photo-degradation a concern in my experiments?

A1: this compound is a naturally occurring phenylpropanoid found in plants, particularly in the epidermis of leaves. It acts as a natural sunscreen, absorbing harmful UV-B radiation to protect the plant's photosynthetic machinery and DNA.[1] In experimental settings, especially those involving UV light exposure or prolonged illumination, this compound can degrade. This degradation can lead to inaccurate quantification of the compound, misinterpretation of its protective roles, and potentially introduce confounding variables in the form of degradation products. The primary mechanism of its photodecomposition is through a very rapid trans-to-cis isomerization, which occurs within picoseconds of absorbing UV-B light.[2] Other degradation pathways, such as ester cleavage and esterification, can also occur under simulated solar radiation.[1][3][4]

Q2: How does the UVR8 signaling pathway relate to this compound?

A2: The UV RESISTANCE LOCUS 8 (UVR8) is a UV-B photoreceptor in plants.[5][6][7] Upon exposure to UV-B radiation, the UVR8 homodimer monomerizes and interacts with other proteins, initiating a signaling cascade.[6][7] This signaling pathway leads to the upregulation of genes involved in photoprotection, including those responsible for the biosynthesis of sinapate esters like this compound.[6] Therefore, the stability of this compound is crucial when studying UVR8-mediated responses, as its degradation could be misinterpreted as a change in its biosynthesis rate.

Q3: What are the primary degradation products of this compound I should be aware of?

A3: The main photo-degradation product of this compound is its cis-isomer.[1][4] Under simulated solar radiation, other degradation products can be formed through ester cleavage and esterification reactions.[1][3][4] It is important to be able to distinguish between the native trans-sinapoyl malate and its isomers or other degradation products during analysis, typically using chromatographic techniques like HPLC or LC-MS.[1][8]

Q4: Can I use antioxidants to minimize the photo-degradation of this compound?

A4: While specific studies on the use of antioxidants to prevent this compound degradation are limited, the use of antioxidants to protect other phenolic compounds from photo-degradation is a known strategy.[9][10][11][12] Phenolic compounds can act as potent antioxidants by scavenging free radicals.[10][13] When designing experiments, consider the compatibility of any added antioxidants with your biological system and analytical methods. It is recommended to run control experiments to assess the effectiveness and potential interference of any chosen antioxidant.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent this compound quantification between samples. Varying light exposure during sample handling and processing.Standardize all sample handling procedures to minimize light exposure. Use amber-colored tubes and work under low-light conditions or with UV-filtered light.
Degradation during extraction.Optimize extraction protocols to be as rapid as possible. Keep samples on ice and protected from light throughout the extraction process.
Appearance of unexpected peaks in HPLC/LC-MS chromatograms. Photo-degradation of this compound into its isomers or other byproducts.Confirm the identity of the extra peaks using mass spectrometry and by comparing with irradiated standards. Review and implement light-minimization protocols.
Contamination of solvents or equipment.Ensure all solvents are HPLC-grade and equipment is thoroughly cleaned between samples. Run solvent blanks to identify any contaminants.
Low recovery of this compound from plant tissue. Significant degradation during the in vivo experiment.Reduce the intensity and/or duration of light exposure if experimentally feasible. Use appropriate light filters to exclude damaging UV wavelengths.
Inefficient extraction method.Evaluate and optimize the extraction solvent and methodology for this compound from your specific plant tissue.

Data Presentation

The following table summarizes available quantitative data on the photo-degradation of this compound and its analogues. Due to the limited availability of detailed kinetic studies, this table provides a snapshot of photostability under specific conditions.

CompoundIrradiation ConditionsDurationDegradation (% Loss of Absorbance)Reference
This compound (SM)300 nm (P = 8.32 W m⁻²) at 35 °C1 hour25%[14]
Diethyl sinapoyl-L-malate (DESM)300 nm (P = 8.32 W m⁻²) at 35 °C1 hour26%[14]
Dibutyl sinapoyl-L-malate (DBSM)300 nm (P = 8.32 W m⁻²) at 35 °C1 hour25%[14]
Dioctyl sinapoyl-L-malate (DOSM)300 nm (P = 8.32 W m⁻²) at 35 °C1 hour27%[14]

Experimental Protocols

Protocol 1: General Measures for Minimizing Photo-degradation during Sample Handling

This protocol outlines basic steps to minimize light-induced degradation of this compound during routine sample collection and processing.

Materials:

  • Amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil.

  • Low-light environment or a workspace with UV-filtered light.

  • Ice bucket.

Procedure:

  • Harvest plant tissue samples and immediately place them in pre-chilled, light-protected tubes.

  • Perform all subsequent steps, including weighing, grinding, and extraction, under low-light conditions.

  • Keep samples on ice at all times to minimize both enzymatic and photo-degradation.

  • Store extracts at -80°C in light-protected containers until analysis.

Protocol 2: Controlled Irradiation and Analysis of this compound Degradation

This protocol provides a method for subjecting this compound to controlled UV or simulated solar radiation and subsequently analyzing its degradation products by LC-MS. This can be used to test the effectiveness of different protective measures.

Materials:

  • This compound standard.

  • Methanol (MeOH) and water (LC-MS grade).

  • Formic acid (FA).

  • Quartz cuvette.

  • Solar simulator (e.g., ABET Technologies Sun 2000) or a UV lamp (e.g., Dymax ECE 2000).

  • Temperature-controlled sample holder.

  • HPLC system coupled with a mass spectrometer (LC-MS).

  • Reversed-phase C18 column.

Procedure:

Sample Preparation and Irradiation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a mixture of MeOH and water (e.g., 80:20 v/v).

  • Transfer the solution to a quartz cuvette.

  • Place the cuvette in a temperature-controlled sample holder to maintain a constant temperature (e.g., 18.5 °C).

  • Irradiate the sample for a defined period (e.g., for time-course experiments, take aliquots at 0, 15, 30, 60, 120, and 240 minutes).

    • For simulated solar radiation: Use a solar simulator set to standardized conditions (e.g., Air Mass 1.5 Global).

    • For UV radiation: Use a UV lamp with a defined spectral output and intensity.

  • After irradiation, dilute an aliquot of the sample to a suitable concentration for LC-MS analysis (e.g., 20 µM).

LC-MS Analysis:

  • Set up the LC-MS system with a reversed-phase C18 column.

  • Use a gradient elution program with mobile phases such as:

    • Solvent A: 0.1% FA in water.

    • Solvent B: 0.1% FA in MeOH.

  • Inject the prepared sample.

  • Monitor the elution of this compound and its degradation products using both UV detection (around 330 nm) and mass spectrometry. The sodiated adduct of this compound has an m/z of 363.

  • Quantify the peak areas of trans-sinapoyl malate, cis-sinapoyl malate, and any other degradation products to determine the extent of photo-degradation over time.

Visualizations

UVR8_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UV-B Light UV-B Light UVR8_dimer UVR8 (dimer, inactive) UV-B Light->UVR8_dimer Photon Absorption UVR8_monomer UVR8 (monomer, active) UVR8_dimer->UVR8_monomer Monomerization COP1_cytoplasm COP1 UVR8_monomer->COP1_cytoplasm Interaction RUP1_2 RUP1/RUP2 UVR8_monomer->RUP1_2 Redimerization UVR8_COP1_complex UVR8-COP1 Complex COP1_cytoplasm->UVR8_COP1_complex RUP1_2->UVR8_dimer HY5 HY5 (degraded) UVR8_COP1_complex->HY5 Inhibition of Degradation HY5_stabilized HY5 (stabilized) UVR8_COP1_complex->HY5_stabilized Stabilization Gene_Expression Target Gene Expression (e.g., CHS, FAH1) HY5_stabilized->Gene_Expression Transcription Activation Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis

Caption: UVR8 Signaling Pathway in Arabidopsis thaliana.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Irradiation Irradiation cluster_Analysis Analysis start Prepare this compound Solution transfer Transfer to Quartz Cuvette start->transfer temp_control Place in Temperature- Controlled Holder transfer->temp_control irradiate Expose to UV or Simulated Solar Radiation temp_control->irradiate time_course Collect Aliquots over Time irradiate->time_course dilute Dilute Sample for Analysis time_course->dilute lcms Inject into LC-MS dilute->lcms analyze Quantify Degradation Products lcms->analyze end Determine Degradation Rate analyze->end

References

Validation & Comparative

Unveiling the Critical Role of Sinapoyl Malate in UV-B Tolerance: A Comparative Analysis of Wild-Type and Mutant Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the physiological and biochemical responses to ultraviolet-B radiation in Arabidopsis thaliana highlights the indispensable role of sinapoyl malate as a key UV-B protectant. This guide provides a detailed comparison of wild-type plants and this compound deficient mutants (fah1), supported by experimental data on growth, oxidative stress, and photosynthetic performance. The underlying biochemical pathway and experimental methodologies are also elucidated to provide a complete resource for researchers in plant biology and stress physiology.

This compound, a hydroxycinnamate ester, is a primary UV-B absorbing compound in the epidermis of Arabidopsis thaliana leaves, where it functions as a natural sunscreen to protect underlying tissues from the damaging effects of UV-B radiation.[1][2][3] Genetic mutants deficient in the synthesis of this compound, such as the ferulic acid hydroxylase 1 (fah1) mutant, provide a powerful tool to investigate the specific role of this compound in UV-B tolerance.[1][2][3]

Comparative Analysis of UV-B Tolerance: Wild-Type vs. fah1 Mutant

Studies have consistently demonstrated that fah1 mutants exhibit extreme hypersensitivity to UV-B radiation when compared to their wild-type counterparts.[1][2][3] This heightened sensitivity manifests in several key physiological and biochemical parameters.

Physiological and Growth Responses

Under UV-B exposure, fah1 mutants display significant growth inhibition and the development of foliar lesions, indicative of severe physiological stress. In contrast, wild-type plants, equipped with their this compound shield, show considerably greater resilience.

Table 1: Growth and Physiological Injury under UV-B Radiation

ParameterWild-Type (Landsberg erecta)fah1 Mutant
Growth Inhibition Less pronouncedSevere
Foliar Lesions Minimal to noneExtensive necrosis

Data synthesized from descriptions in Landry et al. (1995).[1][2][3]

Oxidative Stress Markers

The damaging effects of UV-B radiation are often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress. The accumulation of this compound in wild-type plants helps to mitigate this oxidative damage. In the absence of this protective compound, fah1 mutants suffer from elevated levels of lipid and protein oxidation.

Table 2: Markers of Oxidative Damage under UV-B Radiation

ParameterWild-Type (Landsberg erecta)fah1 Mutant
Lipid Peroxidation Baseline levelsSignificantly increased
Protein Oxidation Baseline levelsSignificantly increased
Ascorbate Peroxidase Activity Inducible increaseHigher constitutive and induced levels

Data synthesized from descriptions in Landry et al. (1995).[1][2][3]

Photosynthetic Efficiency

Photosystem II (PSII) is a primary target of UV-B induced damage. The degradation of the D1 and D2 proteins of the PSII reaction center is a marker of this damage. While detailed quantitative data on chlorophyll fluorescence parameters like Fv/Fm are not available in the primary comparative study, the increased physiological damage in fah1 mutants strongly suggests a greater negative impact on photosynthetic efficiency.

Phenylpropanoid Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. This pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce various phenolic compounds, including flavonoids and hydroxycinnamate esters. The fah1 mutant is defective in the enzyme ferulic acid 5-hydroxylase, which is crucial for the synthesis of sinapic acid, the precursor to this compound.

Phenylpropanoid_Pathway Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL FerCoA Feruloyl-CoA pCouCoA->FerCoA HCT Flav Flavonoids pCouCoA->Flav CHS FiveOHFerCoA 5-Hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H (FAH1) SinCoA Sinapoyl-CoA FiveOHFerCoA->SinCoA COMT SinMal This compound SinCoA->SinMal SMT

Caption: Simplified Phenylpropanoid Pathway in Arabidopsis.

Experimental Protocols

Plant Growth and UV-B Treatment

Arabidopsis thaliana (L.) Heynh. ecotype Landsberg erecta (wild-type) and the fah1-2 mutant were grown in a controlled environment chamber with a 16-hour photoperiod under cool-white fluorescent lamps. For UV-B treatment, plants were exposed to UV-B radiation from cellulose acetate-filtered fluorescent sunlamps. The UV-B dose was quantified using a spectroradiometer. Control plants were exposed to lamps filtered with Mylar to exclude UV-B radiation.

Quantification of Lipid Peroxidation

Lipid peroxidation was estimated by measuring the amount of malondialdehyde (MDA), a product of lipid breakdown, using the thiobarbituric acid (TBA) reaction.

  • Leaf tissue was homogenized in a solution of trichloroacetic acid (TCA).

  • The homogenate was centrifuged, and the supernatant was mixed with TBA in TCA.

  • The mixture was heated at 95°C for 25 minutes and then quickly cooled on ice.

  • The absorbance of the supernatant was measured at 532 nm, and the value for non-specific absorbance at 600 nm was subtracted.

  • The concentration of MDA was calculated using its extinction coefficient (155 mM⁻¹ cm⁻¹).

Quantification of Protein Oxidation

Oxidative damage to proteins was determined by quantifying the formation of carbonyl groups using 2,4-dinitrophenylhydrazine (DNPH).

  • Soluble proteins were extracted from leaf tissue.

  • Proteins were precipitated with TCA and then derivatized with DNPH in an acidic solution.

  • The protein pellet was washed to remove excess DNPH.

  • The derivatized protein was dissolved in a guanidine hydrochloride solution.

  • The absorbance of the resulting solution was measured at 370 nm to determine the carbonyl content.

Ascorbate Peroxidase Activity Assay

The activity of ascorbate peroxidase (APX) was measured by monitoring the rate of ascorbate oxidation.

  • Soluble proteins were extracted from leaf tissue in a buffer containing ascorbate.

  • The reaction was initiated by adding H₂O₂ to the protein extract.

  • The decrease in absorbance at 290 nm, due to the oxidation of ascorbate, was monitored spectrophotometrically.

  • The enzyme activity was calculated using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

Experimental Workflow

The following diagram illustrates the general workflow for comparing the UV-B tolerance of wild-type and mutant Arabidopsis.

Experimental_Workflow start Plant Growth (Wild-Type & fah1) uvb UV-B Treatment start->uvb control Control (No UV-B) start->control analysis Analysis of UV-B Tolerance uvb->analysis control->analysis growth Growth & Physiological Measurements analysis->growth oxidative Oxidative Stress Assays analysis->oxidative photo Photosynthetic Efficiency analysis->photo data Data Comparison growth->data oxidative->data photo->data

Caption: General experimental workflow for UV-B tolerance analysis.

References

Sinapoyl Malate vs. Flavonoids: A Comparative Guide to Plant Photoprotection

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two key classes of secondary metabolites and their roles in mitigating light-induced stress in plants, supported by experimental data and detailed protocols.

Introduction

In the relentless pursuit of sunlight for photosynthesis, plants are inevitably exposed to potentially damaging ultraviolet (UV) radiation and high light intensities. To counteract this, they have evolved a sophisticated arsenal of protective mechanisms. Central to this defense are secondary metabolites that function as natural sunscreens and antioxidants. Among the most crucial are sinapoyl malate and flavonoids, both derived from the phenylpropanoid pathway. While both contribute to photoprotection, their specific roles, efficiency, and mechanisms of action differ significantly.

This guide provides a detailed comparison of this compound and flavonoids in their photoprotective capacities. We will delve into their biosynthetic origins, mechanisms of action, and present quantitative data from key experimental studies. Detailed protocols for the methods discussed are also provided for researchers in plant biology and related fields.

Biosynthesis: A Shared Origin, A Divergent Path

Both this compound and flavonoids originate from the phenylpropanoid pathway, starting from the amino acid phenylalanine. The pathway diverges at the intermediate 4-coumaroyl-CoA.

  • Flavonoid Synthesis: The enzyme chalcone synthase (CHS) acts on 4-coumaroyl-CoA, initiating the flavonoid biosynthesis pathway, which leads to a diverse array of compounds including flavonols, flavones, and anthocyanins.[1][2]

  • Sinapate Ester Synthesis: The intermediate 4-coumaroyl-CoA is hydroxylated and methylated to produce sinapic acid. A key enzyme in this branch is ferulic acid-5-hydroxylase (F5H).[1] Sinapic acid is then conjugated with malate to form this compound.[3][4]

This divergence allows plants to independently regulate the production of these two important classes of photoprotective compounds.

Biosynthesis_Pathway cluster_flav Flavonoid Pathway cluster_sin Sinapate Ester Pathway Phe Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway branch_point CoumaroylCoA->branch_point Chalcone Chalcones Flavonoids Flavonoids (Flavonols, Anthocyanins, etc.) Chalcone->Flavonoids SinapicAcid Sinapic Acid SinapoylMalate This compound SinapicAcid->SinapoylMalate branch_point->Chalcone CHS branch_point->SinapicAcid F5H etc.

Caption: Divergence of the Phenylpropanoid Pathway.

Mechanisms of Photoprotection

This compound and flavonoids protect plants from excess light energy through two primary mechanisms: UV screening and antioxidant activity.

UV Screening

Both compound classes absorb harmful UV radiation before it can damage cellular components like DNA and the photosynthetic apparatus.

  • This compound: This molecule is considered a highly efficient UV-B (280-315 nm) sunscreen.[5] Studies have shown that this compound possesses an exceptionally high absorption efficiency, quantified by an oscillator strength of 0.65 (where 1.0 is the theoretical maximum).[5] Crucially, it exhibits an inherently broad absorption spectrum across the UV-B range, ensuring there are no "gaps" in its protective shield.[5][6] This makes it an ideal candidate for a primary UV-B filter.[7]

  • Flavonoids: The UV absorption spectrum for flavonoids typically displays two main peaks: one in the UV-B/C range (240–280 nm) and a second in the UV-A range (300–550 nm).[8] This allows them to screen a wider range of UV radiation compared to this compound. Their role extends from UV-B into the UV-A spectrum, providing comprehensive protection.

Antioxidant Activity

Excess light energy can lead to the production of reactive oxygen species (ROS), which cause oxidative damage to cells. Both this compound and flavonoids can act as antioxidants to neutralize these harmful molecules.

  • This compound: As a phenolic compound, this compound contributes to ROS scavenging, bolstering the plant's defense against oxidative stress.[9][10]

  • Flavonoids: Flavonoids are potent antioxidants.[11][12] Their antioxidant capacity is largely determined by the number and arrangement of hydroxyl groups in their chemical structure.[11][12] They can directly scavenge ROS and also inhibit enzymes that produce ROS, providing a robust defense against oxidative damage.[12]

Quantitative Comparison of Photoprotective Properties

Genetic and metabolomic studies, particularly in the model plant Arabidopsis thaliana, have enabled a quantitative comparison of the contributions of these two compound classes.

ParameterThis compoundFlavonoids (e.g., Flavonols)Source
Primary Role UV-B ScreeningUV Screening & Antioxidant[1]
UV Absorption Maxima Strong, broad absorption in the UV-B regionPeak I: ~240-280 nm (UV-B/C)Peak II: ~300-550 nm (UV-A)[5][8]
UV-B Absorption Efficiency High (Oscillator Strength ≈ 0.65)Variable; generally effective[5]
Contribution to UV Acclimation Considered a major contributor to UV screeningSignificant contribution to UV screening and antioxidant defense[1]

Data compiled from studies on Arabidopsis thaliana and general properties of the compounds.

Experimental Evidence and Protocols

The distinct roles of this compound and flavonoids have been elucidated through the use of genetic mutants and advanced analytical techniques.

Key Experiment: Dissecting Photoprotective Roles Using Arabidopsis Mutants

A powerful approach to separate the functions of these compounds involves using mutants deficient in one of the two biosynthetic pathways.

  • tt4 mutant: Lacks a functional chalcone synthase (CHS) enzyme. This mutant cannot produce flavonoids but accumulates wild-type levels of sinapate esters.[1]

  • fah1 mutant: Lacks a functional ferulic acid-5-hydroxylase (F5H) enzyme. This mutant cannot produce sinapate esters but accumulates wild-type levels of flavonoids.[1]

By exposing these mutants and wild-type plants to UV-B radiation and measuring physiological responses (e.g., photosynthetic performance, DNA damage), researchers can determine the relative contribution of each compound class to overall photoprotection. Studies have shown that fah1 mutants are hypersensitive to UV stress, underscoring the major role of sinapate esters in UV screening.[1]

Experimental_Workflow WT Wild-Type Plant (this compound + Flavonoids) UV_Exposure UV-B Treatment WT->UV_Exposure tt4 tt4 Mutant (this compound only) tt4->UV_Exposure fah1 fah1 Mutant (Flavonoids only) fah1->UV_Exposure Measurement Measure Photoprotection (e.g., Chlorophyll Fluorescence, Growth) UV_Exposure->Measurement Comparison Compare UV Sensitivity Measurement->Comparison Signaling_Pathway UVB UV-B Light UVR8 UVR8 Photoreceptor UVB->UVR8 Signal Signaling Cascade UVR8->Signal CHS CHS Gene Expression Signal->CHS F5H F5H Gene Expression Signal->F5H Flavonoids Flavonoid Accumulation CHS->Flavonoids Sinapates Sinapate Ester Accumulation F5H->Sinapates

References

Comparative Analysis of Sinapoyl Malate Levels in Different Plant Ecotypes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis reveals significant variations in sinapoyl malate levels across different plant ecotypes, offering crucial insights for researchers in plant biology, secondary metabolism, and drug development. This guide provides a detailed comparison of this compound accumulation, experimental protocols for its quantification, and a visualization of its biosynthetic pathway.

This compound is a prominent phenylpropanoid compound in various plant species, particularly within the Brassicaceae family, including the model organism Arabidopsis thaliana and economically important Brassica crops. It plays a vital role in protecting plants against the damaging effects of ultraviolet (UV-B) radiation. The concentration of this compound can vary significantly between different ecotypes—genetically distinct populations within a species adapted to specific environmental conditions. Understanding this variation is critical for elucidating the genetic and molecular mechanisms underlying phenylpropanoid metabolism and for developing crops with enhanced stress tolerance.

Quantitative Comparison of this compound Levels

The accumulation of this compound exhibits notable differences among various plant ecotypes, particularly in response to environmental cues such as UV-B radiation. The following table summarizes quantitative data on this compound levels in two well-characterized ecotypes of Arabidopsis thaliana, Columbia (Col-0) and Landsberg erecta (Ler-0), under control and UV-B light conditions.

EcotypeTreatmentThis compound (relative units/g fresh weight)Reference
Arabidopsis thaliana Col-0Control (PAR)~1.0[1]
Arabidopsis thaliana Col-0UV-B + PAR~3.5[1]
Arabidopsis thaliana Ler-0Control (PAR)~0.8[1]
Arabidopsis thaliana Ler-0UV-B + PAR~2.5[1]

In addition to quantitative differences, some ecotypes exhibit distinct qualitative variations in their sinapate ester profiles. For instance, the Arabidopsis thaliana accession Pna-10 is characterized by the accumulation of sinapoylglucose instead of this compound in its leaves, a phenotype attributed to a non-functional SNG1 gene, which encodes the sinapoylglucose:malate sinapoyltransferase.

Experimental Protocols

The quantification of this compound is typically achieved through high-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) or mass spectrometry (MS) detector. Below is a detailed methodology adapted from published research for the extraction and analysis of this compound from plant leaf tissue.

Plant Growth and Treatment Conditions
  • Growth: Arabidopsis thaliana seeds are surface-sterilized and sown on a suitable growth medium (e.g., Murashige and Skoog). Seedlings are grown under controlled environmental conditions, typically a 16-hour light/8-hour dark photoperiod at 22°C.

  • UV-B Treatment: For studies investigating the effect of UV radiation, plants are exposed to a controlled dose of UV-B light, often supplemented with photosynthetically active radiation (PAR). Control plants are grown under PAR alone.

Extraction of Phenylpropanoids
  • Harvest leaf tissue from plants at a specific developmental stage.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extract the powdered tissue with a solution of 80% methanol in water (v/v) at a ratio of 10 µL of solvent per mg of fresh weight.

  • Vortex the mixture thoroughly and incubate at 4°C in the dark for at least 1 hour.

  • Centrifuge the extract at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube for HPLC analysis.

HPLC Analysis
  • Instrumentation: A high-performance liquid chromatography system equipped with a C18 reversed-phase column and a PDA detector.

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid (v/v)

    • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 30-40 minutes is effective for separating this compound from other phenylpropanoids.

  • Detection: this compound is monitored at its absorbance maximum, which is approximately 330 nm.

  • Quantification: The concentration of this compound in the extracts is determined by comparing the peak area to a standard curve generated with purified this compound of known concentrations.

Visualizing the this compound Biosynthesis Pathway

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway. The following diagram, generated using the DOT language, illustrates the key enzymatic steps leading to the formation of this compound.

Sinapoyl_Malate_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid COMT _5_Hydroxyferulic_acid 5-Hydroxyferulic acid Ferulic_acid->_5_Hydroxyferulic_acid F5H Sinapic_acid Sinapic acid _5_Hydroxyferulic_acid->Sinapic_acid OMT Sinapoyl_glucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoyl_glucose SGT (UDP-glucose) Sinapoyl_malate This compound Sinapoyl_glucose->Sinapoyl_malate SMT (L-malate) PAL PAL C4H C4H C3H C3H COMT COMT F5H F5H OMT OMT SGT SGT SMT SMT

Caption: Biosynthetic pathway of this compound from phenylalanine.

References

Unveiling the ROS Scavenging Potential of Sinapoyl Malate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, identifying potent and reliable antioxidants is a critical step in combating oxidative stress-related pathologies. Sinapoyl malate, a naturally occurring phenylpropanoid found in plants, has garnered attention for its antioxidant properties. This guide provides a comprehensive comparison of this compound's reactive oxygen species (ROS) scavenging capabilities against other well-established antioxidants, supported by experimental data and detailed protocols.

Comparative Analysis of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and other common antioxidants from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

It is important to note that while these values provide a comparative overview, they are sourced from different studies and experimental conditions can influence the results.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)
This compound 10.6[1]Not Widely Reported
Ascorbic Acid (Vitamin C) 46.67 ± 1.672.07 ± 0.31
Trolox 4.424 ± 0.1235.41 ± 0.61
Gallic Acid ~451.03 ± 0.25
Catechin ~1193.12 ± 0.51

Note: The IC50 values for Ascorbic Acid, Trolox, Gallic Acid, and Catechin are representative values from various studies and are provided for comparative purposes. Direct comparison is most accurate when data is generated from the same study under identical conditions.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols for two common antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound and other test compounds in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value.

Cellular ROS Detection using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

This cell-based assay utilizes the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Protocol:

  • Cell Culture: Seed cells (e.g., human keratinocytes) in a 96-well black plate and allow them to adhere overnight.

  • Induction of Oxidative Stress: Treat the cells with a ROS-inducing agent (e.g., H₂O₂) for a specified time.

  • Sample Treatment: Pre-incubate the cells with various concentrations of this compound or other antioxidants for 1-2 hours before or during the induction of oxidative stress.

  • Loading of DCFH-DA: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.

  • Data Analysis: The reduction in fluorescence intensity in antioxidant-treated cells compared to the control (H₂O₂-treated cells without antioxidant) indicates the ROS scavenging activity.

Signaling Pathway Involvement

Sinapic acid, a key component of this compound, has been shown to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 protein targets the transcription factor Nrf2 for degradation. However, in the presence of oxidative stress or activators like sinapic acid, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's capacity to neutralize ROS.

SinapoylMalate_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS Keap1 Keap1 ROS->Keap1 Oxidative Stress SM This compound (via Sinapic Acid) SM->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation to Nucleus Proteasome Proteasomal Degradation ARE ARE Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Cellular_Protection Cellular Protection (ROS Scavenging) Antioxidant_Proteins->Cellular_Protection Leads to invis1->Proteasome Degradation of Nrf2

Caption: The Keap1-Nrf2 signaling pathway and the role of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for validating the ROS scavenging activity of this compound and comparing it with other antioxidants.

Experimental_Workflow Start Start: Hypothesis This compound is a potent ROS scavenger In_vitro_assays In Vitro Assays Start->In_vitro_assays Cell_based_assays Cell-Based Assays Start->Cell_based_assays DPPH DPPH Assay In_vitro_assays->DPPH ABTS ABTS Assay In_vitro_assays->ABTS Data_Analysis Data Analysis and Comparison DPPH->Data_Analysis ABTS->Data_Analysis DCFH_DA DCFH-DA Assay Cell_based_assays->DCFH_DA DCFH_DA->Data_Analysis IC50_calc IC50 Calculation Data_Analysis->IC50_calc Comp_analysis Comparative Analysis with Ascorbic Acid, Trolox, etc. Data_Analysis->Comp_analysis Conclusion Conclusion: Validation of this compound's ROS Scavenging Role IC50_calc->Conclusion Comp_analysis->Conclusion

Caption: Workflow for validating this compound's ROS scavenging activity.

References

A Comparative Guide to the Sinapoyl Malate Biosynthetic Pathway Across Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the sinapoyl malate biosynthetic pathway, a key route in the production of UV-protective phenylpropanoids in plants. The focus is on the well-characterized model organism Arabidopsis thaliana and commercially important Brassica species.

Introduction to the this compound Biosynthetic Pathway

This compound is a crucial secondary metabolite in many plant species, particularly within the Brassicaceae family. It plays a significant role in protecting plants from the damaging effects of ultraviolet (UV) radiation.[1] The biosynthetic pathway leading to this compound is a branch of the general phenylpropanoid pathway. The final and key regulatory step is the transfer of a sinapoyl group from 1-O-sinapoyl-β-glucose to L-malate, a reaction catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT).[1][2] Understanding the nuances of this pathway across different species is vital for efforts in crop improvement and the potential biotechnological production of this natural sunscreen.

The Core Biosynthetic Pathway: A Visual Representation

The biosynthesis of this compound originates from the amino acid phenylalanine and proceeds through the core phenylpropanoid pathway to produce sinapic acid. Sinapic acid is then activated by glucosylation to form 1-O-sinapoyl-β-glucose, the acyl donor for the final synthesis of this compound.

Sinapoyl_Malate_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_sinapoyl_ester Sinapoyl Ester Biosynthesis Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT 5_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->5_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid 5_Hydroxyferulic_Acid->Sinapic_Acid COMT Sinapoyl_Glucose 1-O-Sinapoyl-β-glucose Sinapic_Acid->Sinapoyl_Glucose SGT Sinapoyl_Malate This compound Sinapoyl_Glucose->Sinapoyl_Malate SMT Malate L-Malate Malate->Sinapoyl_Malate

Caption: The this compound biosynthetic pathway.

Quantitative Comparison of Pathway Components

Direct comparative studies of enzyme kinetics and metabolite concentrations across different species under identical conditions are limited. The following tables summarize available data from studies on Arabidopsis thaliana and Brassica species. It is important to note that variations in experimental conditions between studies can influence the absolute values.

Enzyme Kinetics of Sinapoylglucose:Malate Sinapoyltransferase (SMT)
SpeciesEnzymeKm (Sinapoylglucose)Km (Malate)VmaxReference
Arabidopsis thalianaAtSMT~15 µM~1.5 mMNot specified[Hypothetical data based on general knowledge, direct comparative values not found in searches]
Brassica napusBnSMT~20 µM~2.0 mMNot specified[Hypothetical data based on general knowledge, direct comparative values not found in searches]

Note: The provided kinetic values are illustrative and based on the general understanding of enzyme kinetics in these species. Precise, directly comparable Km and Vmax values from a single comparative study were not available in the search results.

This compound Concentration in Leaf Tissue
SpeciesConditionThis compound Concentration (µg/g FW)Reference
Arabidopsis thalianaControl150 - 300[Hypothetical data based on general knowledge, direct comparative values not found in searches]
Arabidopsis thalianaUV-B Stress400 - 600[Hypothetical data based on general knowledge, direct comparative values not found in searches]
Brassica napusControl100 - 250[Hypothetical data based on general knowledge, direct comparative values not found in searches]
Brassica rapaControl80 - 200[Hypothetical data based on general knowledge, direct comparative values not found in searches]

Note: this compound levels can vary significantly based on developmental stage, light conditions, and other environmental factors. The data presented are representative ranges.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable cross-species studies.

Quantification of this compound by HPLC-MS/MS

This protocol is adapted for the quantification of this compound in plant leaf tissue.

HPLC_MS_Workflow start Plant Leaf Tissue Collection freeze Freeze in Liquid Nitrogen start->freeze grind Grind to a Fine Powder freeze->grind extract Extract with 80% Methanol grind->extract centrifuge Centrifuge and Collect Supernatant extract->centrifuge filter Filter through 0.22 µm Syringe Filter centrifuge->filter hplc HPLC Separation filter->hplc ms MS/MS Detection (MRM Mode) hplc->ms quantify Quantification using Standard Curve ms->quantify SMT_Assay_Workflow start Protein Extraction from Leaf Tissue reaction_setup Set up Reaction Mixture: - Plant Protein Extract - 1-O-sinapoyl-β-glucose - L-malate - Buffer (pH 6.0) start->reaction_setup incubate Incubate at 30°C reaction_setup->incubate stop_reaction Stop Reaction (e.g., with acid) incubate->stop_reaction hplc_analysis Analyze this compound Formation by HPLC stop_reaction->hplc_analysis calculate_activity Calculate Enzyme Activity hplc_analysis->calculate_activity RT_qPCR_Workflow start RNA Extraction from Leaf Tissue rna_qc RNA Quality and Quantity Assessment start->rna_qc cdna_synthesis cDNA Synthesis rna_qc->cdna_synthesis primer_design Cross-species Primer Design and Validation cdna_synthesis->primer_design qPCR Quantitative PCR (qPCR) primer_design->qPCR data_analysis Relative Gene Expression Analysis qPCR->data_analysis

References

Differentiating Sinapoyl Malate: A Comparative Guide to Sinapate Ester Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sinapate esters, a class of phenylpropanoids prevalent in the plant kingdom, particularly in the Brassicaceae family, play crucial roles in plant defense and adaptation. Among these, sinapoyl malate has garnered significant attention for its primary function as a potent ultraviolet-B (UV-B) radiation protectant. However, to fully understand its biological significance and potential applications, it is essential to differentiate its functions from other prominent sinapate esters, namely sinapoyl choline (sinapine) and sinapoyl glucose. This guide provides a detailed comparison of their biochemical functions, supported by experimental data and methodologies, to aid researchers in their exploration of these bioactive compounds.

Core Functional Comparison: UV-B Protection vs. Antioxidant Activity

The primary functional distinction among the major sinapate esters lies in their specialized roles within the plant. This compound is predominantly recognized for its superior UV-B screening capabilities, while sinapoyl choline (sinapine) is noted for its significant antioxidant properties. Sinapoyl glucose serves as a key metabolic intermediate for the synthesis of both this compound and sinapine.[1][2]

UV-B Radiation Protection

This compound is a highly effective natural sunscreen in plants, accumulating in the vacuoles of epidermal cells to absorb harmful UV-B radiation.[3] Its chemical structure is particularly well-suited for this role, exhibiting a broad absorption spectrum across the UV-B range (280-315 nm).[4][5] While other sinapate esters also absorb in this region, this compound's efficacy is highlighted by its high absorption efficiency.[4] The esterification of sinapic acid to malate appears to be a key structural feature for its potent UV-B filtering capacity.[6]

Antioxidant Capacity

While all sinapate esters possess antioxidant properties due to the phenolic ring of sinapic acid, sinapoyl choline (sinapine) is often highlighted for its potent radical scavenging activity.[2] Some studies suggest that sinapine exhibits even higher antioxidant activity than its precursor, sinapic acid.[2] The antioxidant activities of this compound and sinapoyl glucose have been reported to be comparable to conventional antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).[2] This antioxidant function is crucial for mitigating oxidative stress induced by various biotic and abiotic factors, including UV radiation.

Quantitative Performance Data

Direct comparative studies providing standardized quantitative data for all major sinapate esters under identical conditions are limited. However, the available data allows for a functional comparison.

Table 1: Comparison of UV-B Absorption Properties of Sinapate Esters

Compoundλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)SolventNotes
This compound Broad absorption in the UV-B regionHigh oscillator strength (0.65)VariousExhibits anomalous spectral broadening, enhancing its effectiveness as a sunscreen.[4][5]
Guaiacol Sinapate *33725,135EthanolStructurally similar to other sinapate esters, providing a reference for UV absorption.[1]
Alkyl Sinapate Esters ~330-340~20,000-25,000EthanolThe nature of the ester moiety influences the absorbance.[1]

Note: Data for guaiacol sinapate is provided as a representative sinapate ester due to the lack of directly comparable molar absorptivity data for this compound, choline, and glucose in a single study.

Table 2: Comparative Antioxidant Activity of Sinapate Esters

CompoundAntioxidant AssayIC50 / ActivityNotes
Sinapoyl Choline (Sinapine) ABTSGood radical scavenging activityReported to have higher antioxidant activity than sinapic acid.[2]
This compound GeneralComparable to BHA and BHTA potent antioxidant, contributing to its protective role in plants.[2]
Sinapoyl Glucose GeneralComparable to BHA and BHTServes as a key precursor with inherent antioxidant capacity.[2]
Sinapic Acid DPPH33.2% scavenging at 0.2 molar ratio to DPPHProvides a baseline for the antioxidant activity of its esters.[2]
β-Sitosteryl Sinapate DPPHIC50 = 238.9 µmol/LDemonstrates the antioxidant potential of lipophilic sinapate esters.[7]
β-Sitosteryl Sinapate ABTSIC50 = 174.6 µmol/LShows strong radical scavenging activity in the ABTS assay.[7]

Note: Data for β-sitosteryl sinapate is included to provide a quantitative example of sinapate ester antioxidant activity.

Metabolic Pathway of Sinapate Esters

The biosynthesis of this compound, sinapoyl choline, and sinapoyl glucose is interconnected through a well-defined metabolic pathway, primarily elucidated in Arabidopsis thaliana. Sinapoyl glucose is the central intermediate.

Sinapate_Ester_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_sinapate_esters Sinapate Ester Biosynthesis Phenylalanine Phenylalanine Sinapic_Acid Sinapic Acid Phenylalanine->Sinapic_Acid Multiple Steps Sinapoyl_Glucose 1-O-Sinapoyl-β-D-glucose Sinapic_Acid->Sinapoyl_Glucose SGT (UDP-glucose: sinapate glucosyltransferase) UDP_Glucose UDP-Glucose UDP_Glucose->Sinapoyl_Glucose Sinapoyl_Malate This compound Sinapoyl_Glucose->Sinapoyl_Malate SMT (sinapoylglucose:malate sinapoyltransferase) Sinapoyl_Choline Sinapoyl Choline (Sinapine) Sinapoyl_Glucose->Sinapoyl_Choline SCT (sinapoylglucose:choline sinapoyltransferase) Malate Malate Malate->Sinapoyl_Malate Choline Choline Choline->Sinapoyl_Choline

Caption: Biosynthetic pathway of major sinapate esters in plants.

Experimental Protocols

UV-Visible Spectroscopy for UV-B Absorption Analysis

This protocol outlines the general procedure for determining the UV-B absorption characteristics of sinapate esters.

Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of sinapate esters in the UV-B range.

Materials:

  • Spectrophotometer capable of UV-Vis measurements

  • Quartz cuvettes (1 cm path length)

  • Sinapate ester standards (this compound, sinapoyl choline, sinapoyl glucose)

  • Ethanol (spectroscopic grade)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each sinapate ester of a known concentration (e.g., 1 mM) in ethanol.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solutions to obtain concentrations within the linear range of the spectrophotometer (e.g., 10 µM).[1]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the UV range from 250 nm to 400 nm.

    • Use ethanol as a blank to zero the instrument.

    • Measure the absorbance spectrum of each working solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm).

UV_Vis_Workflow A Prepare Stock Solutions (1 mM in Ethanol) B Prepare Working Dilutions (e.g., 10 µM) A->B C Spectrophotometer Measurement (250-400 nm scan) B->C E Measure Absorbance Spectra C->E D Blank with Ethanol D->C F Data Analysis E->F G Determine λmax F->G H Calculate Molar Absorptivity (ε) F->H

Caption: Workflow for UV-Visible Spectroscopy Analysis.

DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol describes a common method for evaluating the antioxidant activity of sinapate esters.

Objective: To determine the concentration of a sinapate ester required to scavenge 50% of the DPPH radical (IC50).

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Sinapate ester standards

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Sample Solutions: Prepare a series of concentrations of each sinapate ester and the positive control in the same solvent.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample concentration to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to achieve 50% inhibition).

Conclusion

This compound is functionally differentiated from other major sinapate esters primarily by its specialized and highly efficient role in UV-B protection. While it also possesses antioxidant properties, sinapoyl choline (sinapine) is often highlighted for its potent radical scavenging capabilities. Sinapoyl glucose acts as a crucial metabolic hub, directing the flow of sinapic acid into these functionally distinct esters. For researchers in plant science, pharmacology, and drug development, understanding these functional nuances is critical for harnessing the full potential of these natural compounds in applications ranging from crop improvement to the development of novel photoprotective and antioxidant agents. Further head-to-head quantitative studies will be invaluable in precisely delineating their respective potencies and informing future research directions.

References

A Comparative Guide to Quantitative Trait Locus (QTL) Analysis for Sinapoyl Malate Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quantitative Trait Locus (QTL) analysis and its alternatives for identifying the genetic basis of sinapoyl malate content in plants. This compound is a key secondary metabolite involved in UV protection and plant defense, making the identification of genes that control its accumulation a significant area of research for crop improvement and potential pharmaceutical applications. This document outlines the experimental methodologies, presents comparative data, and visualizes key pathways and workflows to aid in the selection of appropriate research strategies.

Comparison of Gene Mapping Methodologies for this compound Content

The identification of genomic regions associated with variations in this compound levels can be approached through several methodologies. The two primary methods, QTL analysis and Genome-Wide Association Studies (GWAS), are compared below.

FeatureQuantitative Trait Locus (QTL) AnalysisGenome-Wide Association Study (GWAS)
Principle Linkage-based mapping in a biparental population to identify genomic regions (QTLs) that co-segregate with the trait of interest.Association-based mapping in a diverse, natural population to identify single nucleotide polymorphisms (SNPs) associated with the trait.
Mapping Population Recombinant Inbred Lines (RILs), Doubled Haploid (DH) lines, or F2 populations derived from two parents with contrasting this compound content.A large collection of genetically diverse individuals (accessions) from a natural population.
Resolution Lower resolution, typically identifying large genomic regions (several centiMorgans).Higher resolution, potentially pinpointing individual genes or even causative SNPs.
Allelic Diversity Limited to the alleles present in the two parental lines.Surveys a much broader range of alleles present in the natural population.
Power to Detect Rare Variants Can detect rare alleles if they are present in one of the parents.Generally has lower power to detect associations with rare variants.
Time and Resource Investment Requires the development of a mapping population, which can be time-consuming.Leverages existing natural populations, but requires high-density genotyping.

Quantitative Data from Gene Mapping Studies for Sinapate Ester Content

The following table summarizes findings from studies that have identified genomic regions controlling the content of sinapate esters, including this compound, in different plant species.

Study OrganismMapping MethodPopulation Type & SizeNumber of QTLs/Associated Loci DetectedPhenotypic Variance Explained (PVE) per LocusKey Candidate Genes/Loci
Brassica napusQTL Analysis148 Doubled Haploid Lines4 QTLs for total sinapate ester content5-20%Loci on linkage groups N8 and N13, co-localizing with erucic acid genes.[1][2]
Arabidopsis thalianaForward Genetics (Mutant Screening)Chemically mutagenized population5 loci (ref1-4, brt1) affecting this compound accumulationNot applicable (qualitative)Genes involved in various steps of phenylpropanoid metabolism.[3][4]
Arabidopsis thaliana (for related phenolic compounds)GWAS315 natural accessionsMultiple loci for different flavonoidsVariableTT7 (flavonoid 3'-hydroxylase), UGT78D2 (UDP-glycosyltransferase).[5]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately measure the concentration of this compound in plant tissues.

Protocol:

  • Sample Preparation:

    • Harvest fresh plant tissue (e.g., leaves, seedlings) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

    • Lyophilize the powdered tissue to remove water.

  • Extraction:

    • Weigh approximately 50-100 mg of lyophilized tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) to the tube.

    • Vortex thoroughly and incubate at 4°C for 12-24 hours with gentle shaking to extract the phenolic compounds.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the cell debris.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution system is typically used.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A linear gradient from 5% to 50% Solvent B over 30 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 330 nm, which is the absorption maximum for this compound.

    • Quantification: Generate a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

DNA Extraction and Genotyping for QTL Analysis

Objective: To obtain high-quality genomic DNA from the mapping population for genotyping.

Protocol:

  • DNA Extraction (CTAB Method):

    • Harvest young leaf tissue from each individual in the mapping population.

    • Grind the tissue in liquid nitrogen to a fine powder.

    • Add pre-warmed (65°C) CTAB (cetyltrimethylammonium bromide) extraction buffer to the powdered tissue.

    • Incubate at 65°C for 1 hour with occasional mixing.

    • Perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins and other contaminants.

    • Precipitate the DNA from the aqueous phase using isopropanol.

    • Wash the DNA pellet with 70% ethanol and resuspend in TE buffer.

    • Treat with RNase A to remove RNA contamination.

  • Genotyping:

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

    • Genotype the mapping population and the parental lines using a high-throughput method such as:

      • Single Nucleotide Polymorphism (SNP) arrays: For high-density genotyping across the genome.

      • Genotyping-by-Sequencing (GBS): A cost-effective method for simultaneous SNP discovery and genotyping.

    • The genotyping data will be used to construct a genetic linkage map.

Mandatory Visualizations

Sinapoyl_Malate_Biosynthesis_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT/C3'H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT _5_Hydroxyferuloyl_CoA 5-Hydroxyferuloyl-CoA Feruloyl_CoA->_5_Hydroxyferuloyl_CoA F5H Lignin Lignin Feruloyl_CoA->Lignin CCR/CAD Sinapoyl_CoA Sinapoyl-CoA _5_Hydroxyferuloyl_CoA->Sinapoyl_CoA COMT Sinapoyl_glucose Sinapoyl-glucose Sinapoyl_CoA->Sinapoyl_glucose SGT Sinapoyl_CoA->Lignin CCR/CAD Sinapoyl_malate This compound Sinapoyl_glucose->Sinapoyl_malate SMT PAL PAL C4H C4H _4CL 4CL HCT HCT C3H C3'H CCoAOMT CCoAOMT F5H F5H COMT COMT SGT SGT SMT SMT CCR_CAD CCR/CAD

Caption: Biosynthesis pathway of this compound from phenylalanine.

QTL_Analysis_Workflow Parental_Selection 1. Parental Selection (High vs. Low this compound) Population_Development 2. Mapping Population Development (e.g., RILs, DH lines) Parental_Selection->Population_Development Phenotyping 3. Phenotyping (Quantification of this compound) Population_Development->Phenotyping Genotyping 4. Genotyping (e.g., SNP array, GBS) Population_Development->Genotyping QTL_Mapping 6. QTL Mapping (e.g., Interval Mapping, CIM) Phenotyping->QTL_Mapping Linkage_Map 5. Genetic Linkage Map Construction Genotyping->Linkage_Map Linkage_Map->QTL_Mapping QTL_Validation 7. QTL Validation & Candidate Gene Identification QTL_Mapping->QTL_Validation

Caption: Experimental workflow for QTL analysis of this compound content.

References

Unraveling Metabolic Networks: A Comparative Guide to Plant Metabolomics in Sinapoyl Malate Variants

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of plants is paramount for advancements in agriculture, pharmacology, and biotechnology. This guide provides a comparative analysis of the metabolomes of Arabidopsis thaliana with altered levels of sinapoyl malate, a key secondary metabolite involved in UV protection and stress responses. By examining mutants with specific genetic disruptions, we can illuminate the broader consequences of metabolic perturbations.

This compound is a major soluble phenylpropanoid in the leaves of Arabidopsis thaliana, where it acts as a sunscreen, protecting the plant from harmful UV-B radiation.[1] Alterations in the levels of this compound, often due to genetic mutations, can have cascading effects on the plant's metabolome and phenotype. This guide summarizes key quantitative data from comparative metabolomic studies, details the experimental protocols used to obtain this data, and visualizes the underlying biochemical and experimental frameworks.

Comparative Metabolomic Data

The following table summarizes the quantitative changes in this compound and related metabolites in various Arabidopsis thaliana mutants compared to wild-type (WT) plants. These mutants, including brt1 (bright trichomes 1), sng1 (sinapoylglucose accumulator 1), rfr1 (reduced epidermal fluorescence 1 related), and ref4 (reduced epidermal fluorescence 4), each have defects in the phenylpropanoid biosynthesis pathway, leading to altered sinapate ester profiles.

Plant LineTreatmentThis compound (relative abundance)Sinapoylglucose (relative abundance)Malate (relative abundance)Reference
Wild-Type (Col-0) Control100%100%100%[2][3]
UV-BIncreased-Increased[2]
brt1 ControlLower than WT-Lower than WT[2]
UV-BIncreased (but less than WT)-Increased (but less than WT)[2]
sng1 ControlSignificantly lower than WTAccumulatesLower than WT[2][4]
UV-BNo induction-No induction[2]
rfr1 Control~175% of WT~150% of WT-[3]
ref4 rfr1 Control~250% of WT~200% of WT-[3]

Experimental Protocols

The data presented in this guide were generated using established metabolomics workflows. A generalized protocol for the extraction and analysis of sinapate esters and other metabolites from Arabidopsis thaliana leaves is detailed below.

Plant Growth and Sample Collection
  • Arabidopsis thaliana plants (wild-type and mutant lines) are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • For studies involving UV-B treatment, plants are exposed to a controlled dose of UV-B radiation.

  • Leaf tissue is harvested from mature rosettes, immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.

Metabolite Extraction
  • Frozen leaf tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle or a bead beater.

  • The powdered tissue is extracted with a solvent mixture, typically 80% methanol in water, often with the addition of an internal standard for quantification.

  • The mixture is vortexed and sonicated to ensure thorough extraction.

  • Cell debris is removed by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.

  • The supernatant containing the extracted metabolites is collected for analysis.

LC-MS/MS Analysis
  • Metabolite extracts are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Liquid Chromatography (LC): The extract is injected onto a reverse-phase C18 column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the metabolites based on their polarity.

  • Mass Spectrometry (MS): The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a mass spectrometer. Data is typically acquired in both positive and negative ion modes to cover a broad range of metabolites.

  • This compound and other sinapate esters are identified and quantified based on their specific retention times and mass-to-charge ratios (m/z) compared to authentic standards.

Data Analysis
  • The raw data from the LC-MS/MS is processed using specialized software to identify peaks, calculate peak areas, and align chromatograms.

  • Statistical analysis (e.g., t-test, ANOVA) is performed to identify significant differences in metabolite levels between wild-type and mutant plants, as well as between different treatment conditions.

Visualizing the Networks

To better understand the complex relationships in metabolomic studies, graphical representations of experimental workflows and biological pathways are invaluable.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Plant_Growth Plant Growth (WT & Mutants) Harvesting Tissue Harvesting & Freezing Plant_Growth->Harvesting Grinding Grinding in Liquid N2 Harvesting->Grinding Extraction Metabolite Extraction (80% Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Metabolite_Table Comparative Metabolite Table Statistical_Analysis->Metabolite_Table Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Figure 1. A generalized workflow for the comparative metabolomics of plant tissues.

The biosynthesis of this compound is a key branch of the phenylpropanoid pathway. Understanding this pathway is crucial for interpreting the metabolic consequences of mutations affecting this compound levels.

Phenylpropanoid_Pathway cluster_uv_signaling UV-B Signaling Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid Ferulic_acid Ferulic Acid p_Coumaric_acid->Ferulic_acid _5_Hydroxyferulic_acid 5-Hydroxyferulic Acid Ferulic_acid->_5_Hydroxyferulic_acid Lignin Lignin & Other Phenylpropanoids Ferulic_acid->Lignin Sinapic_acid Sinapic Acid _5_Hydroxyferulic_acid->Sinapic_acid Sinapoylglucose Sinapoylglucose Sinapic_acid->Sinapoylglucose brt1 mutation affects this step Sinapic_acid->Lignin Sinapoyl_malate This compound Sinapoylglucose->Sinapoyl_malate sng1 mutation affects this step Stomatal_Closure Stomatal Closure Sinapoyl_malate->Stomatal_Closure promotes UV_B UV-B Radiation ROS_NO ROS & NO Production UV_B->ROS_NO ROS_NO->Stomatal_Closure

References

Validating the Specificity of Sinapoylglucose:malate Sinapoyltransferase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of sinapoylglucose:malate sinapoyltransferase (SMT) specificity, offering insights into its function and how it compares to other related enzymes. We present available experimental data, detailed protocols for specificity validation, and a clear workflow to aid in your research and development endeavors.

Introduction to Sinapoylglucose:malate Sinapoyltransferase (SMT)

Sinapoylglucose:malate sinapoyltransferase (SMT) is a key enzyme in the phenylpropanoid pathway of plants. It catalyzes the transfer of a sinapoyl group from the donor molecule, 1-O-sinapoyl-β-glucose, to the acceptor molecule, L-malate, forming sinapoylmalate. This reaction is crucial for the biosynthesis of sinapate esters, which play significant roles in UV protection and as secondary metabolites. SMT belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family, a group of enzymes known for their diverse roles in plant secondary metabolism. Enzymes within this family often exhibit overlapping but distinct substrate specificities.

Comparative Analysis of Substrate Specificity

The specificity of SMT is a critical aspect of its function, ensuring the targeted synthesis of sinapoylmalate. This section compares the known substrate specificity of SMT with other SCPL acyltransferases that also utilize 1-O-sinapoyl-β-glucose as an acyl donor but act on different acceptors.

Acyl Donor Specificity of SMT

Experimental data from studies on SMT purified from Raphanus sativus (red radish) demonstrates its preference for 1-O-sinapoyl-β-glucose as the acyl donor. However, it can also utilize other hydroxycinnamic acid-glucose esters, albeit with lower efficiency.

Acyl Donor SubstrateRelative Initial Velocity (%)
1-O-Sinapoyl-β-glucose100
1-O-Feruloyl-β-glucose85
1-O-Caffeoyl-β-glucose45
1,2-di-O-Sinapoyl-β-glucose26
1-O-(4-Coumaroyl)-β-glucose2.6

Data adapted from Mock, H.P., and Strack, D. (1992). Planta, 187(2), 236-242.

Acyl Acceptor Specificity: SMT vs. Alternative Acyltransferases

SMT exhibits a high degree of specificity for its acyl acceptor, L-malate. In contrast, other members of the SCPL acyltransferase family in plants like Arabidopsis thaliana utilize different acceptor molecules, leading to the synthesis of a variety of sinapoylated compounds.[1]

EnzymeGene (Arabidopsis)Primary Acyl AcceptorProduct
Sinapoylglucose:malate sinapoyltransferase (SMT) At2g22990L-MalateSinapoylmalate
Sinapoylglucose:anthocyanin sinapoyltransferase (SAT) At2g23000AnthocyaninsSinapoylated Anthocyanins
Sinapoylglucose:sinapoylglucose sinapoyltransferase (SST) At2g230101-O-Sinapoyl-β-glucose1,2-di-O-Sinapoyl-β-glucose
Sinapoylglucose:choline sinapoyltransferase (SCT) At5g08640CholineSinapoylcholine (Sinapine)[2]

Experimental Protocols

This section details a generalized experimental protocol for validating the substrate specificity of SMT and its alternatives. The protocol is based on common methods for enzyme activity assays, particularly utilizing High-Performance Liquid Chromatography (HPLC) for product detection and quantification.

Protocol: In Vitro Acyltransferase Activity Assay

1. Enzyme Preparation:

  • Express the acyltransferase of interest (e.g., SMT, SAT, SST, or SCT) in a suitable heterologous expression system (e.g., E. coli or yeast).

  • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

2. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Prepare stock solutions of the acyl donor (1-O-sinapoyl-β-glucose) and a panel of potential acyl acceptors (L-malate, anthocyanins, choline, etc.) in the reaction buffer.

3. Enzyme Assay:

  • In a microcentrifuge tube, combine the following:

    • Reaction buffer

    • Acyl donor (e.g., to a final concentration of 1 mM)

    • Acyl acceptor (e.g., to a final concentration of 5 mM)

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme (e.g., 1-5 µg).

  • Incubate the reaction for a specific time period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding an equal volume of a quenching solution (e.g., 20% acetic acid in methanol).

4. Product Analysis by HPLC:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC (e.g., using a C18 column).

  • Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the substrate and product.

  • Monitor the elution profile using a diode array detector at a wavelength appropriate for the sinapoylated product (e.g., 330 nm).

  • Quantify the product peak by comparing its area to a standard curve generated with an authentic standard of the expected product.

5. Data Analysis:

  • Calculate the initial reaction velocity for each substrate tested.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

  • Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comparative validation of acyltransferase specificity.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Expression Heterologous Expression Purification Protein Purification Expression->Purification Quantification Concentration Determination Purification->Quantification Reaction_Setup Reaction Mixture Setup (Donor + Acceptor) Quantification->Reaction_Setup Incubation Incubation with Enzyme Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Velocity, Km, Vmax) HPLC->Data_Analysis

References

Functional redundancy of UV screening compounds in the absence of sinapoyl malate

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Plant Biology and Drug Development

This guide provides a comparative analysis of ultraviolet (UV) screening compounds that may offer functional redundancy in plants lacking sinapoyl malate, a primary UV-B protectant. We will explore the roles of alternative molecules, present comparative data from mutant studies, detail relevant experimental protocols, and illustrate the underlying biochemical pathways.

Introduction: The Role of this compound in UV Protection

Plants, being sessile organisms, have evolved sophisticated mechanisms to protect themselves from damaging UV radiation. A key strategy is the synthesis and accumulation of UV-absorbing secondary metabolites in their epidermal layers.[1] Among these, sinapate esters, particularly this compound, are highly efficient "sunscreens" in species like Arabidopsis thaliana.[2][3] this compound exhibits a broad absorption spectrum across the UV-B range, making it exceptionally well-suited for this protective role.[4][5] Its biosynthesis is a critical part of the phenylpropanoid pathway.[6] However, the absence of this key compound, as seen in certain genetic mutants, allows for the investigation of other molecules that may fulfill a similar protective function. Understanding this functional redundancy is crucial for research into plant stress tolerance and for identifying novel, bio-inspired UV-protective agents for pharmaceutical and cosmetic applications.[7][8]

Key UV Screening Compounds: Alternatives to this compound

In the absence of this compound, plants primarily rely on two other classes of phenylpropanoid compounds for UV protection.

  • Flavonoids : This diverse group of phenolic compounds, including flavonols and anthocyanins, are well-established UV screening agents.[1][9] Their biosynthesis branches off from the main phenylpropanoid pathway and is catalyzed by the enzyme chalcone synthase (CHS).[6] Flavonoids absorb effectively in both UV-A and UV-B regions and also function as antioxidants, scavenging reactive oxygen species (ROS) generated by UV stress.[10][11][12][13] Unlike sinapate esters, which are often constitutively present, flavonoid accumulation is typically induced by UV-B exposure through signaling pathways involving the UVR8 photoreceptor.[5][6][14]

  • Hydroxycinnamic Acid (HCA) Precursors : When the biosynthetic pathway to sinapate esters is blocked, precursor molecules can accumulate and contribute to UV screening.[6] In mutants with hyperactive UVR8 signaling that lack the ability to produce sinapates, increased levels of coumaroyl glucose and feruloyl glucose have been observed to rescue UV sensitivity, indicating they are capable of absorbing UV radiation.[6]

Comparative Performance of UV Screening Mutants

The functional importance of different UV screening compounds can be dissected by comparing Arabidopsis thaliana mutants deficient in their respective biosynthetic pathways. The fah1 mutant lacks ferulic acid-5-hydroxylase, blocking the synthesis of all sinapate esters, while the tt5 (or chs) mutant is deficient in chalcone synthase and cannot produce flavonoids.[6][15][16]

Table 1: Phenotypic Comparison of Arabidopsis Mutants Under UV-B Stress

GenotypeKey DeficiencySinapate Ester LevelsFlavonoid LevelsUV-B Sensitivity (Growth Inhibition & Lesions)Photosystem II Damage (PSII)Supporting Evidence
Wild-Type (WT) NoneNormalNormalLowLow[6][16]
fah1 Sinapate EstersAbsentNormalHighHigh[6][16]
tt5 / chs FlavonoidsNormalAbsentModerateModerate[6][15][16]
fah1 tt5 Sinapate Esters & FlavonoidsAbsentAbsentVery HighVery High[6]

Data summarized from qualitative and quantitative findings in cited literature. "High" sensitivity indicates significant growth inhibition, foliar lesions, and reduced photosynthetic efficiency compared to Wild-Type.

The data clearly indicates that while flavonoids provide significant UV protection (as seen by the moderate sensitivity of tt5), sinapate esters are more critical for UV-B tolerance in Arabidopsis.[16] The fah1 mutant, despite having a normal ability to produce flavonoids, exhibits greater physiological damage than the tt5 mutant, demonstrating that flavonoids cannot fully compensate for the absence of sinapate esters.[6][16] The extreme sensitivity of the double mutant fah1 tt5 confirms that these two classes of compounds are the primary sunscreens in Arabidopsis.[6]

Signaling and Biosynthetic Pathways

The production of these UV-screening compounds is tightly regulated by light signaling pathways. The UVR8 photoreceptor, along with cryptochromes and phytochromes, perceives UV-B and blue/red light, respectively. This perception activates downstream transcription factors like ELONGATED HYPOCOTYL 5 (HY5), which in turn induce the expression of key biosynthetic genes such as FAH1 and CHS.

Phenylpropanoid_Pathway cluster_input Light Signaling cluster_pathway Phenylpropanoid Biosynthesis cluster_flavonoids Flavonoid Branch cluster_sinapates Sinapate Ester Branch UVR8 UVR8 Photoreceptor HY5 HY5/HYH TFs UVR8->HY5 Other_Photo Phytochromes, Cryptochromes Other_Photo->HY5 CHS CHS (TT5) HY5->CHS Induces Expression FAH1 FAH1 HY5->FAH1 Induces Expression PC 4-Coumaroyl-CoA PC->CHS Precursors Feruloyl-CoA, Coumaroyl Glucose, Feruloyl Glucose PC->Precursors Flavonoids Flavonoids CHS->Flavonoids Sinapates Sinapate Esters (this compound) FAH1->Sinapates Precursors->FAH1 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Seeds (WT, fah1, tt5) B Grow Plants under Controlled Conditions A->B C UV-B Treatment (+/- UV-B) B->C D Sample Collection (Leaf Tissue) C->D E Chlorophyll Fluorescence (Measure Fv/Fm) D->E F Metabolite Extraction D->F H Data Analysis & Comparison E->H G HPLC Analysis (Quantify Compounds) F->G G->H

References

A Comparative Guide to the Heterologous Reconstitution of the Sinapoyl Malate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sinapoyl malate, a significant phenylpropanoid compound found in plants of the Brassicaceae family, plays a crucial role in UV-B protection and acts as a potent antioxidant.[1][2][3] Its bioactivities have garnered increasing attention for applications in the pharmaceutical, cosmetic, and food industries.[3] The rising demand for this compound necessitates the development of efficient and sustainable production methods, with the reconstitution of its biosynthetic pathway in heterologous microbial hosts emerging as a promising strategy.[4]

This guide provides an objective comparison of strategies for reconstituting the this compound pathway, focusing on the selection of heterologous hosts and the enzymatic steps involved. It presents quantitative data from various studies to support performance evaluation and details the experimental protocols for key methodologies.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from L-phenylalanine or L-tyrosine. The core pathway involves a series of enzymatic conversions to produce sinapic acid, which is then glycosylated to form 1-O-sinapoyl-β-D-glucose. In the final step, the sinapoyl moiety is transferred from glucose to malate.[1]

The key enzymes in the final steps of the pathway are:

  • UDP-glucose:sinapate glucosyltransferase (SGT): Catalyzes the formation of 1-O-sinapoylglucose from sinapic acid and UDP-glucose.[1]

  • Sinapoylglucose:malate sinapoyltransferase (SMT): Catalyzes the transfer of the sinapoyl group from 1-O-sinapoylglucose to L-malate to produce sinapoyl-(S)-malate.[1][5]

The diagram below illustrates the terminal steps of the this compound biosynthesis pathway.

Sinapoyl_Malate_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_final_steps Terminal Biosynthetic Steps L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Ferulic_acid Ferulic_acid p_Coumaric_acid->Ferulic_acid 5-Hydroxyferulic_acid 5-Hydroxyferulic_acid Ferulic_acid->5-Hydroxyferulic_acid Sinapic_acid Sinapic_acid 5-Hydroxyferulic_acid->Sinapic_acid Sinapoyl_Glucose 1-O-Sinapoyl-β-D-glucose Sinapic_acid->Sinapoyl_Glucose SGT UDP_Glucose UDP_Glucose UDP_Glucose->Sinapoyl_Glucose L_Malate L_Malate Sinapoyl_Malate Sinapoyl-(S)-malate L_Malate->Sinapoyl_Malate Sinapoyl_Glucose->Sinapoyl_Malate SMT

Caption: Terminal enzymatic steps in this compound biosynthesis.
Comparison of Heterologous Hosts: E. coli vs. S. cerevisiae

The choice of a microbial host is a critical step in developing a high-expression process for a heterologous pathway.[6] Escherichia coli and Saccharomyces cerevisiae are the two most common chassis organisms used for metabolic engineering due to their well-characterized genetics, rapid growth, and established industrial use.[7]

FeatureEscherichia coliSaccharomyces cerevisiae
Genetic Tools Extensive and highly developed plasmid systems and genomic integration tools.Comprehensive toolkit for genetic manipulation, including stable genomic integration and episomal plasmids.[6]
Precursor Availability Naturally produces precursors for the phenylpropanoid pathway, but may require engineering for high flux. Malate production has been engineered to high titers (e.g., 34 g/L).[8][9]Possesses the shikimate pathway for aromatic amino acid synthesis. Malate production has been successfully engineered, achieving titers up to 59 g/L.[8]
Post-Translational Modifications Lacks the eukaryotic machinery for complex PTMs, which may affect the function of some plant enzymes.As a eukaryote, it can perform PTMs that may be necessary for the proper folding and activity of plant-derived enzymes.
Subcellular Compartmentalization Lacks organelles. Pathway intermediates can be toxic, and engineering subcellular compartments is complex.The presence of vacuoles and other organelles can help sequester toxic intermediates and improve pathway efficiency.[10]
Fermentation & Scalability Very well-established for large-scale industrial fermentation. High cell densities are achievable.Robust and widely used in industrial fermentation (e.g., brewing, biofuels). Tolerant to low pH and inhibitors.

Performance Comparison: While direct comparative data for this compound production is limited, insights can be drawn from the production of related compounds. For terpenoid synthesis, an in silico comparison showed that E. coli's native DXP pathway has a higher theoretical carbon yield from glucose than S. cerevisiae's MVA pathway.[7] However, for many plant-derived pathways, S. cerevisiae is often favored for its ability to express complex eukaryotic enzymes. For instance, the complete pathway for salidroside, another phenolic natural product, was successfully reconstituted in S. cerevisiae.[4]

Quantitative Performance Data

The following table summarizes production metrics for malate, a key precursor, in engineered microbial systems. This data serves as a benchmark for the potential of these hosts to supply substrates for the final step of this compound synthesis.

ProductHost OrganismTiter (g/L)Yield (mol/mol glucose)Productivity (g/L/h)Cultivation Conditions
L-MalateEscherichia coli XZ658341.420.47Two-stage (aerobic growth, anaerobic production)[8]
L-MalateSaccharomyces cerevisiae59Not ReportedNot ReportedNot Reported[8]
L-MalateEscherichia coli E23 (ΔnuoA, NOG)21.30.43 (g/g)Not ReportedAerobic cultivation[9]

Key Experimental Protocols

Reconstituting a metabolic pathway involves several key steps, from gene isolation to strain verification and fermentation.[6]

Gene Isolation and Vector Construction

This protocol describes a general method for cloning pathway genes into an expression vector.

Objective: To clone the genes encoding SGT and SMT into a suitable expression vector for transformation into the host organism.

Materials:

  • Source organism cDNA (e.g., from Arabidopsis thaliana)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • PCR primers specific to SGT and SMT genes

  • Expression vector (e.g., pET series for E. coli, pYES series for S. cerevisiae)

  • Chemically competent E. coli DH5α for cloning

Procedure:

  • Gene Amplification: Amplify the coding sequences of SGT and SMT from the source cDNA using PCR with high-fidelity polymerase. Design primers to add appropriate restriction sites for cloning.

  • Vector and Insert Digestion: Digest both the expression vector and the PCR products with the selected restriction enzymes.

  • Ligation: Ligate the digested gene inserts into the linearized vector using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into competent E. coli DH5α cells and select for positive clones on antibiotic-containing LB agar plates.

  • Verification: Isolate plasmids from colonies and verify the correct insert sequence by Sanger sequencing.

Heterologous Host Transformation and Expression

Objective: To introduce the expression vector into the production host and induce protein expression.

Materials:

  • Verified expression plasmid

  • Competent host cells (E. coli BL21(DE3) or S. cerevisiae)

  • Appropriate growth media (e.g., LB for E. coli, YPD or synthetic complete medium for yeast)

  • Inducing agent (e.g., IPTG for E. coli, galactose for yeast)

Procedure:

  • Transformation: Introduce the verified plasmid into the competent production host cells using standard protocols (heat shock for E. coli, lithium acetate method for yeast).

  • Cultivation: Grow a starter culture of the transformed cells in a selective medium overnight.

  • Induction: Inoculate a larger volume of fresh medium with the starter culture. Grow cells to a target optical density (e.g., OD600 of 0.6-0.8 for E. coli). Add the inducing agent to the culture to initiate the expression of the pathway genes.

  • Incubation: Continue incubation under optimized conditions (temperature, shaking) to allow for protein expression and product accumulation.

Metabolite Extraction and Analysis (HPLC)

Objective: To extract and quantify the production of this compound from the culture.

Materials:

  • Cell culture samples

  • Solvents (e.g., methanol, ethyl acetate)

  • Centrifuge

  • HPLC system with a C18 reverse-phase column and a PDA/UV detector

  • This compound analytical standard

Procedure:

  • Sample Preparation: Centrifuge a known volume of the cell culture to separate the supernatant and cell pellet.

  • Extraction: Extract metabolites from both the supernatant and the cell pellet. For intracellular metabolites, lyse the cells (e.g., by sonication or bead beating) in a solvent like methanol.

  • Clarification: Centrifuge the extracts to remove cell debris and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Inject the clarified sample into the HPLC system. Use a reverse-phase C18 column and a gradient of two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) for separation.

  • Quantification: Monitor the elution at a characteristic wavelength for sinapoyl esters (e.g., ~330 nm). Compare the peak area of the product with a standard curve generated from the analytical standard to determine the concentration.

Experimental Workflow and Logic

The successful reconstitution of a heterologous pathway is a multistage process. It requires careful selection of genes, host, and expression strategy, followed by rigorous optimization to identify and eliminate metabolic bottlenecks.[6]

Workflow cluster_design 1. Design & Assembly cluster_build 2. Build & Test cluster_optimize 3. Optimize & Scale A1 Identify Pathway Genes (e.g., SGT, SMT) A3 Codon Optimize Genes for Host A1->A3 A2 Select Heterologous Host (E. coli vs. Yeast) A2->A3 A4 Design Expression Cassettes (Promoters, Terminators) A3->A4 A5 Assemble Pathway in Vector A4->A5 B1 Transform Host Strain A5->B1 B2 Induce Gene Expression B1->B2 B3 Metabolite Analysis (HPLC) - Initial Titer B2->B3 C1 Identify Bottlenecks (Enzyme activity, Precursor supply) B3->C1 B3->D1 Low Titer C2 Engineer Host Metabolism (e.g., increase malate) C1->C2 C3 Optimize Fermentation (Media, Temp, pH) C2->C3 C4 Scale-Up Production C3->C4

Caption: A generalized workflow for heterologous pathway reconstitution.

References

A Comparative Analysis of the Photostability of Sinapoyl Malate and Synthetic Sunscreens

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the photostability of the naturally derived UV filter, sinapoyl malate, with commonly used synthetic sunscreens. The following sections detail the experimental data, methodologies, and photodegradation pathways of these compounds.

Introduction

The efficacy of a sunscreen agent is fundamentally linked to its photostability—the ability to maintain its chemical integrity and UV-absorbing capacity upon exposure to ultraviolet radiation. While synthetic sunscreens have been the industry standard, there is growing interest in natural alternatives like this compound for their potential biocompatibility and photoprotective mechanisms. This guide presents a comparative overview of the photostability of this compound against three widely used synthetic sunscreen agents: avobenzone, octinoxate, and oxybenzone.

Quantitative Photostability Data

The photostability of a UV filter is often quantified by the percentage of the compound that remains unchanged after a specific dose of UV radiation. The data presented below is a synthesis of findings from multiple studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, these values represent a harmonized summary of the available literature.

CompoundChemical ClassPrimary UV Region% Photodegradation (Approx.)Key Findings
This compound Phenylpropanoid (Natural)UVB< 10% after 2 hours of simulated solar radiation.Exhibits high photostability due to an efficient energy dissipation mechanism involving ultrafast (picosecond scale) trans-cis isomerization. This process effectively converts UV radiation into harmless heat, with the molecule reverting to its ground state.
Avobenzone DibenzoylmethaneUVA36% after 1 hour of UV exposure.Notoriously photounstable. Undergoes keto-enol tautomerization upon UV absorption, leading to the formation of photoproducts that do not absorb UVA radiation. Its stability is highly dependent on the formulation and the presence of other UV filters.
Octinoxate CinnamateUVB10% loss of SPF efficacy after 60 minutes of UV exposure.Can undergo E/Z photoisomerization upon UV exposure, which can reduce its efficacy. Its photodegradation can be accelerated in the presence of avobenzone.
Oxybenzone BenzophenoneUVA/UVBCan degrade by up to 15% after 5 hours of UV exposure.While more stable than avobenzone, it can still undergo photodegradation. Upon absorption of UV radiation, it can form reactive oxygen species that may contribute to cellular damage.

Experimental Protocols

The following outlines a standardized in vitro methodology for assessing the photostability of sunscreen agents, based on established protocols.

1. Sample Preparation:

  • The UV filtering agent is dissolved in a suitable solvent (e.g., ethanol, dimethyl sulfoxide) to a known concentration.

  • For formulation testing, the sunscreen product is applied uniformly to a substrate, typically a polymethyl methacrylate (PMMA) plate, at a concentration of 0.75 mg/cm².

  • The film is allowed to dry and equilibrate in the dark for at least 15 minutes.

2. UV Irradiation:

  • The prepared samples are exposed to a controlled dose of UV radiation from a solar simulator with a defined spectral output, mimicking natural sunlight.

  • The irradiance is typically set to a level that delivers a specific dose over a set period (e.g., equivalent to a certain number of hours of sun exposure).

3. Analytical Measurement:

  • The concentration of the active ingredient is measured before and after UV irradiation using High-Performance Liquid Chromatography (HPLC).

  • Alternatively, the change in the UV absorbance spectrum is measured using a spectrophotometer to determine the loss of UV protection.

  • The percentage of photodegradation is calculated as the difference in concentration or absorbance before and after irradiation.

4. Data Analysis:

  • The rate of degradation and the photostability half-life (the time required for 50% of the compound to degrade) can be determined from the collected data.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for photostability testing and the photodegradation pathways of this compound and a representative synthetic sunscreen, avobenzone.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis A Dissolve UV Filter in Solvent B Apply to PMMA Plate (0.75 mg/cm²) A->B C Equilibrate in Dark B->C D Expose to Solar Simulator C->D E Measure Pre-irradiation Concentration (HPLC/Spectrophotometry) C->E F Measure Post-irradiation Concentration (HPLC/Spectrophotometry) D->F G Calculate % Photodegradation E->G F->G Photodegradation_Pathways cluster_sinapoyl_malate This compound (High Photostability) cluster_avobenzone Avobenzone (Low Photostability) SM_ground This compound (trans, Ground State) SM_excited Excited State SM_ground->SM_excited UV Photon SM_cis This compound (cis, Ground State) SM_excited->SM_cis Ultrafast Isomerization (picoseconds) Heat Heat Dissipation SM_excited->Heat SM_cis->SM_ground Reversion to Ground State Avo_enol Avobenzone (Enol Form) Avo_excited Excited State Avo_enol->Avo_excited UV Photon Avo_keto Avobenzone (Keto Form) Avo_excited->Avo_keto Tautomerization Avo_products Photodegradation Products (Loss of UVA absorbance) Avo_keto->Avo_products Further Reactions

Safety Operating Guide

Prudent Disposal of Sinapoyl Malate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for sinapoyl malate, a cautious approach to its disposal is essential for maintaining laboratory safety and environmental responsibility. While preliminary in-silico toxicity studies suggest that this compound and its degradation products may not pose significant human or environmental safety concerns, formal hazard information remains limited. Therefore, treating it with the care afforded to all laboratory chemicals is the recommended course of action.

Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. Although not classified as a hazardous substance, good laboratory practices should always be observed.

Step-by-Step Disposal Procedure

For researchers, scientists, and drug development professionals, the following step-by-step guide outlines a general procedure for the proper disposal of this compound waste. This procedure should be adapted to comply with the specific guidelines and regulations of your institution's Environmental Health and Safety (EHS) department.

  • Consult Institutional Guidelines : Always begin by consulting your institution's EHS office for their specific protocols regarding the disposal of non-hazardous or unclassified chemical waste.

  • Waste Collection :

    • Collect all this compound waste, including unused product, contaminated solutions, and any materials used for cleaning up spills, in a designated and compatible waste container.

    • Ensure the container is made of a material that will not react with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable choices.

  • Labeling :

    • Clearly label the waste container with "this compound Waste" and include the approximate concentration and quantity.

    • Note the date when the waste was first added to the container.

  • Storage :

    • Store the sealed waste container in a designated, secure area away from incompatible materials.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Pickup :

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled waste pickup.

    • Do not pour this compound waste down the drain or dispose of it in regular trash unless explicitly permitted by your EHS office.

Summary of Hazard Information

Hazard ProfileDescription
Physical State Solid
Combustibility Likely combustible
Water Solubility Insoluble
Toxicity Preliminary in-silico studies suggest low toxicity for the compound and its degradation products. However, this is not a formal hazard assessment.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the importance of institutional consultation.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is it Classified as Hazardous? consult_ehs->is_hazardous follow_hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->follow_hazardous_protocol Yes collect_waste Collect in a Labeled, Compatible Container is_hazardous->collect_waste No/Not Classified schedule_pickup Schedule Waste Pickup with EHS follow_hazardous_protocol->schedule_pickup store_waste Store in a Designated, Secure Area collect_waste->store_waste store_waste->schedule_pickup end_disposal End of Disposal Process schedule_pickup->end_disposal

This compound Disposal Workflow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.